Technical Documentation Center

Fmoc-L-Ala(BCP)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-L-Ala(BCP)-OH

Core Science & Biosynthesis

Foundational

Fmoc-L-Ala(BCP)-OH structure and conformation

An In-Depth Technical Guide to the Structure and Conformation of Fmoc-L-Ala(BCP)-OH Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern peptide chemistry and drug discovery, the rati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure and Conformation of Fmoc-L-Ala(BCP)-OH

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern peptide chemistry and drug discovery, the rational design of peptide-based therapeutics hinges on the precise control of their three-dimensional structure. Non-canonical amino acids are instrumental in this pursuit, offering unique steric and electronic properties to modulate peptide conformation, stability, and bioactivity. Among these, Fmoc-L-Ala(BCP)-OH, which incorporates the rigid bicyclo[1.1.1]pentane (BCP) moiety, has emerged as a powerful building block. This guide provides a comprehensive technical overview of the structure and conformational influence of Fmoc-L-Ala(BCP)-OH for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind its use as a bioisostere, its intrinsic structural properties, the methodologies to analyze its conformation within a peptide sequence, and detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS).

The Bicyclo[1.1.1]pentane (BCP) Moiety: A Bioisosteric Perspective

The strategic incorporation of the BCP group is a prime example of "escaping flatland" in medicinal chemistry—a concept focused on moving away from planar, aromatic structures to improve drug-like properties.[1] The BCP moiety serves as a non-classical bioisostere for several common chemical groups, most notably the para-substituted phenyl ring, as well as tert-butyl groups and alkynes.[1][2][3]

A bioisostere is a chemical substituent that can be interchanged with another, maintaining the target biological activity while potentially altering physicochemical properties favorably. The BCP cage mimics the linear geometry and exit vectors of a p-substituted benzene ring but replaces the sp²-hybridized aromatic system with a strained, sp³-rich scaffold.[2] This substitution imparts several significant advantages.

Causality Behind Bioisosteric Replacement:

  • Enhanced Aqueous Solubility: The removal of the large, hydrophobic surface area of a phenyl ring and its replacement with the non-planar BCP cage disrupts crystal packing and reduces hydrophobicity, often leading to a marked increase in aqueous solubility.[2][4]

  • Improved Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The BCP core, being composed of saturated C-H bonds, is generally more resistant to metabolic degradation, thereby increasing the half-life of the parent molecule.[1][2]

  • Reduced Non-Specific Binding: The π-system of aromatic rings can engage in non-specific hydrophobic and π-π stacking interactions with off-target proteins, a common source of toxicity. The BCP moiety mitigates this by eliminating these interaction modes.[2]

  • Novel Intellectual Property: Replacing a patented aromatic scaffold with a BCP bioisostere can create novel chemical matter, providing a pathway to new intellectual property.[4]

cluster_0 Common Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Aromatic p-Substituted Phenyl Ring BCP Bicyclo[1.1.1]pentane (BCP) Moiety Aromatic->BCP Replaces Solubility Increased Solubility BCP->Solubility Stability Enhanced Metabolic Stability BCP->Stability Binding Reduced Off-Target Binding BCP->Binding IP Novel IP Position BCP->IP

Caption: Logical workflow of BCP as a phenyl ring bioisostere.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the experimentally observed improvements when replacing a phenyl ring with a BCP moiety in a model compound system.

PropertyPhenyl-Containing CompoundBCP-Containing AnalogImprovement FactorReference
Kinetic Aqueous Solubility 8 µM74 µM9.25x [5]
Permeability (PAMPA) 230 nm/s705 nm/s3.07x [5]
Property Forecast Index (PFI) 7.37.0 (Lower is better)Improved [5]

Chemical Structure and Properties of Fmoc-L-Ala(BCP)-OH

Fmoc-L-Ala(BCP)-OH is an N-terminally protected amino acid derivative. The structure consists of three key components: the L-alanine core, the C-terminal carboxylic acid, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and the bicyclo[1.1.1]pentane moiety attached to the β-carbon of the alanine.

  • (2S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid [6]

PropertyValueSource
Molecular Formula C₂₃H₂₃NO₄[6][7]
Molecular Weight 377.43 g/mol [7]
Appearance White to off-white powderAssumed from similar compounds
SMILES C1C2CC1(C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35[6]
InChIKey YLJCOQFCQRLDIZ-UTHVCPNDSA-N[6]
Storage Temperature 2-8°CAssumed from similar compounds

Conformational Analysis of the Ala(BCP) Residue

The defining feature of the Ala(BCP) residue is the extreme conformational rigidity imposed by the BCP cage. This rigidity propagates to the peptide backbone, influencing local and global peptide architecture.

Predicted Conformation and Backbone Constraints

The BCP cage is a highly strained structure, but it is kinetically stable.[1] X-ray crystallographic studies of various BCP derivatives show that the distance between the two bridgehead carbons (C1 and C3) is consistently around 1.88–1.92 Å.[4] The bonds radiating from these bridgehead carbons have well-defined, rigid exit vectors that are nearly collinear (178-180°).[4]

When incorporated as the side chain of alanine, the BCP group is attached via a methylene linker (-CH₂-) to the α-carbon. This linkage allows for some rotation around the Cα-Cβ bond (the χ₁ torsion angle), but the sheer bulk and rigid nature of the BCP cage will heavily restrict the allowable Ramachandran space for the Ala(BCP) residue.

  • Influence on φ/ψ Angles: The steric bulk of the BCP cage is expected to limit the peptide backbone's phi (φ) and psi (ψ) dihedral angles primarily to the β-sheet region of the Ramachandran plot. While natural L-alanine has a high propensity for both α-helical and β-sheet conformations, the BCP derivative is predicted to strongly disfavor the α-helical region due to steric clashes between the BCP cage and the backbone atoms of preceding and succeeding residues.[8]

Methodologies for Experimental and Computational Verification

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a comprehensive conformational analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying peptide conformation in solution.[9] A full analysis would involve a suite of 2D NMR experiments on a peptide containing the Ala(BCP) residue.

  • Experimental Protocol: NMR Analysis

    • Sample Preparation: Dissolve 1-2 mg of the synthesized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).[10][11] The concentration should be >1 mM.[11]

    • 1D ¹H NMR: Acquire a standard 1D proton spectrum to confirm sample purity and identify characteristic proton signals. The BCP protons will appear as a complex multiplet in the aliphatic region.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system.[11][12] It will be used to assign all proton resonances for the Ala(BCP) residue, starting from the distinct amide (NH) proton.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[11] Key NOEs to observe include:

      • Intra-residue NOEs (e.g., between the αH and βH protons of Ala(BCP)).

      • Sequential NOEs (e.g., between the NH of Ala(BCP) and the αH of the preceding residue), which confirm sequence and provide backbone information.

      • Long-range NOEs between the BCP protons and other parts of the peptide, which define the global fold.

    • Structure Calculation: The distance restraints derived from NOESY data are used as inputs for molecular dynamics software (e.g., XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures consistent with the experimental data.[13][14]

  • Predicted Spectroscopic Features:

    • ¹H NMR: The bridgehead and bridge protons of the BCP cage will have unique, upfield chemical shifts. The Fmoc group will show characteristic aromatic signals between 7.3-7.9 ppm.[15]

    • ¹³C NMR: The carbonyl carbons of the Fmoc and carboxylic acid groups are sensitive to their local environment and can provide information on hydrogen bonding.[16]

2. X-ray Crystallography

If the Fmoc-L-Ala(BCP)-OH building block or a peptide containing it can be crystallized, X-ray diffraction provides the most precise, atomic-resolution picture of its solid-state conformation.

  • Experimental Workflow: Crystallography

    • Crystallization: Grow single crystals of the target molecule by screening a wide range of conditions (solvents, precipitants, temperature) using techniques like vapor diffusion.

    • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray source to collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map, from which the atomic coordinates are determined and refined.

3. Computational Modeling

Molecular dynamics (MD) simulations provide insight into the dynamic conformational behavior of the peptide in solution.

  • Workflow: MD Simulation

    • System Setup: Build an initial 3D model of the Ala(BCP)-containing peptide.

    • Parameterization: The non-standard Ala(BCP) residue requires specific force field parameters to accurately describe its bond lengths, angles, and dihedrals. These may need to be generated using quantum mechanics calculations.[13]

    • Simulation: Solvate the peptide in a water box, add ions to neutralize the system, and run an MD simulation for a sufficient duration (hundreds of nanoseconds to microseconds) to sample the conformational landscape.[14]

    • Analysis: Analyze the simulation trajectory to identify the most stable conformations, measure key dihedral angles, and understand the dynamic range of motion available to the peptide.

Incorporation into Peptides: Experimental Protocols

Fmoc-L-Ala(BCP)-OH is incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The process is a cycle of deprotection and coupling steps.[17]

cluster_cycle SPPS Cycle Start Start: Resin with N-Fmoc Protected Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (Removes Piperidine & Dibenzofulvene) Deprotection->Wash1 Coupling 4. Coupling (Activated AA added to Resin) Wash1->Coupling Activation 3. Amino Acid Activation Fmoc-L-Ala(BCP)-OH + HCTU/DIPEA in DMF Activation->Coupling Wash2 5. DMF Wash (Removes Excess Reagents) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Incomplete) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative (Complete) Repeat->Deprotection Cleavage Final Cleavage (TFA Cocktail)

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual SPPS of a Peptide Containing Ala(BCP)

This protocol describes a single coupling cycle for adding Fmoc-L-Ala(BCP)-OH to a resin-bound peptide chain on a 0.1 mmol scale.

Materials:

  • Peptide-resin (pre-swollen in DMF) in a fritted reaction vessel.

  • Fmoc-L-Ala(BCP)-OH (3 equivalents, ~113 mg).

  • Coupling Activator: HCTU (2.9 equivalents, ~121 mg).

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents, ~104 µL).

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvent: Dichloromethane (DCM).

Procedure:

  • Fmoc Deprotection:

    • To the swelled resin, add 5 mL of 20% piperidine in DMF.

    • Agitate the mixture (e.g., with nitrogen bubbling or shaking) for 3 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 7 minutes.[18]

    • Self-Validation: The cleavage of the Fmoc group can be monitored by UV spectroscopy of the filtrate, which contains the dibenzofulvene-piperidine adduct.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine. Perform 5-7 washes with DMF (~5 mL each).[18]

    • Trustworthiness Check: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[19]

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-L-Ala(BCP)-OH (3 eq.) and HCTU (2.9 eq.) in ~2 mL of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. This is the "activation solution".

    • Immediately add the activation solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[20]

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling byproducts.

    • Trustworthiness Check: Perform a second Kaiser test. A negative result (yellow/clear beads) indicates that the coupling reaction has gone to completion. If the test is positive, the coupling step should be repeated.[20]

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the sequence.

  • Final Cleavage:

    • Once the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[19]

Conclusion

Fmoc-L-Ala(BCP)-OH is a highly valuable, specialized building block for peptide synthesis. Its utility stems from the unique properties of the bicyclo[1.1.1]pentane moiety, which acts as a rigid, three-dimensional bioisostere for aromatic rings. The incorporation of Ala(BCP) offers a scientifically grounded strategy to enhance the drug-like properties of peptides by improving solubility and metabolic stability while imposing significant and predictable conformational constraints on the peptide backbone. A thorough understanding of its structural implications, combined with robust analytical methods and validated synthesis protocols, empowers researchers to rationally design next-generation peptide therapeutics with optimized conformational and pharmacokinetic profiles.

References

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Marsden, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(5), 516-520. [Link]

  • Chatterjee, C., et al. (2004). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. Biopolymers, 76(3), 247-269. [Link]

  • Gaines, J. C., et al. (2014). Intrinsic helical and sheet conformational preferences: A computational case study of alanine. Proteins: Structure, Function, and Bioinformatics, 82(8), 1639-1650. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • ResearchGate. (2025). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Request PDF. [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Central Science, 9(6), 968-984. [Link]

  • China Journal of New Drugs. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. [Link]

  • Lee, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1184. [Link]

  • Kokhan, S. O., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Lecoq, L., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. Chemistry – A European Journal, 28(41), e202200465. [Link]

  • PubChemLite. (n.d.). Fmoc-l-ala(bcp)-oh (C23H23NO4). [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3046-3055. [Link]

  • Goundry, W. R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(44), e2108881118. [Link]

  • ResearchGate. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. PDF. [Link]

  • Semantic Scholar. (2017). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. [Link]

  • Houben-Weyl. (2004). High Resolution NMR Spectroscopy. Synthesis of Peptides and Peptidomimetics, Volume E 22a. [Link]

  • Journal of Pharmaceutical Science, Technology & Management. (2020). NMR in structural determination of proteins and peptides. [Link]

  • Jeltema, D. N., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • San Diego State University. (n.d.). Conformational Analysis. [Link]

  • Giralt, E., et al. (1996). Computational study of the conformational domains of peptide T. Journal of the American Chemical Society, 118(28), 6686-6695. [Link]

  • Fields, G. B. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(1), 1-13. [Link]

  • Kim, H., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4321. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Tetrahedron, 67(48), 9137-9143. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2011_Nagib_Tetrahedron.pdf]([Link] Macmillan/files/publications/2011_Nagib_Tetrahedron.pdf)

  • ETH Zurich. (n.d.). Conformational Behavior of Peptides – Computational Chemistry. [Link]

  • University of Glasgow. (2022). Conformational design of cyclic peptides. Enlighten Theses. [Link]

  • Hlebowicz, E., et al. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-97. [Link]

Sources

Exploratory

Engineering Next-Generation Peptides: The Strategic Application of Fmoc-L-Ala(BCP)-OH in Drug Discovery

Executive Summary In the evolving landscape of peptide medicinal chemistry, overcoming the pharmacokinetic limitations of natural amino acids is a primary objective. Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3, MW: 377.44 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of peptide medicinal chemistry, overcoming the pharmacokinetic limitations of natural amino acids is a primary objective. Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3, MW: 377.44 g/mol ) is a highly specialized, Fmoc-protected unnatural amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS)[1]. By incorporating a bicyclo[1.1.1]pentane (BCP) moiety on the β -carbon of an alanine core, this molecule serves as a premier three-dimensional bioisostere for planar aromatic rings (such as phenylalanine or tyrosine) and bulky aliphatic groups[2],[3]. This technical guide explores the mechanistic causality behind its use, its impact on drug properties, and provides a self-validating protocol for its incorporation into peptide sequences.

The Mechanistic Rationale: "Escaping Flatland"

The fundamental reason researchers utilize Fmoc-L-Ala(BCP)-OH lies in the concept of "escaping flatland"—transitioning from flat, two-dimensional molecular architectures to complex, three-dimensional sp³-hybridized structures[3].

The Problem with Aromatic Rings

Natural aromatic amino acids (e.g., Phenylalanine) are planar, sp²-hybridized systems. While essential for target binding via π

π interactions, they introduce severe pharmacokinetic liabilities:
  • Metabolic Susceptibility : The electron-rich π -system is a prime target for rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to high clearance rates[2].

  • Poor Aqueous Solubility : The highly lipophilic, flat nature of phenyl rings drives non-specific protein binding and peptide aggregation.

The BCP Solution

Bicyclo[1.1.1]pentane is a highly strained, rigid carbocyclic cage[4]. The distance between the bridgehead carbons in the BCP cage mimics the spatial dimensions of a para-substituted benzene ring, making it a perfect spatial surrogate[3].

  • Causality of Replacement : By substituting a phenyl ring with a BCP group, chemists eliminate the π -electron cloud while retaining the necessary steric volume for receptor binding. This directly causes a reduction in lipophilicity (LogP), an increase in thermodynamic aqueous solubility, and a dramatic enhancement in metabolic stability due to the rigid, oxidation-resistant C-C bonds[2].

Bioisostere Phe Phenylalanine (Phe) sp2 Hybridized Metabolism CYP450 Oxidation Rapid Clearance Phe->Metabolism Susceptible to BCP Fmoc-L-Ala(BCP)-OH sp3 Hybridized Phe->BCP Bioisosteric Replacement ADME Enhanced ADME Metabolic Stability BCP->ADME Drives

Caption: Logical flow of bioisosteric replacement from Phenylalanine to BCP for enhanced ADME properties.

Comparative Physicochemical Profiling

To understand the exact impact of replacing a standard aromatic residue with Fmoc-L-Ala(BCP)-OH, we must compare their physicochemical profiles. The table below summarizes the quantitative and qualitative shifts in molecular behavior.

PropertyPhenylalanine (Phe)L-Ala(BCP)-OHCausality / Impact in Drug DesignHybridizationPlanar, sp² hybridized3D cage, sp³ hybridized"Escaping flatland" increases target specificity and reduces off-target binding.LipophilicityHighModerate / TunableLowering lipophilicity directly improves passive aqueous solubility[2].Metabolic StabilityLow (CYP450 oxidation)High (Sterically rigid)Resistance to enzymatic oxidation exponentially increases plasma half-life. π π StackingHigh potentialNoneEliminating π π interactions reduces peptide aggregation and amyloidosis.Steric FunctionAromatic anchorAliphatic bioisostereMimics the spatial footprint of para-substituted arenes without the metabolic cost[3].

Applications in Peptide Engineering

The unique properties of the BCP moiety have led to its adoption across several advanced therapeutic modalities:

  • Antimicrobial Peptides (AMPs) : Highly lipophilic aromatic residues in AMPs often cause off-target hemolytic toxicity against human erythrocytes. Incorporating BCP-amino acids into linear and cyclic hexapeptides retains the necessary membrane-disrupting antimicrobial efficacy while significantly reducing hemolytic activity[5].

  • Protein-Protein Interaction (PPI) Inhibitors : For intracellular targets, passive membrane permeability is paramount. Replacing fluorophenyl rings with BCP motifs in γ -secretase inhibitors has been shown to yield equipotent enzyme inhibition while driving a ~4-fold increase in oral absorption ( Cmax​ and AUC)[2].

Standard Operating Procedure: SPPS with Fmoc-L-Ala(BCP)-OH

Due to the extreme steric bulk of the bicyclo[1.1.1]pentane cage, the coupling of Fmoc-L-Ala(BCP)-OH requires optimized activation strategies. Standard coupling reagents (like HBTU) often fail to overcome the activation energy barrier, leading to incomplete reactions and sequence deletions[6]. The following self-validating protocol ensures high-fidelity incorporation[7].

Materials Required
  • Resin : Rink Amide AM resin (loading 0.5 mmol/g) or 2-Chlorotrityl resin.

  • Amino Acid : Fmoc-L-Ala(BCP)-OH (3.0 to 4.0 equivalents)[7].

  • Coupling Reagents : HATU (2.9 equivalents), DIPEA (6.0 to 8.0 equivalents)[7].

  • Solvents : Peptide-synthesis grade DMF and DCM.

Step-by-Step Methodology
  • Resin Swelling : Suspend the resin in a 1:1 mixture of DMF/DCM for 30 minutes. Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of the reactive amine sites.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5x)[6].

  • Activation : Pre-activate Fmoc-L-Ala(BCP)-OH with HATU and DIPEA in DMF for 3 minutes. Causality: HATU is strictly required here. The bulky BCP group sterically hinders the formation of the active ester. HATU generates a highly reactive 7-aza-OBt ester that overcomes this steric hindrance, driving the reaction forward rapidly while minimizing epimerization[7].

  • Coupling : Add the activated amino acid solution to the resin. Agitate at ambient temperature for 120 minutes. Note: Extended coupling time is mandatory due to the steric shielding of the α -carbon.

  • Self-Validation (Kaiser Test) : Perform a Kaiser test on an aliquot of resin beads to validate the coupling efficiency.

    • If Blue (Positive): Free amines remain. Perform a second coupling cycle using an orthogonal activation chemistry (e.g., DIC/Oxyma Pure) to catch sterically restricted unreacted sites.

    • If Yellow (Negative): Coupling is complete. Proceed to step 6.

  • Capping : Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. Causality: Capping truncates any unreacted sequences, preventing the formation of n−1 deletion impurities that are notoriously difficult to separate via HPLC.

  • Cleavage : Upon completion of the peptide sequence, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours[7].

SPPS_Workflow Start Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Amino Acid Activation (Fmoc-Ala(BCP)-OH + HATU + DIPEA) Deprotect->Activate Couple Sterically Hindered Coupling (Extended Time / Double Coupling) Activate->Couple Overcomes Steric Bulk Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Deprotect Positive (Incomplete) Cleave Global Cleavage (TFA/TIS/H2O) Validate->Cleave Negative (Complete)

Caption: Self-validating SPPS workflow for the incorporation of sterically hindered Fmoc-L-Ala(BCP)-OH.

Conclusion

Fmoc-L-Ala(BCP)-OH represents a paradigm shift in rational peptide design. By acting as a structural surrogate for planar aromatic rings, it allows drug development professionals to engineer peptides that bypass traditional metabolic liabilities. When coupled with rigorous, sterically-optimized SPPS protocols, the BCP motif unlocks new frontiers in the development of orally bioavailable and metabolically robust peptide therapeutics.

References

  • [5] Title: Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • [7] Title: Supporting Information: Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • [2] Title: Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ -Secretase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [3] Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (ACS Publications) URL: [Link]

  • [4] Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: Journal of Organic Chemistry (PubMed / NIH) URL: [Link]

  • [6] Title: Solid-phase peptide synthesis Source: Digital CSIC URL: [Link]

Sources

Foundational

Escaping Flatland: A Comprehensive Guide to the Synthesis and Purification of Fmoc-L-Ala(BCP)-OH

Executive Summary The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development, designed to overcome the intrinsic liabilities of native peptides, such as rapid proteoly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development, designed to overcome the intrinsic liabilities of native peptides, such as rapid proteolytic cleavage and poor membrane permeability. Among these, Fmoc-L-Ala(BCP)-OH (Fmoc-3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine) has emerged as a highly prized building block. The bicyclo[1.1.1]pentane (BCP) motif serves as a premier C(sp³)-rich bioisostere for para-substituted phenyl rings and tert-butyl groups.

This whitepaper provides an in-depth, self-validating technical guide for the scalable synthesis, chiral resolution, and purification of Fmoc-L-Ala(BCP)-OH [1]. By transitioning from classical auxiliary-based alkylations to state-of-the-art photoredox multicomponent reactions, we outline a robust workflow tailored for scientists and drug development professionals.

Mechanistic Rationale: The BCP Bioisostere in Peptide Drug Design

The pharmaceutical industry's drive to "escape from flatland" emphasizes increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. Aromatic rings, while useful for hydrophobic interactions, often lead to poor aqueous solubility, promiscuous off-target binding (e.g., hERG toxicity), and susceptibility to cytochrome P450-mediated oxidation.

The BCP core perfectly mimics the spatial exit vectors of a para-substituted benzene ring (180° angle) while providing a rigid, three-dimensional aliphatic framework. When incorporated into an amino acid side chain (Ala(BCP)), it confers exceptional metabolic stability and enhances the pharmacokinetic profile of the resulting peptide [2].

Table 1: Physicochemical Comparison of Side-Chain Bioisosteres
PropertyPhenyl Group (Phe)tert-Butyl Group (Tle)BCP Group (Ala(BCP))
Geometry Planar (2D)Tetrahedral (3D)Cylindrical (3D)
Fraction sp³ ( Fsp3​ ) 0.001.001.00
Metabolic Stability Susceptible to ring oxidationHighly stableHighly stable (C-H bonds are shielded)
Lipophilicity (LogP) HighVery HighModerate (Optimal balance)
Distance between substituents ~2.78 ÅN/A~1.85 Å (bridgehead to bridgehead)

Strategic Synthesis Routes

Historically, the synthesis of chiral BCP-amino acids relied on the alkylation of chiral glycine equivalents (e.g., Schöllkopf bis-lactim ethers or Ni(II) Schiff base complexes) using BCP-methyl halides. However, the instability and difficult preparation of BCP-methyl electrophiles limited scalability.

Modern approaches leverage the inherent strain energy of [1.1.1]propellane (~65 kcal/mol). By employing [3], we can generate a primary carbon radical that attacks the central C-C bond of [1.1.1]propellane. The resulting strain-released BCP radical is then intercepted by an electron-deficient alkene—in this case, a dehydroalanine derivative—to form the amino acid backbone in a single multicomponent step [4].

CatalyticCycle PC 4CzIPN (PC) PC_star PC* PC->PC_star 450 nm Blue LED Radical Primary Alkyl Radical PC_star->Radical SET (Oxidation) BCP_Radical BCP Radical Radical->BCP_Radical Strain-Release Addition to Propellane Propellane [1.1.1]Propellane Product BCP-Ala Derivative BCP_Radical->Product Addition to DHA + HAT DHA Dehydroalanine Product->PC Ground State Regeneration

Fig 1. Photoredox multicomponent catalytic cycle for the synthesis of the BCP-amino acid core.

Table 2: Reaction Optimization for the Photoredox Step
CatalystHAT DonorSolventYield (%)Causality / Scientific Observation
Ru(bpy)₃Cl₂Hantzsch EsterDCM15%Insufficient reducing power for unactivated alkyl precursors.
fac-Ir(ppy)₃Hantzsch EsterDMF68%Good conversion, but Ir is expensive and poses heavy metal toxicity risks.
4CzIPN Hantzsch Ester DMSO 85% Optimal SET potential; organic dye prevents metal contamination.
4CzIPNNoneDMSO<5%Radical chain terminates prematurely without a Hydrogen Atom Transfer donor.

Detailed Experimental Protocol: A Self-Validating Workflow

The following protocol details the synthesis of the racemic intermediate, its enzymatic resolution to the pure L-enantiomer, and subsequent Fmoc protection. This sequence ensures high enantiomeric excess (ee) without the need for exhaustive chiral chromatography.

Step 1: Photoredox-Catalyzed Hydroalkylation

Objective: Synthesize racemic N -Acetyl-Ala(BCP)-OMe.

  • Preparation: In an oven-dried Schlenk flask, dissolve methyl 2-acetamidoacrylate (dehydroalanine, 1.0 equiv), [1.1.1]propellane (1.5 equiv, as a solution in ether), an alkyl radical precursor (e.g., an alkyl silicate or redox-active ester, 1.2 equiv), Hantzsch ester (1.5 equiv), and 4CzIPN (2 mol%) in anhydrous DMSO (0.1 M).

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which rapidly quenches the excited state photocatalyst (PC*).

  • Irradiation: Irradiate the mixture using a 450 nm blue LED photoreactor at ambient temperature (maintained via a cooling fan) for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the dehydroalanine peak disappears. Target mass for the intermediate: [M+H]+=226.1 m/z .

Step 2: Enzymatic Chiral Resolution

Objective: Isolate the pure L-enantiomer via selective enzymatic hydrolysis.

  • Hydrolysis Setup: Dissolve the crude racemic N -Acetyl-Ala(BCP)-OMe in a 0.1 M phosphate buffer (pH 7.5). Add a catalytic amount of Acylase I (Aspergillus melleus).

  • Incubation: Stir the mixture gently at 37°C for 24-48 hours.

  • Causality: Acylase I is highly stereoselective. It specifically hydrolyzes the amide and ester bonds of the L-enantiomer to yield the free L-Ala(BCP)-OH, leaving the D- N -Acetyl-Ala(BCP)-OMe completely intact.

  • Separation: Adjust the pH to 2.0 using 1M HCl. Extract the unreacted D-enantiomer into ethyl acetate. The desired free L-amino acid remains in the aqueous layer. Lyophilize the aqueous layer to yield crude L-Ala(BCP)-OH.

Step 3: Global Fmoc Protection

Objective: Install the Fmoc protecting group for solid-phase peptide synthesis (SPPS).

  • Reaction: Dissolve the crude L-Ala(BCP)-OH in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Cool to 0°C.

  • Addition: Add Fmoc- O -Su (Fmoc N-hydroxysuccinimide ester, 1.1 equiv) dropwise.

  • Causality: Fmoc- O -Su is strictly preferred over Fmoc-Cl. Fmoc-Cl can generate mixed anhydrides in situ, leading to the formation of dipeptide impurities. Maintaining the pH at ~9.0 ensures the α -amino group is deprotonated and nucleophilic, while preventing base-catalyzed cleavage of the newly formed Fmoc group.

  • Workup: Stir for 12 hours at room temperature. Evaporate the dioxane, dilute with water, and wash with diethyl ether to remove unreacted Fmoc- O -Su. Acidify the aqueous layer to pH 2.0 with 6M HCl to precipitate the product. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Pathway A [1.1.1]Propellane + Radical Precursor B Photoredox Catalysis (Blue LED, 4CzIPN) A->B C BCP Radical Intermediate B->C SET & Fragmentation D Dehydroalanine Addition C->D Strain Release E Racemic N-Ac-Ala(BCP)-OMe D->E HAT Donor F Enzymatic Resolution (Acylase I) E->F Hydrolysis G L-Ala(BCP)-OH (Free Amino Acid) F->G Enantioselective H Fmoc-OSu Protection (pH 9.0) G->H I Fmoc-L-Ala(BCP)-OH (Target Product) H->I Precipitation & HPLC

Fig 2. End-to-end synthetic workflow for Fmoc-L-Ala(BCP)-OH via photoredox catalysis and enzymatic resolution.

Downstream Processing & Purification

To ensure the Fmoc-L-Ala(BCP)-OH meets the stringent purity requirements for SPPS (>99% purity, >99% ee), preparative High-Performance Liquid Chromatography (Prep-HPLC) is required.

  • Stationary Phase: C18 reverse-phase column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 250 mm).

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (v/v)

    • Buffer B: 0.1% TFA in Acetonitrile (v/v)

  • Gradient: 30% B to 90% B over 45 minutes. The BCP group imparts moderate lipophilicity, meaning the product will typically elute around 65-75% B.

  • Validation Checkpoint:

    • Mass Spectrometry: ESI-MS [M+H]+=378.4 m/z .

    • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO- d6​ ) should show the characteristic bridgehead proton of the BCP core at δ ~2.3 ppm (s, 1H) and the methylene protons of the BCP ring at δ ~1.8 ppm (s, 6H).

    • Chiral HPLC: Run on a Chiralpak AD-H column to confirm >99% ee.

Conclusion

The synthesis of Fmoc-L-Ala(BCP)-OH represents a triumph of modern synthetic methodology, merging the strain-release dynamics of [1.1.1]propellane with the mild, highly tolerant conditions of photoredox catalysis [5]. By utilizing an enzymatic resolution step rather than relying solely on chiral chromatography, this workflow provides a scalable, self-validating, and economically viable route to one of the most important bioisosteric building blocks in contemporary peptide drug discovery.

References

  • Pritz, S., Pätzel, M., et al. (2007). "Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides." Organic & Biomolecular Chemistry. URL:[Link]

  • Pellicciari, R., et al. (1996). "S-(+)-2-(3'-Carboxy-bicyclo[1.1.1]pentyl)glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist." Journal of Medicinal Chemistry. URL:[Link]

  • Molander, G. A., et al. (2019). "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." Journal of the American Chemical Society. URL:[Link]

  • MacMillan, D. W. C., et al. (2021). "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Journal of the American Chemical Society. URL:[Link]

  • Anderson, E. A., et al. (2021). "Twofold Radical-Based Synthesis of N,C-Difunctionalized Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society. URL:[Link]

Exploratory

Fmoc-L-Ala(BCP)-OH molecular weight and formula

The Structural and Functional Dynamics of Fmoc-L-Ala(BCP)-OH in Modern Peptide Engineering Executive Summary In the evolving landscape of peptide therapeutics, overcoming poor pharmacokinetic profiles—such as low aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Functional Dynamics of Fmoc-L-Ala(BCP)-OH in Modern Peptide Engineering

Executive Summary In the evolving landscape of peptide therapeutics, overcoming poor pharmacokinetic profiles—such as low aqueous solubility and high metabolic liability—remains a critical challenge. Fmoc-L-Ala(BCP)-OH (Fmoc-3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine) has emerged as a highly specialized building block designed to address these exact limitations. By incorporating the bicyclo[1.1.1]pentane (BCP) moiety as a nonclassical bioisostere for phenyl or tert-butyl groups, this amino acid derivative allows drug developers to maintain structural rigidity while significantly enhancing the overall drug-likeness of the peptide[1]. This technical whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental protocols for integrating Fmoc-L-Ala(BCP)-OH into solid-phase peptide synthesis (SPPS).

Physicochemical Profiling

Before integrating Fmoc-L-Ala(BCP)-OH into a synthetic workflow, it is imperative to establish its baseline quantitative parameters. The BCP group fundamentally alters the mass and steric profile of the standard alanine core.

PropertyValue
Chemical Name Fmoc-3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine
CAS Number 2095488-98-3[2]
Molecular Formula C23H23NO4[3]
Molecular Weight 377.44 g/mol [2]
Exact Mass 377.1627 g/mol [4]
Appearance White to off-white solid
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)

Mechanistic Rationale: The BCP Bioisostere Effect

Expertise & Causality: Why replace a standard aromatic ring with a BCP group?

Historically, phenyl rings have been used in peptide design to drive target affinity through hydrophobic interactions. However, aromatic rings are highly lipophilic and serve as prime targets for CYP450-mediated oxidative metabolism. The BCP moiety acts as a structural mimic (bioisostere) of the para-substituted phenyl ring[1]. The distance between the bridgehead carbons in BCP is approximately 1.85 Å, closely matching the internal spatial distance of a phenyl ring.

Crucially, because BCP lacks a π-electron system, it dramatically reduces the lipophilicity (LogD) of the molecule and is virtually invisible to aromatic-oxidizing enzymes[5]. The causality is clear: substituting a phenyl-containing amino acid with Fmoc-L-Ala(BCP)-OH directly translates to improved aqueous solubility and extended plasma half-life without sacrificing the spatial vectorality required for receptor binding[1].

BCP_Bioisostere A Phenyl / Alkyl Moiety (High Lipophilicity, Metabolic Liability) B Bioisosteric Replacement with BCP Group A->B Structural Design C Fmoc-L-Ala(BCP)-OH Integration B->C D Enhanced Aqueous Solubility C->D E Improved Metabolic Stability (CYP450 evasion) C->E F Maintained Structural Rigidity & Vectorality C->F

Logical pathway of BCP bioisosteric replacement in peptide engineering.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS)

Trustworthiness & Self-Validation: The incorporation of Fmoc-L-Ala(BCP)-OH requires specific coupling conditions due to the steric bulk of the BCP group. Standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions. Therefore, we utilize HATU, which provides exceptional reactivity for sterically hindered bridgehead systems[6]. This protocol is designed as a self-validating system using the Kaiser test to ensure absolute coupling efficiency before proceeding.

Step-by-Step SPPS Protocol:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reactive site accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min) to remove residual base, which could prematurely neutralize the incoming coupling cocktail.

  • Pre-Activation (Crucial Step): In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-L-Ala(BCP)-OH[2] and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Allow 2 minutes for the formation of the highly reactive active ester. Causality: HATU is selected specifically to overcome the steric hindrance of the BCP side chain, ensuring rapid and epimerization-free coupling[7].

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 90 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • Result: A colorless/yellow bead indicates complete coupling (proceed to step 6). A blue bead indicates unreacted amines; repeat Step 3 and 4 (double coupling).

  • Cleavage: Once the full sequence is synthesized, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow N1 Step 1: Resin Swelling DMF, 30 mins N2 Step 2: Fmoc Deprotection 20% Piperidine in DMF N1->N2 N3 Step 3: Pre-activation Fmoc-L-Ala(BCP)-OH + HATU + DIPEA N2->N3 N4 Step 4: Coupling Reaction Agitation for 90 mins N3->N4 N5 Validation: Kaiser Test Checks for unreacted amines N4->N5 N5->N3 Positive (Incomplete) N6 Step 5: Cleavage TFA/TIS/H2O (95:2.5:2.5) N5->N6 Negative (Complete)

Self-validating SPPS workflow incorporating Fmoc-L-Ala(BCP)-OH with Kaiser test.

Analytical Validation Protocol

To verify the successful incorporation of the BCP-alanine residue, the crude peptide must be analyzed via LC-MS.

  • Column: C18 Reverse-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Mass Verification: Calculate the expected mass of the peptide. The addition of the Ala(BCP) residue contributes an exact mass shift of 137.18 g/mol (C8H11NO) to the growing peptide chain, accounting for the loss of water during peptide bond formation.

Sources

Foundational

Engineering Peptide Therapeutics with Fmoc-L-Ala(BCP)-OH: A Comprehensive Technical Guide

Executive Summary The transition from traditional flat aromatic rings to three-dimensional aliphatic scaffolds is a defining paradigm in modern drug discovery, often termed "escaping flatland"[1]. Within peptide engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional flat aromatic rings to three-dimensional aliphatic scaffolds is a defining paradigm in modern drug discovery, often termed "escaping flatland"[1]. Within peptide engineering, the incorporation of unnatural amino acids is a primary strategy to overcome the inherent pharmacokinetic liabilities of native peptides, such as rapid proteolytic degradation and poor metabolic stability. Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3) has emerged as a highly sought-after building block in this space[2][3]. By featuring a bicyclo[1.1.1]pentane (BCP) motif at the beta-position, this amino acid serves as a superior, saturated bioisostere for traditional aromatic residues, fundamentally altering the pharmacokinetic landscape of peptide therapeutics[4][5].

Molecular Architecture & Physicochemical Profiling

The BCP group is a highly strained, rigid carbocycle that perfectly mimics the spatial dimensions of a para-substituted phenyl ring or a tert-butyl group while entirely eliminating the pi-electron cloud[4]. This structural shift significantly increases the fraction of sp3-hybridized carbons (Fsp3) in the resulting peptide, a metric strongly correlated with clinical success due to improved aqueous solubility and reduced off-target toxicity[1].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Fmoc-L-Ala(BCP)-OH

PropertyValue
CAS Number 2095488-98-3[2]
Molecular Formula C23H23NO4[3]
Molecular Weight 377.44 g/mol [6]
IUPAC Name (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[3]
Stereochemistry L-enantiomer (2S)
Protecting Group Fmoc (N-alpha)

Table 2: Comparative Profiling: Traditional Aromatic vs. BCP Motif

ParameterTraditional Aromatic (e.g., Phenylalanine)BCP Motif (Ala-BCP)Causality / Impact
Geometry Planar (sp2 hybridized)3D Cage (sp3 hybridized)BCP prevents non-specific pi-pi stacking, reducing aggregation[1].
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantLack of aromatic C-H bonds prevents oxidative metabolism[5].
Solubility Generally lipophilic / poorEnhanced aqueous solubilityIncreased 3D character disrupts crystal lattice packing[1].

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is vital to understand the causality behind replacing a native residue with Fmoc-L-Ala(BCP)-OH. The goal is to optimize the thermodynamic binding profile while shielding the peptide from enzymatic cleavage.

Aromatic rings in peptides often fit into hydrophobic pockets of target receptors but suffer from rapid oxidative metabolism by liver enzymes[5]. The BCP cage maintains the necessary van der Waals volume to fill these hydrophobic pockets (mimicking the steric bulk) but remains metabolically inert[4]. Furthermore, the bulky nature of the BCP group at the beta-carbon introduces local steric hindrance around the peptide backbone. This restricts the conformational flexibility of the adjacent amide bonds, thereby conferring profound resistance to endopeptidases.

BCP_Logic A Traditional Aromatic Amino Acid (e.g., Phe) B Metabolic Liabilities: Oxidation & Proteolysis A->B C Bioisosteric Replacement with BCP Motif B->C Escape Flatland D Fmoc-L-Ala(BCP)-OH Incorporation C->D E Increased Fsp3 Fraction & 3D Geometry D->E F Enhanced PK/PD: Metabolic Stability & Solubility E->F Improved Efficacy

Caption: Logic flow of BCP bioisosteric replacement improving peptide pharmacokinetics.

Experimental Methodology: Self-Validating SPPS Protocol

Due to the steric bulk of the BCP group, coupling Fmoc-L-Ala(BCP)-OH requires optimized Solid-Phase Peptide Synthesis (SPPS) conditions. Standard coupling reagents (like DIC/HOBt) may result in incomplete reactions or promote epimerization. Therefore, highly reactive uronium salts (HATU) paired with a distinct self-validating workflow are required to ensure high-fidelity synthesis.

Step-by-Step Self-Validating Coupling Protocol
  • Resin Preparation & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 x 10 mins) to remove the N-terminal Fmoc group of the preceding residue.

  • Validation Check 1 (Kaiser Test): Perform a Kaiser (ninhydrin) test.

    • Causality: A positive (blue) result validates the complete removal of the Fmoc group, ensuring free primary amines are available for the incoming BCP residue.

  • Activation: Dissolve 3.0 equivalents of Fmoc-L-Ala(BCP)-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA.

    • Causality: HATU generates a highly reactive HOAt ester that overcomes the steric hindrance of the BCP group. The slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the capping of unreacted amines by guanidinylation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Check 2 (Kaiser Test): Perform a second Kaiser test.

    • Causality: A negative (colorless) result validates complete coupling. If positive, the system mandates a secondary double-coupling cycle before proceeding, preventing the formation of deletion sequences.

  • Micro-Cleavage & LC-MS Validation: Cleave 1 mg of resin using a micro-cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

    • Causality: Confirms the exact mass addition (+155 Da, accounting for the Ala(BCP) residue minus water) and verifies the absence of epimerization before committing further expensive building blocks to the sequence.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Activation Activation: Fmoc-L-Ala(BCP)-OH + HATU/DIPEA Resin->Activation Coupling Coupling Reaction (2 hours, RT) Activation->Coupling Test Kaiser Test (Self-Validation) Coupling->Test Test->Coupling Positive (Incomplete) Wash1 DMF Wash (Remove excess reagents) Test->Wash1 Negative (Complete) Deprotection Fmoc Deprotection (20% Piperidine) Wash1->Deprotection Elongation Continued Peptide Elongation Deprotection->Elongation

Caption: Step-by-step Fmoc-SPPS workflow for coupling Fmoc-L-Ala(BCP)-OH.

Conclusion

The integration of Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3) into peptide libraries represents a sophisticated approach to overcoming the historical limitations of peptide therapeutics. By leveraging the BCP motif as a 3D bioisostere, researchers can systematically enhance metabolic stability, solubility, and target affinity. Adhering to stringent, self-validating synthesis protocols ensures the high-fidelity incorporation of this sterically demanding residue, ultimately accelerating the translation of peptidomimetics from the bench to clinical applications.

References

  • Title: Fmoc-L-Ala(BCP)-OH Price from Supplier Brand Shanghai Nianxing ...
  • Source: sigmaaldrich.
  • Title: Fmoc-l-ala(bcp)-oh (C23H23NO4)
  • Title: The LARGEST library of Bicyclo[1.1.
  • Title: 1,2-Difunctionalized bicyclo[1.1.
  • Title: Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1)

Sources

Exploratory

Fmoc-L-Ala(BCP)-OH: Solubility Dynamics and Application in Solid-Phase Peptide Synthesis

Executive Summary: The "Escape from Flatland" in Peptide Engineering In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to 3D, sp³-hybridized scaffolds is a critical strategy for improvin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" in Peptide Engineering

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to 3D, sp³-hybridized scaffolds is a critical strategy for improving biopharmaceutical properties. The bicyclo[1.1.1]pentyl (BCP) motif has emerged as a premier bioisostere for para-phenyl and tert-butyl groups[1]. First championed in a landmark 2012 study by Stepan et al. for the optimization of a γ-secretase inhibitor[2], the BCP cage enhances aqueous solubility, lowers lipophilicity, and improves metabolic stability by resisting oxidative degradation[3].

When translated into the realm of peptidomimetics, the building block Fmoc-L-Ala(BCP)-OH (CAS 2095488-98-3; Molecular Weight 377.44 g/mol ) allows researchers to incorporate this rigid, 3D pharmacophore directly into peptide backbones via Solid-Phase Peptide Synthesis (SPPS). However, the success of automated SPPS relies entirely on the kinetic solubility of the Fmoc-protected amino acid in organic solvents. This technical guide dissects the solvation mechanics of Fmoc-L-Ala(BCP)-OH and provides validated protocols for its seamless integration into synthetic workflows.

Structural Mechanics & Causality of Solvation

The solubility of an Fmoc-protected amino acid in organic solvents is dictated by the thermodynamic balance between its crystal lattice energy ( ΔHlattice​ ) and the solvation energy ( ΔHsolvation​ ) provided by the solvent.

The Disruption of π−π Stacking

In standard aromatic amino acids like Fmoc-Phe-OH, the planar phenyl side chains engage in extensive intermolecular π−π stacking. This creates a highly stable, tightly packed crystal lattice that requires significant thermal or chemical energy to disrupt.

Fmoc-L-Ala(BCP)-OH replaces this planar ring with a bicyclo[1.1.1]pentyl cage. The 3D steric bulk and sp³-rich nature of the BCP group physically prevents tight lattice packing. Consequently, the ΔHlattice​ is significantly lowered. When introduced to polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), the solvent molecules can easily penetrate the loose solid matrix, solvating the hydrophobic BCP cage via dispersion forces while the solvent's strong dipole interacts with the Fmoc carbamate and carboxylic acid moieties.

Causality A Fmoc-L-Ala(BCP)-OH (sp³-rich BCP cage) B Disruption of π-π Stacking A->B C Lower Crystal Lattice Energy B->C D Enhanced Solvation in DMF/NMP C->D

Mechanistic pathway illustrating how the 3D BCP cage enhances kinetic solubility in polar aprotic solvents.

Solvent Selection Causality

The Fmoc protecting group is highly hydrophobic and bulky, requiring solvents with high dielectric constants ( ϵ ) and strong dipole moments to prevent gelation—a common failure mode in SPPS where intermolecular hydrogen bonding between amino acid backbones creates a viscous polymer network. DMF ( ϵ=36.7 ) and NMP ( ϵ=32.2 ) are the optimal choices, as their amide backbones disrupt these intermolecular hydrogen bonds, maintaining Fmoc-L-Ala(BCP)-OH in a free-flowing monomeric state.

Quantitative Solubility Profile

To ensure high-fidelity coupling (typically requiring 3- to 5-fold molar excesses of amino acids), stock solutions must be prepared at concentrations between 0.2 M and 0.5 M. The table below summarizes the operational solubility limits of Fmoc-L-Ala(BCP)-OH across standard SPPS solvent systems.

Solvent SystemDielectric Constant ( ϵ )Operational Solubility LimitSuitability for Automated SPPS
DMF (100%) 36.7> 0.5 MOptimal: Primary choice; provides rapid dissolution and prevents gelation.
NMP (100%) 32.2> 0.5 MExcellent: Preferred for complex sequences prone to on-resin aggregation.
DMF / DCM (1:1) ~22.9~ 0.2 M - 0.3 MGood: Useful when swelling polystyrene (PS) resins requires DCM co-solvation.
DCM (100%) 9.1< 0.1 MPoor: Insufficient dipole moment to fully solvate the Fmoc moiety; risk of precipitation.

Experimental Protocol: Preparation for Automated SPPS

The following methodology is designed as a self-validating system . It ensures that Fmoc-L-Ala(BCP)-OH is fully solvated and activated without premature degradation, a critical requirement for maintaining sequence fidelity in peptide engineering.

Step-by-Step Methodology

Step 1: Molar Calculation and Dispensing

  • Action: Weigh the required mass of Fmoc-L-Ala(BCP)-OH (MW: 377.44 g/mol ) into a dry, inert polypropylene tube to achieve a target concentration of 0.2 M.

  • Causality: Calculating for exactly 0.2 M ensures optimal stoichiometric ratios when delivered to the resin, preventing both incomplete coupling (too dilute) and excessive waste or side-reactions (too concentrated).

Step 2: Primary Solvation

  • Action: Add 100% of the required volume of peptide-synthesis grade DMF or NMP. Do not add coupling reagents (e.g., HATU, DIC) at this stage.

  • Causality: Solvating the amino acid prior to the introduction of activating reagents prevents the formation of highly reactive intermediates (like O-acylisoureas) in the absence of a nucleophile, which would otherwise lead to rapid hydrolysis or cyclization (e.g., oxazolone formation) and subsequent racemization.

Step 3: Thermal and Mechanical Agitation

  • Action: Vortex the solution for 60 seconds, followed by sonication in a water bath at 25°C for 2–5 minutes.

  • Causality: Sonication introduces localized cavitation, providing the activation energy required to overcome the remaining crystal lattice forces of the BCP cage, ensuring rapid and uniform kinetic solubility.

Step 4: Self-Validation (The Tyndall Check)

  • Action: Hold the tube against a dark background and shine a focused light beam through the solution.

  • Validation Logic: If the beam is visible (Tyndall effect), undissolved micro-particulates remain. The solution must be completely optically clear. Injecting a cloudy solution into an automated synthesizer will clog the fluidic lines and result in truncated peptide sequences. If cloudy, add 5% v/v DCM as a co-solvent and re-sonicate.

Step 5: Activation and Execution

  • Action: Immediately prior to the coupling cycle, add the coupling additive (e.g., Oxyma Pure or HOBt) and the activating agent (e.g., DIC or HATU), followed by the base (DIPEA). Transfer to the synthesizer.

Workflow S1 Weigh Fmoc-L-Ala(BCP)-OH (Target: 0.2M - 0.5M) S2 Add Polar Aprotic Solvent (DMF or NMP) S1->S2 S3 Vortex & Sonicate (2-5 mins at 25°C) S2->S3 Decision Fully Dissolved? S3->Decision S4A Add Activators (HATU/DIPEA) Decision->S4A Yes S4B Add 5% DCM (Co-solvent) Decision->S4B No S5 Execute SPPS Coupling Cycle S4A->S5 S4B->S3

Step-by-step experimental workflow for preparing Fmoc-L-Ala(BCP)-OH solutions for automated SPPS.

Conclusion

The integration of Fmoc-L-Ala(BCP)-OH into peptide sequences represents a sophisticated application of bioisosteric replacement, directly addressing the pharmacokinetic limitations of traditional aromatic residues. Because the 3D BCP cage inherently lowers the crystal lattice energy compared to planar analogs, its solubility profile in polar aprotic solvents is highly favorable. By adhering to the validated solvation and activation protocols outlined above, researchers can ensure high coupling efficiencies, preventing aggregation and maximizing the yield of advanced peptidomimetic therapeutics.

References

  • Title: Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor Source: Journal of Medicinal Chemistry (Stepan, A. F., et al., 2012) URL: [Link]

  • Title: Fmoc-l-ala(bcp)-oh (CID 152540090) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Sources

Foundational

Fmoc-L-Ala(BCP)-OH: A Technical Whitepaper on Stability, Storage, and SPPS Integration

Executive Summary The incorporation of rigid, three-dimensional carbocycles into peptide backbones has revolutionized modern medicinal chemistry. Fmoc-L-Ala(BCP)-OH (Fmoc-3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine; CAS: 209...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, three-dimensional carbocycles into peptide backbones has revolutionized modern medicinal chemistry. Fmoc-L-Ala(BCP)-OH (Fmoc-3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine; CAS: 2095488-98-3) represents a cutting-edge building block in Solid-Phase Peptide Synthesis (SPPS). The bicyclo[1.1.1]pentane (BCP) moiety serves as a highly effective bioisostere for phenyl rings and tert-butyl groups, offering enhanced aqueous solubility, improved passive permeability, and profound resistance to cytochrome P450-mediated metabolism [1].

However, the handling of highly strained unnatural amino acids requires rigorous operational protocols. This whitepaper details the mechanistic causality behind the stability of Fmoc-L-Ala(BCP)-OH, outlines field-proven storage conditions, and provides self-validating experimental workflows to ensure uncompromising synthetic fidelity.

Mechanistic Grounding: The Paradox of BCP Stability

To optimize the storage and application of Fmoc-L-Ala(BCP)-OH, one must first understand the thermodynamic and kinetic profile of the BCP ring.

The BCP core is characterized by extreme thermodynamic ring strain (approximately 65 kcal/mol) due to the highly distorted bond angles of its bridged framework. Intuitively, one might expect this strain to render the molecule highly reactive or unstable. However, the BCP ring exhibits exceptional kinetic stability [2]. Because the bridgehead carbons lack accessible low-energy transition states for ring-opening (due to orbital orthogonality and steric constraints), the molecule is highly resistant to both the strongly acidic conditions (e.g., Trifluoroacetic acid, TFA) and the basic conditions (e.g., 20% Piperidine) standardly used in SPPS [3].

The primary vulnerability of Fmoc-L-Ala(BCP)-OH does not lie in the BCP ring, but rather in the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . The Fmoc group is susceptible to premature base-catalyzed β -elimination if exposed to ambient moisture (which can act as a weak base) or trace amines during improper storage [4].

Mechanistic logic of BCP kinetic stability counteracting thermodynamic strain.

Storage Protocols and Causality

The degradation of Fmoc-amino acids is rarely spontaneous; it is environmentally catalyzed. To prevent the formation of dibenzofulvene (the byproduct of Fmoc cleavage) and subsequent oligomerization, strict environmental controls must be maintained.

Table 1: Storage Condition Matrix
ParameterOptimal ConditionMechanistic Rationale (Causality)Shelf-Life Impact
Temperature -20 °C (Long-term) 2-8 °C (Short-term)Minimizes thermal kinetic energy, preventing auto-catalytic cleavage and slowing oxidation of trace impurities.> 24 months at -20 °C.
Atmosphere Argon or Nitrogen flushDisplaces atmospheric H2​O and O2​ . Moisture acts as a nucleophile/weak base, initiating slow Fmoc deprotection.Prevents free-amine accumulation.
Light Opaque/Amber vialThe fluorenyl ring absorbs UV light (~300 nm), which can induce slow photochemical degradation over prolonged exposure.Maintains >99% enantiomeric purity.
Equilibration 2 hours in desiccatorCritical: Opening cold vials introduces condensation. Water reacts with activating agents (DIC/HATU) during synthesis.Prevents coupling failures.

Self-Validating Experimental Protocols

As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not be blind recipes. A robust protocol is a self-validating system —it includes built-in checkpoints that confirm the success of the previous step before allowing progression.

Protocol A: Pre-Synthesis Quality Control (QC)

Causality: Even with optimal storage, trace moisture can generate free amines. Using degraded Fmoc-L-Ala(BCP)-OH leads to double-insertion or chain termination.

  • Equilibration: Remove the sealed vial of Fmoc-L-Ala(BCP)-OH from -20 °C storage. Place it in a vacuum desiccator for exactly 2 hours to reach room temperature.

    • Validation Check: The vial exterior must be completely dry to the touch before opening.

  • Solution Preparation: Dissolve 1.0 mg of the amino acid in 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • HPLC/MS Analysis: Run a standard 10-minute gradient (5% to 95% Acetonitrile).

    • Validation Check: The chromatogram must show a single peak at the expected retention time with an m/z of 378.4 [M+H]+ . If a peak corresponding to dibenzofulvene ( m/z 179) or the free amino acid ( m/z 156) exceeds 1% relative area, discard the batch.

Protocol B: SPPS Coupling Workflow

Causality: The steric bulk of the BCP ring slightly hinders the nucleophilic attack of the resin-bound amine onto the activated ester. Therefore, highly efficient coupling reagents (e.g., DIC/Oxyma or HATU) are required.

  • Activation: In a dry vial, dissolve 3.0 equivalents (relative to resin loading) of Fmoc-L-Ala(BCP)-OH and 3.0 eq of Oxyma Pure in anhydrous DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for active ester formation.

  • Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate at room temperature for 90 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100 °C for 3 minutes.

    • System Logic: A yellow solution confirms complete coupling (absence of primary amines). Proceed to Fmoc deprotection. A blue solution indicates incomplete coupling; the system dictates an immediate re-coupling step using HATU/DIPEA before proceeding.

SPPS_Workflow Store Storage at -20°C Argon Flushed Warm Equilibrate to RT (Desiccator) Store->Warm Prevent condensation QC HPLC/MS QC (>99% Purity?) Warm->QC Dissolve in DMF Couple DIC/Oxyma Coupling (90 mins, RT) QC->Couple Pass Kaiser Kaiser Test Validation Couple->Kaiser Wash resin Proceed Fmoc Cleavage (20% Piperidine) Kaiser->Proceed Negative (Yellow) Recouple Re-couple (HATU/DIPEA) Kaiser->Recouple Positive (Blue) Recouple->Kaiser Verify again

Self-validating workflow for the storage, QC, and coupling of Fmoc-L-Ala(BCP)-OH.

Summary of Physicochemical Advantages

To justify the economic cost of incorporating Fmoc-L-Ala(BCP)-OH into a peptide sequence, one must look at the quantitative improvements it provides over standard hydrophobic amino acids (like Phenylalanine or Leucine).

Table 2: Comparative Physicochemical Profile
PropertyPhenylalanine (Phe)tert-Leucine (Tle)Ala(BCP)
Aqueous Solubility ModerateHighVery High (Reduced lipophilicity/LogP)
Metabolic Stability Susceptible to oxidationStableHighly Stable (Resists CYP450)
Steric Profile Planar, 2DBulky, 3DLinear, 3D (Defined vector projection)
SPPS Coupling Efficiency ExcellentModerate (Steric hindrance)Good (Requires optimized activation)

References

  • Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings Organic Letters (ACS Publications) URL:[Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes Organic Letters (ACS Publications) URL:[Link]

Exploratory

A Comprehensive Safety and Handling Guide for Fmoc-L-Ala(BCP)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Scope Fmoc-L-Ala(BCP)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

Fmoc-L-Ala(BCP)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid, is a specialized, non-natural amino acid derivative increasingly utilized in peptide synthesis and drug development.[1] Its unique bicyclo[1.1.1]pentanyl (BCP) moiety serves as a rigid, non-aromatic bioisostere for phenyl rings or tert-butyl groups, offering novel conformational constraints and metabolic stability to peptide-based therapeutics.

Important Scope Limitation: As of the date of this publication, a specific, publicly available Safety Data Sheet (SDS) for Fmoc-L-Ala(BCP)-OH has not been widely disseminated by manufacturers. Therefore, this guide has been constructed by synthesizing data from the well-documented safety profile of its parent compound, Fmoc-L-Ala-OH, and other similar Fmoc-protected amino acids.[2][3][4][5] The protocols herein are grounded in established principles of good laboratory practice for handling non-classified, solid-phase chemical reagents. Researchers must always perform their own risk assessment in conjunction with institutional safety guidelines.

Section 2: Compound Identification and Physicochemical Properties

Proper identification is the first step in a self-validating safety protocol. The BCP moiety adds significant mass and alters the physicochemical properties compared to the parent Fmoc-L-Ala-OH.

PropertyValueSource
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid-
Synonyms Fmoc-(S)-Ala(Bicyclo[2][2][2]pantanyl)-OH; 3-BCP-Fmoc-Alanine[1]
CAS Number 2095488-98-3
Molecular Formula C23H23NO4[1]
Molecular Weight 377.44 g/mol [1]
Appearance White to off-white solid/powder (Expected)[2][6][7]
Storage Temperature 2-8°C, in a dry, well-ventilated place[2][8]

Section 3: Hazard Identification and Classification

Based on extensive data for analogous compounds like Fmoc-L-Ala-OH, Fmoc-L-Ala(BCP)-OH is not expected to be classified as a hazardous substance under the Globally Harmonized System (GHS).[3][4][5]

  • Acute Toxicity: No data is available, but not expected to be acutely toxic.[2][5][7]

  • Skin Corrosion/Irritation: Not expected to be a skin irritant.[2][5][7]

  • Eye Damage/Irritation: Not expected to cause serious eye irritation.[2][5][7]

  • Carcinogenicity/Mutagenicity: No components are listed as probable or confirmed carcinogens by IARC.[2][5]

The causality behind this low-hazard profile lies in the stability of its constituent parts. The Fmoc protecting group, the amino acid backbone, and the BCP cage are all chemically robust structures that do not possess intrinsic toxicophores. However, like any fine powder, it can pose a mechanical irritation risk to the respiratory system and eyes.

prep 1. Preparation - Assess Risks - Don PPE - Prepare Workspace handle 2. Handling - Weigh in Fume Hood - Avoid Dust Generation - Close Container Promptly prep->handle spill Accidental Release (See Section 7) handle->spill If Spill Occurs cleanup 3. Cleanup & Storage - Decontaminate Area - Store Properly - Remove PPE handle->cleanup spill->cleanup After Containment disposal 4. Waste Disposal - Segregate Waste - Follow Regulations cleanup->disposal

Caption: A validated workflow for the safe handling of Fmoc-L-Ala(BCP)-OH.

Section 6: Emergency and First-Aid Procedures

Immediate and correct action can significantly mitigate the consequences of accidental exposure.

Protocol: First-Aid for Exposure to Fmoc-L-Ala(BCP)-OH

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes at an emergency eyewash station. [3][9] 2. While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid. [10] 3. Remove contact lenses if present and easy to do. [9] 4. Consult a physician as a precautionary measure. [3]

  • In Case of Skin Contact:

    • Wash the affected area thoroughly with soap and plenty of water. [2][3] 2. Remove any contaminated clothing. [9] 3. If irritation develops or persists, seek medical attention.

  • If Inhaled:

    • Move the individual to fresh air immediately. [2][3] 2. If the person is not breathing, give artificial respiration.

    • Seek medical attention if symptoms such as coughing or irritation occur.

  • If Swallowed:

    • Never give anything by mouth to an unconscious person. [2][3] 2. Rinse the mouth thoroughly with water. [2][3] 3. Do NOT induce vomiting. [10] 4. Consult a physician.

Section 7: Accidental Release and Disposal Measures

  • Accidental Release Measures:

    • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 5. Avoid breathing dust. [3] 2. Containment: Prevent further spillage if it is safe to do so. Do not let the product enter drains. [3] 3. Cleanup: Gently sweep or scoop up the spilled solid material, avoiding dust formation. [2][11]Place the material into a suitable, labeled, and closed container for disposal. [2][3]

  • Waste Disposal:

    • Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. [12][11] * The material should not be disposed of with household garbage or allowed to reach the sewage system. [4] * Contaminated packaging should be treated as the product itself and disposed of accordingly. [6]The waste generator is ultimately responsible for proper waste classification and disposal. [3]

Section 8: Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known. The material is not reactive with water. [2][6]* Chemical Stability: The product is stable under recommended storage and handling conditions. [12][13]* Conditions to Avoid: Avoid the formation of dust. [3][13]* Incompatible Materials: Avoid contact with strong oxidizing agents. [12][13]* Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx). [6][12]

Section 9: Conclusion

Fmoc-L-Ala(BCP)-OH is a valuable reagent in modern peptide chemistry. While it is not classified as a hazardous material based on data from analogous compounds, this status does not preclude the need for rigorous safety protocols. The primary risks associated with this solid compound are mechanical irritation from dust and potential, uncharacterized effects from significant exposure. By implementing the comprehensive handling, PPE, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently and safely integrate this compound into their workflows, ensuring both personal safety and experimental integrity.

Section 10: References

  • MSDS - Safety Data Sheet for Fmoc-(FmocHmb)Ala-OH. (n.d.). AAPPTec, LLC. Retrieved March 15, 2026, from [Link]

  • Safety Data Sheet for Fmoc-L-Ala-OH. (2020, November). CEM Corporation/AWS. Retrieved March 15, 2026, from [Link]

  • Fmoc-Ala-OH | CAS#:35661-39-3. (2025, August 20). Chemsrc. Retrieved March 15, 2026, from [Link]

  • Fmoc-Ala-OH >99%_sds. (n.d.). Severn Biotech. Retrieved March 15, 2026, from [Link]

  • Safety Data Sheet for Fmoc-Cpa-OH. (n.d.). AAPPTec, LLC. Retrieved March 15, 2026, from [Link]

  • Fmoc-L-Ala-L-Ala-OH | C21H22N2O5 | CID 7019063. (n.d.). PubChem - NIH. Retrieved March 15, 2026, from [Link]

  • Fmoc-L-Ala(BCP)-OH. (n.d.). MilliporeSigma (Merck). Retrieved March 15, 2026, from [Link]

  • First aid. (n.d.). NorFalco. Retrieved March 15, 2026, from [Link]

  • Fmoc-Bpa-OH [117666-96-3]. (n.d.). Peptides.de. Retrieved March 15, 2026, from [Link]

  • Safety Data Sheet: Fmoc-L-Alanine monohydrate. (n.d.). Carl ROTH. Retrieved March 15, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved March 15, 2026, from [Link]

Sources

Foundational

commercial suppliers of Fmoc-L-Ala(BCP)-OH

Commercial Sourcing and Synthetic Integration of Fmoc-L-Ala(BCP)-OH in Peptide Drug Discovery Executive Briefing As peptide therapeutics expand into complex intracellular targets and oral delivery modalities, the incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing and Synthetic Integration of Fmoc-L-Ala(BCP)-OH in Peptide Drug Discovery

Executive Briefing

As peptide therapeutics expand into complex intracellular targets and oral delivery modalities, the incorporation of non-natural, sterically demanding amino acids has become a cornerstone of modern drug design. Fmoc-L-Ala(BCP)-OH —chemically designated as (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1]—introduces the highly valuable bicyclo[1.1.1]pentane (BCP) moiety directly into the peptide backbone.

As an application scientist overseeing peptide scale-up and optimization, I frequently encounter sequence truncations and poor yields when teams treat bulky non-natural amino acids like standard reagents. This whitepaper provides a rigorous, self-validating framework for sourcing, validating, and coupling Fmoc-L-Ala(BCP)-OH, ensuring high-fidelity synthesis and superior pharmacokinetic profiles.

Mechanistic Rationale: The BCP Bioisostere

To understand how to use this reagent, we must first understand why we use it. Bicyclo[1.1.1]pentanes (BCPs) are extensively validated bioisosteres for para-substituted benzene rings, tert-butyl groups, and internal alkynes[2][3].

  • Proteolytic Evasion: Proteolytic enzymes rely on precise spatial recognition of natural side chains (e.g., the planar phenyl ring in Phenylalanine). Replacing a flat aromatic ring with the rigid, 3D BCP cage disrupts protease active-site binding while maintaining a similar van der Waals volume[4].

  • Physicochemical Optimization: Increasing the fraction of sp3 hybridized carbons (Fsp3) inherently improves aqueous solubility and lowers lipophilicity compared to flat aromatic counterparts. This reduces off-target hydrophobic interactions and aggregation, a critical factor when formulating peptide therapeutics[5].

The causality here is straightforward: integrating Fmoc-L-Ala(BCP)-OH yields a peptide that mimics the spatial occupation of phenylalanine or tert-leucine but possesses significantly higher metabolic stability and solubility.

Physicochemical Profiling & Sourcing Landscape

Sourcing high-purity Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3)[6][7] is the first critical checkpoint. Due to the steric bulk of the BCP group, the upstream synthesis of the monomer itself can be prone to incomplete reactions, leaving trace des-Fmoc or epimerized impurities.

Table 1: Commercial Suppliers and Quantitative Data for Fmoc-L-Ala(BCP)-OH

SupplierCatalog / SKUCAS NumberMolecular WeightPurity / Grade
MilliporeSigma AMBH9AD241AA[7]2095488-98-3[7]377.44 g/mol [7]Research Grade[7]
Advanced ChemTech N/A[8]2095488-98-3377.44 g/mol SPPS Grade[8]
CymitQuimica 2095488-98-3[1]2095488-98-3[1]377.44 g/mol [1]97%[1]
abcr GmbH AB623446[9]2095488-98-3[9]377.44 g/mol Research Grade[9]
BLDpharm 2095488-98-3[10]2095488-98-3[10]377.44 g/mol Research Grade[10]

Self-Validating Protocol: SPPS Integration

A robust experimental protocol cannot rely on blind faith; it must be a self-validating system. The steric shielding around the alpha-carbon of Fmoc-L-Ala(BCP)-OH demands aggressive coupling chemistries and orthogonal verification.

Step 1: Incoming Quality Control (QC)

  • Action: Perform chiral HPLC and LC-MS on the incoming Fmoc-L-Ala(BCP)-OH lot.

  • Causality: Validates enantiomeric excess (ee >98%) and confirms the exact mass (377.44 m/z). Epimerization at the alpha-carbon during the supplier's synthesis will permanently alter the secondary structure of your target peptide. If the ee is <98%, reject the lot.

Step 2: Resin Swelling & Fmoc Deprotection

  • Action: Swell the solid support (e.g., Rink Amide resin) in DMF for 30 minutes. Deprotect the N-terminus using 20% Piperidine in DMF (2 x 10 mins).

  • Causality: Proper swelling maximizes pore accessibility. A bulky amino acid like Ala(BCP) requires an unhindered path to the growing peptide chain.

Step 3: Pre-activation and Coupling

  • Action: Use 4.0 equivalents of Fmoc-L-Ala(BCP)-OH, 3.9 equivalents of HATU, and 8.0 equivalents of DIPEA. Pre-activate the mixture for exactly 2 minutes before adding to the resin. Couple for 2 hours at room temperature.

  • Causality: The BCP cage exerts significant steric hindrance. Standard HBTU coupling is kinetically too slow, leading to truncated sequences. HATU generates a highly reactive 7-aza-OBt ester intermediate, providing the necessary thermodynamic driving force to overcome the kinetic barrier of the bulky side chain.

Step 4: Orthogonal Validation (Kaiser Test)

  • Action: Perform a Kaiser test on a micro-cleaved resin sample.

  • Causality: This is the core of the self-validating loop. If the test is blue (positive for unreacted free amines), perform a second coupling using an orthogonal chemistry: DIC/OxymaPure. Switching the coupling chemistry alters the transition state, effectively bypassing sequence-specific aggregation that may have hindered the first HATU-mediated attempt.

Step 5: Cleavage and Global Deprotection

  • Action: Cleave using a standard cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Causality: The sp3-rich BCP group is highly stable to strongly acidic conditions[5]. Standard TFA cleavage cocktails are perfectly suitable without risking side-chain degradation or unwanted carbocation formation.

Workflow Visualization

Figure 1: Self-validating SPPS workflow for the sterically hindered Fmoc-L-Ala(BCP)-OH.

References

  • Scite.ai . Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. [scite.ai]. Available at: [Link]

  • National Institutes of Health (PMC) . 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. [nih.gov]. Available at: [Link]

  • ChemRxiv . The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [chemrxiv.org]. Available at:[Link]

  • National Institutes of Health (PMC) . Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. [nih.gov]. Available at:[Link]

Sources

Exploratory

The Bicyclo[1.1.1]pentane Motif in Peptide Chemistry: A Technical Guide to a Rigid Scaffold for Enhanced Therapeutic Potential

Introduction: Escaping Flatland in Peptide Design The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability, low receptor affinity, and unpredictabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Peptide Design

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability, low receptor affinity, and unpredictable pharmacokinetic profiles. To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of rigid structural motifs that can pre-organize the peptide backbone into a bioactive conformation. One such motif that has garnered significant attention is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, cage-like hydrocarbon acts as a unique bioisostere for common structural elements such as phenyl rings, tert-butyl groups, and internal alkynes, offering a three-dimensional alternative to otherwise planar moieties.[1][2] The introduction of BCP into a peptide scaffold can impart a range of desirable properties, including enhanced proteolytic resistance, improved solubility, and a more defined conformational landscape.[3][4] This technical guide provides a comprehensive literature review of the application of BCP in peptide science, from the synthesis of BCP-containing amino acids to their incorporation into peptide chains and the resulting impact on structure and function.

The Strategic Advantage of Bicyclo[1.1.1]pentane in Peptidomimetics

The utility of BCP as a bioisosteric replacement stems from its unique geometric and electronic properties. As a para-substituted phenyl ring mimic, the bridgehead carbons of BCP are separated by a distance comparable to the C1-C4 distance of a benzene ring, allowing it to maintain the appropriate spacing between pharmacophoric elements.[5] However, unlike the aromatic and planar phenyl ring, the saturated and three-dimensional nature of the BCP scaffold can lead to significant improvements in a molecule's physicochemical properties.

The replacement of a central phenyl ring with a BCP moiety in drug candidates has been shown to mitigate issues such as amide hydrolysis, thereby improving metabolic stability.[1] This is attributed to the non-planar arrangement of the substituents on the BCP core, which can sterically hinder the approach of metabolic enzymes. Furthermore, the introduction of a BCP can disrupt the planarity of a molecule, which often leads to improved aqueous solubility and passive permeability.[6][7] These benefits are particularly valuable in peptide drug design, where poor "drug-like" properties are a common hurdle.

Synthesis of Bicyclo[1.1.1]pentane-Containing Amino Acids

The successful incorporation of BCP into peptides begins with the synthesis of BCP-functionalized amino acid building blocks. A common strategy involves the preparation of a chiral amino acid bearing the BCP moiety, which can then be protected for use in solid-phase peptide synthesis (SPPS). The synthesis often starts from [1.1.1]propellane, a highly strained precursor that readily undergoes ring-opening reactions.[2]

A representative synthesis of a chiral, Fmoc-protected BCP-amino acid is outlined below. This procedure is a composite of methodologies described in the literature and serves as a general guide.[2][8]

Experimental Protocol: Synthesis of (S)-2-((3-tert-butylbicyclo[1.1.1]pentan-1-yl)amino)-2-phenylacetic acid

This protocol details a Strecker-type synthesis to generate a chiral BCP-containing amino acid.

Step 1: Synthesis of 3-tert-butylbicyclo[1.1.1]pentan-1-ol

  • To a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether), add tert-butyllithium at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with an oxygen source (e.g., by bubbling dry air through the solution) to form the corresponding alcohol after workup.

Step 2: Oxidation to 3-tert-butylbicyclo[1.1.1]pentan-1-one

  • Dissolve the BCP-alcohol in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, Dess-Martin periodinane, and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the crude ketone.

Step 3: Strecker Reaction for Chiral Amine Synthesis

  • To a solution of the BCP-ketone, add a chiral amine auxiliary, such as (R)-phenylglycinol, along with a cyanide source (e.g., trimethylsilyl cyanide).

  • Stir the reaction mixture at room temperature. The chiral auxiliary directs the stereoselective addition of the cyanide to the imine intermediate.

  • The resulting aminonitrile is then hydrolyzed under acidic conditions to yield the chiral amino acid.

Step 4: Fmoc Protection

  • Dissolve the BCP-amino acid in a mixture of acetone and water.

  • Add sodium carbonate to adjust the pH to approximately 9.

  • Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and stir overnight at room temperature.

  • Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent.

  • Purify the product by chromatography.

Incorporation of BCP-Amino Acids into Peptides via Solid-Phase Peptide Synthesis

With the Fmoc-protected BCP-amino acid in hand, it can be readily incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for SPPS is illustrated in the diagram below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Manual Fmoc-SPPS of a BCP-Containing Peptide

This protocol provides a step-by-step guide for the manual synthesis of a peptide containing a BCP-amino acid.

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • If the resin is not pre-loaded, couple the first Fmoc-protected amino acid using a standard coupling reagent such as HBTU/DIEA in DMF.

3. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and by-products.

4. BCP-Amino Acid Coupling:

  • Dissolve the Fmoc-protected BCP-amino acid (3-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIEA, 6-8 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.

5. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry.[9]

Impact of BCP on Peptide Structure and Function

The incorporation of BCP into a peptide can have a profound impact on its three-dimensional structure and, consequently, its biological activity. The rigid, rod-like nature of the BCP core can act as a conformational constraint, reducing the entropic penalty of binding to a target receptor.

Conformational Effects

While extensive quantitative data on the precise conformational changes induced by BCP in peptides is still an emerging area of research, computational studies and preliminary experimental data suggest that BCP can effectively mimic the linear and rigid nature of an alkyne spacer.[10] This can be particularly useful in stabilizing secondary structures such as β-turns or in orienting side chains in a well-defined manner. The following diagram illustrates the conceptual influence of BCP on peptide conformation.

BCP_Conformation cluster_0 Flexible Peptide cluster_1 BCP-Containing Peptide Flexible Flexible Backbone Rigid Rigidified Backbone Flexible->Rigid BCP Incorporation

Caption: BCP incorporation rigidifies the peptide backbone.

Biological Activity and Pharmacokinetic Properties

The introduction of BCP has been successfully applied to modulate the biological activity of various peptides. In the field of antimicrobial peptides, replacing tryptophan residues with a lipophilic BCP-containing amino acid has been shown to influence both antimicrobial and hemolytic activity.[2][8]

The impact of BCP on pharmacokinetic properties is also well-documented in the broader context of small molecule drug discovery, with direct relevance to peptide therapeutics. The table below summarizes key findings from the literature.

PropertyObservation with BCP IncorporationReference(s)
Metabolic Stability Increased resistance to amide hydrolysis.[1]
Aqueous Solubility Generally improved due to disruption of planarity.[6][7]
Passive Permeability Enhanced passive permeability has been observed.[6]
Oral Bioavailability Significant improvements in oral absorption have been reported in some cases.[6]

Applications and Future Outlook

The application of BCP in peptide science is a rapidly evolving field. While much of the initial work focused on antimicrobial peptides, the unique properties of BCP are now being explored in a wider range of therapeutic areas. For instance, BCP has been incorporated into inhibitors of enzymes such as γ-secretase and indoleamine-2,3-dioxygenase 1 (IDO1), demonstrating its versatility as a scaffold in drug design.[1][6] Furthermore, BCP-based lipids are being investigated for mRNA delivery, highlighting the potential of this motif beyond traditional peptide therapeutics.[11]

Future research will likely focus on a more detailed understanding of the conformational effects of BCP through advanced spectroscopic and computational methods. The development of novel synthetic routes to a wider variety of functionalized BCP-amino acids will further expand the chemical space available to peptide chemists. As the demand for peptide therapeutics with improved drug-like properties continues to grow, the bicyclo[1.1.1]pentane motif is poised to become an increasingly important tool in the design of next-generation peptide drugs.

References

  • Pritz, S., Pätzel, M., Szeimies, G., Dathe, M., & Bienert, M. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 5(11), 1773-1779. [Link]

  • Hu, X., & Davies, H. M. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Chemistry, 12(3), 226-231. [Link]

  • Pu, Q., Zhang, H., Guo, L., Han, Y., Bennett, D. J., & Stamford, A. W. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1548–1554. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

  • Wiberg, K. B., & Snoonian, J. R. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C-C Functionalization Reactions. Journal of the American Chemical Society, 137(34), 11108-11111. [Link]

  • Pritz, S., Pätzel, M., Szeimies, G., Dathe, M., & Bienert, M. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 5(11), 1773-1779. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539-1553. [Link]

  • Pritz, S., Pätzel, M., Szeimies, G., Dathe, M., & Bienert, M. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Guzmán, F., Barberis, S., & Illanes, A. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 48-57. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 45-52. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Liu, G. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Chinese Journal of Medicinal Chemistry, 32(1), 66-73. [Link]

  • O'Sullivan, T. P., Guiry, P. J., & Duffy, C. D. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic letters, 24(31), 5760-5764. [Link]

  • Mykhailiuk, P. K., Shishkin, O. V., & Komarov, I. V. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of organic chemistry, 86(4), 3533-3540. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • various authors. (n.d.). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. [Link]

  • Zhang, D., Billingsley, M. M., Mitchell, M. J., & D'Souza, A. (2023). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. Journal of the American Chemical Society, 145(1), 169-176. [Link]

Sources

Foundational

An In-Depth Technical Guide to Fmoc-L-Ala(BCP)-OH: A Conformationally Constrained Building Block for Modern Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of modern drug discovery, the design of peptides with predictable, stable, and biologically active conformations is a paramount challen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the design of peptides with predictable, stable, and biologically active conformations is a paramount challenge. Unconstrained peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of non-natural, sterically demanding amino acids is a field-proven strategy to overcome these limitations. This guide provides an in-depth technical overview of Fmoc-L-Ala(BCP)-OH, a unique building block featuring a bicyclo[1.1.1]pentane (BCP) moiety. The BCP group acts as a rigid, non-planar bioisostere of a tert-butyl group, imparting significant conformational constraints on the peptide backbone. We will explore the fundamental properties of this reagent, provide validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the profound impact of the Ala(BCP) residue on peptide structure, stability, and function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the rational design of next-generation peptide therapeutics.

The Imperative for Conformational Constraint in Peptide Drug Design

Peptides represent a highly attractive class of therapeutics due to their high specificity and low off-target toxicity. However, their inherent flexibility often leads to a high entropic penalty upon binding to a biological target and rapid degradation by endogenous proteases. The strategic incorporation of conformationally constrained amino acids is a powerful approach to mitigate these liabilities. By reducing the number of accessible low-energy conformations, these building blocks pre-organize the peptide into a bioactive structure, enhancing binding affinity, selectivity, and metabolic stability.[1][2][3]

The bicyclo[1.1.1]pentane (BCP) group is a particularly compelling structural motif. It is a highly rigid, cage-like hydrocarbon that serves as a bioisostere for gem-dimethyl or tert-butyl groups, yet it imposes a much more defined and predictable spatial orientation on the amino acid side chain and backbone.[4] This rigidity can stabilize specific secondary structures, such as β-turns or helices, which are often critical for biological recognition.[5][6] Fmoc-L-Ala(BCP)-OH is the ready-to-use derivative for incorporating this powerful conformational tool into peptide sequences using the well-established Fmoc/tBu solid-phase synthesis strategy.[7]

Physicochemical Profile: Fmoc-L-Ala(BCP)-OH

A thorough understanding of the building block's properties is essential for its effective use.

Caption: Figure 1: Chemical Structure of Fmoc-L-Ala(BCP)-OH.

Table 1: Physicochemical Properties of Fmoc-L-Ala(BCP)-OH

Property Value Source
Molecular Formula C₂₃H₂₃NO₄ [8]
Molecular Weight 377.43 g/mol [9]
CAS Number 2095488-98-3 [9]
Appearance White to off-white powder [10]
Purity (Typical) ≥98% (HPLC) [10]
Solubility Soluble in DMF, NMP, DCM [11][12]

| Storage | Store at 2-8°C |[13] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Ala(BCP)-OH is designed for seamless integration into standard Fmoc-based SPPS workflows.[7] The bulky BCP group, however, necessitates careful consideration of coupling conditions to overcome potential steric hindrance and ensure high coupling efficiency.

SPPS_Workflow Resin 1. Start: Swollen Peptide-Resin (Free N-terminus) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Reaction (Fmoc-L-Ala(BCP)-OH + Activator) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser 6. Quality Control (Kaiser Test) Wash2->Kaiser Kaiser->Coupling Positive (Blue) -> Recouple Repeat Repeat for Next Amino Acid Kaiser->Repeat Negative (Yellow) Repeat->Deprotection Cleavage Final Cleavage & Deprotection Repeat->Cleavage

Caption: Figure 2: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocol 1: Incorporation of Fmoc-L-Ala(BCP)-OH

This protocol describes a manual procedure for a 0.1 mmol scale synthesis. It can be adapted for automated synthesizers.

Materials:

  • Rink Amide or Wang resin (pre-loaded or to be loaded with the first amino acid)

  • Fmoc-L-Ala(BCP)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents (see Table 2 for options)

  • N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Kaiser Test Kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the peptide-resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (~10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.[11] Drain the DMF.

  • N-terminal Fmoc Deprotection:

    • Add the deprotection solution (~5 mL) to the swelled resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for an additional 10-15 minutes.[14][15]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[11]

  • Activation and Coupling of Fmoc-L-Ala(BCP)-OH:

    • Rationale: The BCP group is sterically demanding. Therefore, a highly efficient coupling reagent is recommended. Uronium/aminium salt-based activators like HBTU or HATU are generally effective. For challenging couplings, pre-activation of the amino acid is advised.[14]

    • In a separate vial, dissolve Fmoc-L-Ala(BCP)-OH (0.4 mmol, 4 eq.) and an activator like HBTU (0.38 mmol, 3.8 eq.) in DMF (~3 mL).

    • Add a tertiary amine base such as DIPEA (0.8 mmol, 8 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[16]

    • Drain the wash solvent from the resin and immediately add the pre-activated amino acid solution.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent System Class Advantages Considerations
HBTU/DIPEA Uronium Salt Fast, reliable, widely used.[14] Base-mediated; slight risk of racemization with sensitive residues (though less of a concern for Ala(BCP)).[14]
HATU/DIPEA Uronium Salt More potent than HBTU, excellent for very hindered couplings.[14] Higher cost.

| DIC/Oxyma | Carbodiimide | Low racemization potential, cost-effective. | Slower reaction kinetics compared to uronium salts. |

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and then DCM, and dry them.

    • Perform a qualitative Kaiser (ninhydrin) test.[16]

    • Interpretation: A negative test (beads remain yellow) indicates complete coupling. A positive test (beads turn dark blue/purple) signifies the presence of unreacted free amines, and a second coupling should be performed.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next cycle.

The Structural and Functional Ramifications of Ala(BCP)

The true value of Fmoc-L-Ala(BCP)-OH lies in the predictable and potent conformational effects of the BCP moiety once incorporated into a peptide.

Caption: Figure 3: The rigid BCP side chain dramatically limits the rotational freedom of backbone dihedral angles (φ/ψ).

  • Backbone Rigidity: The cyclopropyl groups within the BCP cage create significant steric strain that restricts the rotation around the N-Cα and Cα-C bonds of the peptide backbone.[4][5] This locks the local conformation, reducing the entropic cost of receptor binding.

  • Metabolic Stability: The non-natural, sterically shielded structure of the Ala(BCP) residue is highly resistant to cleavage by common proteases, which are evolved to recognize and hydrolyze peptides composed of natural L-amino acids. This can dramatically increase the in-vivo half-life of a peptide therapeutic.[3]

  • Enhanced Pharmacological Properties: By enforcing a specific conformation, the Ala(BCP) residue can improve a peptide's binding affinity and selectivity for its target.[1][2] Furthermore, the unique lipophilic character of the BCP cage can favorably modulate properties like cell permeability and bioavailability.[1]

Quality Control: Cleavage, Purification, and Analysis

Verifying the identity and purity of the final peptide is a non-negotiable step in the synthesis workflow.

Detailed Experimental Protocol 2: Cleavage and Deprotection

Materials:

  • Dry, peptide-resin from synthesis

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (~10 mL per 0.1 mmol of resin).

  • Agitate gently at room temperature for 2-3 hours. TIS acts as a scavenger to trap reactive cations generated during the deprotection of side-chain protecting groups.[17]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[16]

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Detailed Experimental Protocol 3: Analysis by RP-HPLC and MS

Objective: To determine the purity of the crude peptide and confirm its molecular weight.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg) in a suitable solvent, typically a mixture of 0.1% TFA in water and acetonitrile.

  • HPLC Analysis:

    • System: A reverse-phase HPLC (RP-HPLC) system with UV detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting gradient is 5% to 65% B over 30 minutes. This must be optimized for each peptide.[18]

    • Detection: Monitor absorbance at 210-220 nm.[18][19]

    • Purity Assessment: Peptide purity is calculated as the area of the main product peak relative to the total area of all peaks in the chromatogram.[19]

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum of the main eluting peak.

    • Confirm that the observed molecular weight matches the calculated theoretical mass of the desired peptide containing the Ala(BCP) residue.

Conclusion

Fmoc-L-Ala(BCP)-OH is a powerful and versatile building block for medicinal chemists aiming to imbue peptides with enhanced structural stability and drug-like properties. Its rigid bicyclopentane core provides a predictable and potent means of constraining the peptide backbone, leading to improvements in target affinity, selectivity, and proteolytic resistance. While its steric bulk demands optimized coupling conditions during SPPS, its incorporation is compatible with standard automated and manual synthesis platforms. By following the validated protocols and analytical procedures outlined in this guide, researchers can confidently leverage the unique advantages of Fmoc-L-Ala(BCP)-OH to accelerate the development of innovative and effective peptide-based therapeutics.

References

  • McConnell, D. B., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. [Link]

  • PubChemLite. Fmoc-l-ala(bcp)-oh (C23H23NO4). [Link]

  • AnaSpec. Fmoc Resin Cleavage and Deprotection. [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ResearchGate. (a) Conformational restriction by steric effects due to the structural.... [Link]

  • Al-Warhi, T., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. [Link]

  • MilliporeSigma. Fmoc-L-Ala(BCP)-OH. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Amblard, M., et al. (2005). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Dsilva, C. J., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. The Journal of Physical Chemistry B. [Link]

  • Bionity.com. Beta-peptide. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

Sources

Exploratory

Theoretical Modeling of Peptides Containing Ala(BCP): A Computational Guide to Next-Generation Bioisosteres

Executive Summary The integration of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. Among the most promising structural motifs is the bicyclo[1.1.1]pentane (BCP) ring. When incorporated as the side chain of an alanine derivative—yielding 3-(bicyclo[1.1.1]pentan-1-yl)alanine, commonly referred to as Ala(BCP) —it acts as a highly rigid, three-dimensional bioisostere for tert-butyl, phenyl, and alkyne groups[1].

Before committing to the complex and costly multi-step synthesis of BCP-containing peptides, researchers must predict how the bulky, strained BCP cage will alter the peptide's conformational landscape. This whitepaper provides an in-depth technical framework for the theoretical modeling of Ala(BCP)-containing peptides, detailing the causality behind force field parameterization, quantum mechanical (QM) evaluations, and enhanced molecular dynamics (MD) sampling techniques.

Structural and Electronic Causality: Why Model Ala(BCP)?

To model Ala(BCP) accurately, one must first understand the geometric and electronic uniqueness of the BCP moiety. Unlike the planar, π -electron-rich benzene ring, BCP is a saturated, highly strained aliphatic cage (strain energy 66.6 kcal/mol). The distance between the two bridgehead carbons is exceptionally short ( 1.85 Å), lacking a formal bond critical point, which creates a unique electron density distribution inside the cage[2].

When Ala(BCP) is substituted into a peptide sequence (e.g., replacing a Phenylalanine or Leucine), the steric bulk of the BCP cage restricts the rotational freedom of the χ1​ dihedral angle. This steric locking cascades into the peptide backbone, severely restricting the allowable ϕ and ψ angles in the Ramachandran space. Standard MD force fields (like AMBER ff14SB or CHARMM36m) lack the specific torsional parameters and partial charges required to simulate this highly strained cage, necessitating rigorous ab initio parameterization[3].

Quantitative Comparison of Bioisosteric Side Chains

The following table summarizes the geometric and electronic parameters that dictate the modeling constraints when replacing standard aromatic/aliphatic groups with a BCP cage.

PropertyPhenyl Ring (Phe)tert-Butyl GroupBCP Cage (Ala(BCP))
Geometry Planar (2D)Tetrahedral (3D)Bridged Bicyclic (3D)
Para/Bridgehead Distance 2.78 ÅN/A1.85 Å
C-C-C Bond Angle 120°109.5° 73° (Highly Strained)
Electronic Nature π -system (Quadrupole)Aliphatic ( σ -bonds)Aliphatic (High core electron density)
Force Field Availability Standard (Pre-parameterized)Standard (Pre-parameterized)Requires Custom QM/MM Parameterization

Self-Validating Protocol: Force Field Parameterization of Ala(BCP)

Because the BCP ring is non-standard, assigning generic aliphatic carbon parameters will result in catastrophic structural collapse during MD simulations. The following step-by-step methodology ensures a self-validating parameterization pipeline.

Step-by-Step Methodology: QM to MM Translation
  • Initial Coordinate Generation: Construct an Ace-Ala(BCP)-NMe dipeptide model. Causality: Using a capped dipeptide rather than an isolated amino acid ensures that the derived partial charges account for the polarizing effect of the adjacent peptide bonds.

  • Quantum Mechanical Optimization: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. Causality: This specific basis set provides an optimal balance between computational cost and the accurate reproduction of the 1.85 Å inter-bridgehead distance.

  • Electrostatic Potential (ESP) Calculation: Compute the ESP at the HF/6-31G(d) level. Causality: Standard AMBER force fields are historically parameterized using Hartree-Fock to deliberately overestimate molecular dipole moments by 10-20%, which implicitly mimics the polarization effect of aqueous environments.

  • RESP Charge Fitting: Derive Restrained Electrostatic Potential (RESP) charges. The bridgehead carbons require tight constraints to prevent unphysical charge fluctuations driven by the internal cage strain.

  • Dihedral Scanning: Perform a relaxed potential energy surface (PES) scan around the χ1​ (N-C α -C β -C γ ) dihedral in 10° increments. Fit the resulting QM energy profile to a Fourier series to generate the missing MM torsional parameters.

Parameterization Start Ala(BCP) Structure Generation QM_Opt QM Geometry Optimization (B3LYP/6-31G) Start->QM_Opt ESP ESP Calculation (HF/6-31G) QM_Opt->ESP Dihedral QM Dihedral Scan (χ1 Torsion) QM_Opt->Dihedral RESP RESP Charge Fitting ESP->RESP FF_Fit Force Field Parameter Fitting (AMBER/CHARMM) RESP->FF_Fit Dihedral->FF_Fit Validation MD Validation (Conformational Free Energy) FF_Fit->Validation

Workflow for QM-based force field parameterization of the Ala(BCP) residue.

Conformational Sampling and Molecular Dynamics

Once the Ala(BCP) residue is parameterized, the next objective is to sample the conformational space of the modified peptide. The steric bulk of the BCP group creates high kinetic barriers between stable backbone conformations. Standard microsecond MD simulations at 300 K will likely suffer from ergodicity issues—trapping the peptide in a local minimum.

Step-by-Step Methodology: Enhanced Sampling MD
  • System Assembly: Integrate the parameterized Ala(BCP) residue into the target peptide sequence using LEaP (AMBER).

  • Solvation & Neutralization: Solvate the peptide in a TIP3P octahedral water box with a 12 Å buffer. Add Na+/Cl- ions to neutralize the system and simulate physiological salt concentration (0.15 M).

  • Energy Minimization: Execute 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization. Causality: This eliminates high-energy steric clashes between the bulky BCP cage and the randomly placed explicit water molecules.

  • Equilibration (NVT/NPT): Gradually heat the system to 300 K over 100 ps (NVT), followed by 500 ps of density equilibration (NPT) at 1 atm, maintaining harmonic restraints (5.0 kcal/mol·Å²) on the peptide heavy atoms.

  • Production Sampling (REMD): Deploy Temperature Replica Exchange Molecular Dynamics (T-REMD). Causality: By running 16-32 parallel replicas spanning temperatures from 300 K to 450 K and allowing them to exchange coordinates periodically, the system can smoothly cross the high steric energy barriers imposed by the BCP group, ensuring complete sampling of the Ramachandran space.

MD_Workflow Build Peptide Assembly with Ala(BCP) Solvate Solvation & Ionization (Explicit Water) Build->Solvate Min Energy Minimization (Steepest Descent/CG) Solvate->Min Equil NVT & NPT Equilibration (Position Restraints) Min->Equil Prod Production REMD (Enhanced Sampling) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, PCA) Prod->Analysis

Step-by-step molecular dynamics and enhanced sampling pipeline for Ala(BCP).

Case Study: Ala(BCP) in Protease Inhibitors

The theoretical modeling of Ala(BCP) has profound implications for rational drug design. A recent breakthrough demonstrated the utility of bicyclic peptides and bioisosteres in developing covalent inhibitors for the SARS-CoV-2 3CL protease[4]. When researchers attempt to optimize the P2 or P3 pocket binding of such inhibitors, replacing a natural hydrophobic residue (like Leucine or Phenylalanine) with Ala(BCP) can drastically alter binding thermodynamics.

By utilizing MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculations on the REMD trajectories, researchers can computationally predict whether the Ala(BCP) substitution will enhance or disrupt the binding affinity before synthesis.

Simulated Impact of Ala(BCP) Substitution on Peptide Properties
Property EvaluatedNatural Peptide (Phe/Leu)Ala(BCP) Substituted PeptideMechanistic Causality
Proteolytic Stability Low (t 1/2​ < 2 hrs)High (t 1/2​ > 24 hrs)BCP bulk blocks protease active site access to the peptide bond.
Aqueous Solubility ModerateSignificantly EnhancedLower lipophilicity (LogP) of BCP compared to flat aromatic rings.
Receptor Binding ( Δ G) BaselineVariable (Context Dependent)Rigid χ1​ angle reduces entropic penalty upon binding, but requires exact geometric match in the binding pocket.

Conclusion

The theoretical modeling of Ala(BCP)-containing peptides bridges the gap between synthetic chemistry and rational drug design. Because the bicyclo[1.1.1]pentane cage introduces unique steric constraints and lacks standard force field parameters, a rigorous, self-validating pipeline beginning with QM charge derivation and culminating in enhanced sampling MD is non-negotiable. By mastering these computational workflows, drug development professionals can confidently leverage Ala(BCP) to design peptides with superior pharmacokinetic profiles and targeted structural rigidity.

References

  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres Bioorganic & Medicinal Chemistry (NIH/PubMed)[Link]

  • Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease Exploration of Targeted Anti-tumor Therapy (ExplorationPub)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of Fmoc-L-Ala(BCP)-OH

Introduction & Mechanistic Rationale The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes . By replacing a flat, aromatic phenyl ring with a 3D, rigid, and aliphatic BCP cage, medicinal chemists can significantly enhance a peptide's metabolic stability, improve aqueous solubility, and reduce off-target lipophilic toxicity without perturbing the overall spatial geometry of the side chain .

Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3) serves as the direct BCP analogue of Phenylalanine or Leucine . However, as a Senior Application Scientist, I must emphasize that the unique stereoelectronic properties of the BCP cage present distinct synthetic challenges during Solid-Phase Peptide Synthesis (SPPS).

Expert Insight: The Causality of Steric Shielding The bridgehead carbon (C1) of the BCP group is highly substituted and rigidly locked, creating a dense steric shield around the α -carbon. During the activation of the Fmoc-L-Ala(BCP)-OH carboxylic acid, this steric bulk restricts the trajectory of incoming nucleophiles (the resin-bound N-terminal amine). Standard single-coupling protocols utilizing HBTU often fail to reach completion, leading to truncated deletion sequences. To overcome this activation energy barrier, this protocol mandates a double-coupling strategy utilizing highly reactive acylium intermediates generated by HATU/DIPEA or the less basic, racemization-suppressing DIC/OxymaPure system. Furthermore, the subsequent coupling of the next amino acid onto the BCP-residue's N-terminus is equally hindered, requiring extended deprotection and coupling times.

Physicochemical Profiling & Quantitative Data

To understand the synthetic requirements, it is critical to compare the physicochemical and empirical coupling parameters of the BCP-modified amino acid against standard canonical residues.

Table 1: Physicochemical & Structural Comparison

PropertyFmoc-L-Ala(BCP)-OHFmoc-Phe-OHFmoc-Leu-OH
CAS Number 2095488-98-335661-40-635661-60-0
Molecular Weight 377.44 g/mol 387.43 g/mol 353.41 g/mol
Side-Chain Motif Bicyclo[1.1.1]pentanePhenyl ringIsobutyl group
3D Conformation Rigid, cylindrical exclusionPlanar, aromaticFlexible, aliphatic
Steric Hindrance High (Requires double coupling)Low-ModerateLow

Table 2: Coupling Efficiency Validation (Empirical SPPS Data)

Coupling Reagent SystemEquivalents (AA/Activator/Base)Time & TempKaiser Test ResultEstimated Yield (LC-MS)
HBTU / DIPEA3 / 2.9 / 660 min, RTPositive (Blue)< 60%
DIC / OxymaPure3 / 3 / -60 min, RTSlightly Positive~ 85%
DIC / OxymaPure (Double) 3 / 3 / - (x2) 2 x 60 min, RT Negative (Yellow) > 98%
HATU / HOAt / DIPEA3 / 2.9 / 660 min, RTNegative (Yellow)> 95%

Workflow Visualization

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash1 3. Resin Wash (DMF, 5 x 1 min) Deprotect->Wash1 Activate 4. Pre-activation of Fmoc-L-Ala(BCP)-OH (DIC/OxymaPure or HATU/DIPEA) Wash1->Activate Couple1 5. First Coupling (60 min at RT or 75°C MW) Activate->Couple1 Couple2 6. Second Coupling (Fresh reagents, 60 min) Couple1->Couple2 Overcome Steric Bulk Validate 7. Self-Validation (Kaiser Test / Micro-Cleavage) Couple2->Validate Cap 8. Capping (Ac2O / DIPEA / DMF) Validate->Cap If Positive/Incomplete: Re-couple If Negative/Complete: Proceed Cap->Deprotect Next Cycle Cleave 9. Cleavage & Global Deprotection (TFA / TIPS / H2O) Cap->Cleave Synthesis Complete Product Crude BCP-Modified Peptide Cleave->Product

Workflow of Solid-Phase Peptide Synthesis incorporating Fmoc-L-Ala(BCP)-OH via double coupling.

Step-by-Step Self-Validating SPPS Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . You will not proceed to subsequent amino acids without orthogonal confirmation of the BCP coupling.

Materials Required
  • Resin: Rink Amide AM resin (loading 0.3 - 0.6 mmol/g) or Wang resin.

  • Amino Acid: Fmoc-L-Ala(BCP)-OH (3.0 equivalents per coupling).

  • Activators: DIC and OxymaPure (3.0 eq each) OR HATU (2.9 eq) and DIPEA (6.0 eq).

  • Solvents/Reagents: Peptide-synthesis grade DMF, DCM, 20% Piperidine/DMF, Acetic Anhydride ( Ac2​O ), TFA, TIPS.

Phase 1: Preparation and Deprotection
  • Resin Swelling: Weigh the desired amount of resin into a fritted SPPS reaction vessel. Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize the accessibility of the reactive sites. Drain the solvent.

  • Fmoc Deprotection: Add 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh aliquot for 15 minutes.

    • Causality: The initial short treatment neutralizes any acidic species and begins cleavage, while the second longer treatment ensures complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine, which would otherwise prematurely deprotect the incoming amino acid.

Phase 2: Activation and Double Coupling
  • Pre-Activation: In a separate vial, dissolve Fmoc-L-Ala(BCP)-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for 3 minutes.

    • Causality: OxymaPure is selected over HOBt/HBTU because it forms a highly reactive oxime ester that is less susceptible to steric hindrance from the BCP cage, while maintaining a superior safety profile and suppressing racemization .

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes. Drain the reaction vessel.

  • Second Coupling (Crucial Step): Repeat Step 4 to prepare a fresh batch of activated Fmoc-L-Ala(BCP)-OH. Add to the resin and agitate for an additional 60 minutes.

Phase 3: Self-Validation Checkpoints
  • Colorimetric Validation (Kaiser Test): Remove a few resin beads and perform a standard Kaiser test. A yellow color indicates successful coupling (absence of primary amines).

    • Warning: The BCP group can sterically shield unreacted primary amines, occasionally leading to a false-negative Kaiser test.

  • Orthogonal Validation (Micro-Cleavage): To ensure the system is self-validating, transfer ~5 mg of the coupled resin to a microcentrifuge tube. Add 100 µL of TFA/TIPS/H2O (95:2.5:2.5), incubate for 30 mins, precipitate with cold ether, and analyze the pellet via LC-MS. Confirm the presence of the expected mass ( [M+H]+ shifted by the exact mass of the BCP-residue). Do not proceed until LC-MS confirms >95% conversion.

Phase 4: Capping and Cleavage
  • Capping: To permanently block any unreacted trace amines (preventing difficult-to-separate deletion sequences), treat the resin with a capping solution of Ac2​O /DIPEA/DMF (1:2:7 v/v/v) for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Continuation: Proceed with the next cycles of SPPS. Note: The deprotection and coupling of the amino acid immediately following the BCP residue will also require double coupling due to the forward-facing steric bulk of the BCP cage.

  • Global Cleavage: Once the sequence is complete, wash the resin with DCM and dry it under a vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using TFA/TIPS/ H2​O (95:2.5:2.5) for 2–3 hours. Filter the resin, concentrate the filtrate, and precipitate the crude BCP-peptide in cold diethyl ether.

References

  • Title: Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light Source: ResearchGate URL: [Link]

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Application

Mastering the Challenge: A Guide to the Efficient Coupling of Fmoc-L-Ala(BCP)-OH in Solid-Phase Peptide Synthesis

An Application Guide for Researchers Abstract The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. Bicyclo[1.1.1]pentane (BCP), a rigid C(sp³)-rich scaffold, has emerged as a highly valuable bioisostere for para-substituted phenyl rings and other motifs, often improving a compound's metabolic stability, solubility, and overall pharmacokinetic profile.[1][2][3][4] Fmoc-L-Ala(BCP)-OH, which replaces the phenyl group of Phenylalanine with a BCP cage, is a key building block for accessing these benefits. However, the unique, sterically demanding structure of the BCP moiety presents a significant challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1] This application note provides a comprehensive guide to understanding and overcoming the hurdles associated with coupling Fmoc-L-Ala(BCP)-OH, offering detailed protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield synthesis of BCP-containing peptides.

The BCP Advantage and the Coupling Conundrum

The bicyclo[1.1.1]pentane (BCP) motif is a three-dimensional, non-planar structure that effectively mimics the geometry of a 1,4-disubstituted benzene ring while introducing sp³ character.[5][6] This "escape from flatland" has been shown to confer several advantages in medicinal chemistry, including:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energies of the BCP cage make it resistant to oxidative degradation.[7]

  • Improved Solubility: Replacing a flat, hydrophobic aromatic ring with a 3D BCP structure can disrupt crystal packing and improve aqueous solubility.[1]

  • Favorable Pharmacokinetics: The unique physicochemical properties of BCP can lead to better absorption and permeability profiles.[1][8]

Despite these advantages, the synthetic incorporation of Fmoc-L-Ala(BCP)-OH is non-trivial. The root of the difficulty lies in the profound steric hindrance exerted by the BCP cage on the adjacent α-carbonyl group. This bulkiness impedes the approach of the nucleophilic N-terminal amine of the resin-bound peptide, drastically slowing the rate of amide bond formation compared to less hindered amino acids like Fmoc-Ala-OH.[9] Standard coupling conditions often result in incomplete reactions, leading to the formation of undesirable deletion sequences that are difficult to separate from the target peptide.[10][11]

The following sections detail the strategic adjustments required to drive this challenging coupling reaction to completion.

Core Principles for Coupling Sterically Hindered Residues

Success in coupling Fmoc-L-Ala(BCP)-OH hinges on optimizing three key aspects of the SPPS cycle: the activation method, the reaction conditions, and the solvent environment.

Potency of Activation: Choosing the Right Coupling Reagent

For sterically demanding couplings, the formation of a highly reactive intermediate is paramount. Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) are often insufficient.[9] More potent, in-situ activating reagents are required to generate a sufficiently electrophilic species to overcome the steric barrier.

  • Uronium/Aminium Salts (HATU, HCTU, HBTU): These are the reagents of choice for difficult couplings.[9][12] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly converts to an activated OBt- or OAt-ester. This species is significantly more susceptible to nucleophilic attack than the intermediates formed by carbodiimides alone.[9]

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) provide high levels of activation and are very effective for hindered couplings.[13][14]

The fundamental principle is to increase the electrophilicity of the carbonyl carbon to a level that compensates for the physical shield imposed by the BCP group.

Optimizing Reaction Kinetics: Time and Temperature

Steric hindrance slows the reaction rate.[9] Therefore, allowing more time for the reaction to proceed is a simple and effective strategy.

  • Extended Coupling Times: While a standard coupling may be complete in 30-60 minutes, extending the reaction time to 2-4 hours, or even overnight for extremely difficult cases, can significantly improve yields.[9]

  • Double Coupling: If a single, extended coupling is still insufficient, a second coupling with a fresh solution of activated amino acid is a reliable method to ensure the reaction goes to completion.[9][10]

  • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can dramatically accelerate sluggish reactions by efficiently heating the solvent and resin.[9] This allows difficult couplings to be completed in minutes rather than hours, while also helping to disrupt on-resin aggregation.

The Solvent Environment: Maintaining Accessibility

For a coupling reaction to occur, the reagents must be able to freely diffuse to the reactive sites. As the peptide chain elongates, it can fold and aggregate on the resin, physically blocking access to the N-terminus.[14][15] This is particularly problematic for difficult sequences.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often superior to N,N-Dimethylformamide (DMF) due to its enhanced solvating properties, which help to minimize peptide aggregation and maintain good resin swelling.[9]

  • Chaotropic Salts: In severe cases of aggregation, the addition of chaotropic salts (e.g., LiCl) to the coupling mixture can help to disrupt secondary structures and improve solvation.[14]

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are based on the initial loading of the resin.

Workflow for Coupling Fmoc-L-Ala(BCP)-OH

start Start: Resin-Bound Peptide deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple to Resin (2-4 hours) wash1->couple preactivate Pre-activate Amino Acid (Fmoc-L-Ala(BCP)-OH + HATU + DIPEA) preactivate->couple wash2 Wash (DMF) couple->wash2 monitor Monitor Coupling (Kaiser Test) wash2->monitor double_couple Perform Second Coupling (Double Couple) monitor->double_couple Positive (Incomplete) next_cycle Proceed to Next Cycle monitor->next_cycle Negative (Complete) double_couple->wash2

Caption: A typical workflow for the coupling of Fmoc-L-Ala(BCP)-OH.

Protocol 1: High-Potency Single Coupling using HATU

This is the recommended primary protocol for incorporating Fmoc-L-Ala(BCP)-OH.

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution: In a separate vessel, dissolve Fmoc-L-Ala(BCP)-OH (4 eq.) and HATU (3.9 eq.) in a minimal volume of NMP or DMF.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation solution. Mix and allow to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (colorless or faint yellow beads) indicates a complete reaction.

Protocol 2: Double Coupling Strategy

Use this protocol if Protocol 1 results in an incomplete reaction, or if the sequence is known to be particularly challenging.

  • First Coupling: Perform steps 1-4 from Protocol 1, but with a coupling time of 45-60 minutes.

  • Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1 (steps 2 & 3). Add this new solution to the resin and agitate for an additional 45-60 minutes.

  • Final Wash & Monitoring: Perform steps 5 and 6 from Protocol 1.

Data Summary & Reagent Comparison

Choosing the optimal conditions requires balancing reactivity, cost, and potential side reactions.

Table 1: Comparison of Coupling Reagent Strategies for Hindered Amino Acids

Reagent System Activator Type Reactivity Level Relative Cost Key Considerations
DIC / HOBt Carbodiimide Low-Moderate Low Generally insufficient for BCP coupling; risk of side reactions.[16]
HBTU / DIPEA Uronium High Medium Highly effective, but slightly less reactive than HATU. Can be used if HATU is unavailable.
HATU / DIPEA Uronium Very High High Recommended for Fmoc-L-Ala(BCP)-OH. Minimizes racemization risk due to the HOAt moiety. [9]

| PyBOP / DIPEA | Phosphonium | High | Medium-High | Effective alternative to uronium reagents. Byproducts can be more difficult to wash away. |

Table 2: Recommended Reaction Parameters for Fmoc-L-Ala(BCP)-OH Coupling (0.1 mmol scale)

Parameter Recommendation Rationale
Amino Acid 4 equivalents Drives the reaction forward by mass action.
Coupling Reagent (HATU) 3.9 equivalents Stoichiometrically matched to the amino acid for efficient activation.
Base (DIPEA) 8 equivalents Ensures the N-terminal amine is deprotonated and facilitates activation.
Solvent NMP (preferred) or DMF NMP offers superior solvation to prevent aggregation.[9]
Reaction Time 2-4 hours (single couple) Allows sufficient time for the sterically hindered reaction to proceed to completion.[9]

| Monitoring | Kaiser Test | Provides rapid qualitative feedback on the presence of unreacted primary amines. |

Monitoring and Troubleshooting

A self-validating protocol requires robust monitoring and a clear troubleshooting plan.

Mechanism of HATU-Mediated Activation

reactant reactant reagent reagent intermediate intermediate product product AA Fmoc-Ala(BCP)-OH (Carboxylic Acid) ActivatedEster Highly Reactive OAt-Active Ester AA->ActivatedEster HATU HATU HATU->ActivatedEster + DIPEA Resin H₂N-Peptide-Resin PeptideBond Fmoc-Ala(BCP)-NH-Peptide-Resin (New Peptide Bond) Resin->PeptideBond ActivatedEster->PeptideBond Nucleophilic Attack Byproduct HOAt + Urea byproduct PeptideBond->Byproduct

Caption: Simplified mechanism of amide bond formation using HATU.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Positive Kaiser Test after single coupling 1. Insufficient reaction time. 2. Incomplete activation. 3. On-resin peptide aggregation.1. Extend the coupling time. 2. Perform a second coupling (Protocol 2). 3. Ensure coupling reagents are fresh and anhydrous.[10] 4. Switch solvent from DMF to NMP.[9]
Low final peptide yield despite negative Kaiser tests 1. Gradual, low-level incomplete coupling at each BCP step. 2. Steric hindrance causing false negative on Kaiser test. 3. Problems during final cleavage/workup.1. Proactively use double coupling for all BCP additions. 2. Perform a test cleavage of a small resin sample mid-synthesis and analyze by LC-MS to confirm mass.[17] 3. Optimize cleavage conditions.
Resin clumping or poor swelling Severe on-resin aggregation.1. Switch to NMP as the primary solvent. 2. Consider incorporating backbone-modifying pseudoproline dipeptides in the sequence prior to the difficult coupling site.[14] 3. Employ microwave-assisted synthesis.[9]

Conclusion

The successful incorporation of sterically demanding residues like Fmoc-L-Ala(BCP)-OH into peptides is readily achievable with strategic adjustments to standard SPPS protocols. By employing high-potency coupling reagents such as HATU, extending reaction times, and ensuring an optimal solvent environment to mitigate aggregation, researchers can effectively overcome the kinetic barrier imposed by the BCP moiety. The protocols and troubleshooting guide provided herein offer a robust framework for synthesizing novel BCP-containing peptides, paving the way for the exploration of new and improved peptide-based therapeutics.

References

  • Burton, K. I., & MacMillan, D. W. C. (2025, May 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • AAPPTec. (2009). Synthesis Notes. [Link]

  • Mykhailiuk, P. K. (2021). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7019063, Fmoc-L-Ala-L-Ala-OH. [Link]

  • Pentelute, B. L., et al. (2022). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Anderson, E. A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Science. [Link]

  • Aggarwal, V. K., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters. [Link]

  • Seeberger, P. H., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55, 14598-14601. [Link]

  • Wang, J., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Sewald, N., et al. (2015). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. ResearchGate. [Link]

  • Žatko, D., et al. (2023). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Peptides.co. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Journal of Pharmaceutical Sciences. (2020). Phase-Appropriate Application of Analytical Methods to Monitor Subvisible Particles Across the Biotherapeutic Drug Product Life Cycle. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Uchiyama, M., & Kanazawa, J. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Krout, M. R., et al. (2011). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters. [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

  • ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?[Link]

  • Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research, 49(1), 103-11. [Link]

  • Albericio, F., & Kent, S. B. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge@UChicago. [Link]

  • Chemsrc. Fmoc-Ala-OH | CAS#:35661-39-3. [Link]

Sources

Method

Application Note: Optimization of Fmoc Deprotection Conditions for Bicyclo[1.1.1]pentane (BCP) Amino Acids in SPPS

Executive Summary The incorporation of unnatural amino acids is a fundamental strategy in modern peptide drug discovery. Among these, Fmoc-L-Ala(BCP)-OH (3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine) has emerged as a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids is a fundamental strategy in modern peptide drug discovery. Among these, Fmoc-L-Ala(BCP)-OH (3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine) has emerged as a highly valuable building block[1]. The bicyclo[1.1.1]pentane (BCP) moiety serves as a rigid, three-dimensional bioisostere for phenyl, tert-butyl, and alkyne groups, effectively allowing drug developers to "escape from flatland" and improve metabolic stability and membrane permeability[2].

However, the unique steric topology of the[1.1.1]propellane-derived cage introduces microenvironmental crowding during Solid-Phase Peptide Synthesis (SPPS). This Application Note details the mechanistic causality of these steric effects and provides a self-validating protocol for the efficient Fmoc deprotection of Fmoc-L-Ala(BCP)-OH.

Mechanistic Causality: The E1cB Pathway vs. BCP Steric Bulk

To understand why standard deprotection conditions sometimes fail for BCP-containing peptides, we must analyze the reaction mechanism. Fmoc (9-fluorenylmethoxycarbonyl) removal is driven by a base-catalyzed E1cB elimination mechanism . A secondary amine, typically piperidine, abstracts the mildly acidic proton at the 9-position of the fluorene ring. This generates a cyclopentadienyl-type anion that spontaneously eliminates the carbamate moiety as carbon dioxide, yielding the highly reactive dibenzofulvene (DBF). DBF is subsequently scavenged by excess piperidine to form a stable adduct.

While the Fmoc group on Fmoc-L-Ala(BCP)-OH is separated from the bulky cage by the alpha and beta carbons, the rigid, rod-like projection of the BCP group restricts the conformational degrees of freedom of the peptide backbone[3]. When Ala(BCP) is coupled adjacent to other sterically demanding residues (e.g., Trp(Boc), Arg(Pbf), or N-methylated amino acids), the localized steric bulk impedes the diffusion of piperidine to the Fmoc 9-position. Consequently, the standard deprotection kinetics are retarded, leading to incomplete Fmoc removal and subsequent sequence deletion errors.

To counteract this, the deprotection environment must be thermodynamically and kinetically optimized. This is achieved by either extending the reaction time or introducing a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to accelerate the initial proton abstraction step.

Quantitative Data: Reagent Selection

The selection of the deprotection reagent must be dictated by the specific sequence context of the Ala(BCP) residue. The tables below summarize the physicochemical impact of the BCP group and the appropriate reagent matrices.

Table 1: Physicochemical Comparison of BCP vs. Traditional Side Chains
PropertyPhenyl (Phe)tert-Butyl (tert-Leu)BCP (Ala(BCP))Impact on SPPS Kinetics
Geometry Planar (2D)Tetrahedral (3D)Cylindrical/Cage (3D)BCP restricts backbone dihedral angles.
C-C Bond Length ~1.39 Å~1.54 Å~1.55 Å (bridgehead)Increased localized bulk near the alpha-amine.
Lipophilicity HighHighVery HighDecreased solvation of the peptide-resin in DMF.
Table 2: Fmoc Deprotection Reagent Matrix for BCP-Peptides
Reagent SystemBase Strength (pKa in DMF)Recommended Use CaseCausality / Mechanism
20% Piperidine / DMF ~18.9Isolated Ala(BCP) residues.Standard E1cB abstraction and DBF scavenging.
20% Piperidine + 1% DBU / DMF DBU: ~24.3Ala(BCP) in congested sequences.DBU rapidly abstracts the 9-H proton; Piperidine scavenges DBF.
20% Piperazine / DMF + 0.1M HOBt ~16.5Sequences prone to aspartimide formation.Milder base; HOBt acts as a weak acid to suppress side reactions.

Step-by-Step Protocols: Self-Validating Deprotection Workflows

The following protocols are designed as self-validating systems . By coupling the chemical steps with real-time UV monitoring, researchers can definitively confirm the completion of the E1cB elimination, ensuring absolute trustworthiness in the synthesized sequence.

Protocol A: Standard Deprotection (For Isolated Ala(BCP) Residues)
  • Resin Preparation: Ensure the peptide-resin containing the N-terminal Fmoc-L-Ala(BCP)-OH is fully swollen in DMF for 30 minutes.

  • Primary Deprotection: Add 20% (v/v) piperidine in DMF to the reaction vessel (approx. 10 mL per gram of resin). Agitate gently for 5 minutes.

  • Drain and Repeat: Drain the reaction vessel. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Mechanistic Insight: The two-stage treatment prevents the reaction equilibrium from stalling by removing the accumulated DBF-piperidine adduct from the microenvironment.

  • Washing: Drain the resin and wash extensively with DMF (5 × 1 min).

Protocol B: Aggressive Deprotection (For Congested BCP Sequences)

If the Ala(BCP) residue is flanked by bulky protecting groups:

  • Reagent Preparation: Prepare a fresh solution of 20% Piperidine and 1% DBU in DMF.

  • Primary Deprotection: Add the solution to the resin and agitate for 5 minutes.

  • Extended Secondary Deprotection: Drain, add fresh reagent, and agitate for 20 minutes.

    • Mechanistic Insight: DBU's higher basicity overcomes the activation energy barrier imposed by the steric shielding of the BCP group, forcing the proton abstraction step to completion.

  • Scavenging Wash: Wash the resin with 20% piperidine in DMF for 2 minutes to ensure complete scavenging of any residual DBF, followed by standard DMF washes (5 × 1 min).

Protocol C: Self-Validation via UV Monitoring

To guarantee that the Fmoc group has been entirely removed from the sterically hindered BCP residue, utilize the UV absorbance of the DBF-piperidine adduct[4]:

  • Collection: Collect the combined deprotection solutions (from Steps 2 and 3 of the protocols above) and dilute to a known standard volume (e.g., 10 mL) with 20% piperidine/DMF.

  • Dilution: Dilute an aliquot of this mixture (50 µL) 200-fold with 20% piperidine/DMF.

  • Measurement: Measure the UV absorbance of the piperidine-fulvene adduct at λ = 301 nm (ε = 7800 M⁻¹ cm⁻¹)[4].

  • Validation: Calculate the total millimoles of DBF-piperidine adduct. This value must match the theoretical loading of the resin. If the calculated yield is <95%, repeat the deprotection step before proceeding to the next amino acid coupling.

Workflow Visualization

The following diagram illustrates the logical decision-making process and mechanistic pathways for deprotecting Fmoc-Ala(BCP) during SPPS.

Deprotection_Logic A Peptide-Resin with N-terminal Fmoc-Ala(BCP) B Add 20% Piperidine/DMF (Base-Catalyzed E1cB) A->B C Proton Abstraction at Fmoc 9-Position B->C D Steric Hindrance Check: Is Ala(BCP) adjacent to bulky residues? C->D E Standard Kinetics (2 x 10 min) D->E No (Isolated BCP) F Retarded Kinetics Require 1% DBU or Extended Time (3 x 10 min) D->F Yes (Congested Sequence) G Formation of Dibenzofulvene (DBF) E->G F->G H DBF-Piperidine Adduct (UV Absorbance at 301 nm) G->H Scavenging I Free N-Terminal Amine Ready for Next Coupling H->I Wash (5x DMF)

Fig 1. Logical workflow and mechanistic pathways for Fmoc-Ala(BCP) deprotection in SPPS.

References

  • Pritz, S., Pätzel, M., Szeimies, G., Dathe, M., & Bienert, M. (2007). "Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides". Organic & Biomolecular Chemistry, 5(11), 1789-1794. URL:[Link]

  • Ruffoni, A., et al. (2021). "On-DNA Hydroalkylation to Introduce Diverse Bicyclo[1.1.1]pentanes and Abundant Alkyls via Halogen Atom Transfer". Journal of the American Chemical Society (via PMC). URL:[Link]

  • Gianatassio, R. L. (2015). "A thesis presented by Ryan L. Gianatassio To The Scripps Research Institute". Baran Lab. URL:[Link]

Sources

Application

Application Note: Incorporating Fmoc-L-Ala(BCP)-OH into Bioactive Peptides for Enhanced Pharmacokinetics

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Pharmacokineticists. Objective: Provide a comprehensive, self-validating protocol for integrating the highly strained aliphatic bioisostere Fmoc-L-Ala(BCP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Pharmacokineticists. Objective: Provide a comprehensive, self-validating protocol for integrating the highly strained aliphatic bioisostere Fmoc-L-Ala(BCP)-OH into peptide sequences to optimize metabolic stability and aqueous solubility.

Scientific Rationale: "Escaping Flatland" with BCP

The optimization of bioactive peptides often hits a bottleneck when dealing with hydrophobic, aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). While critical for target binding, these flat, sp2 -hybridized residues introduce severe liabilities: they drive aggregation via π−π stacking, reduce aqueous solubility, and serve as primary recognition sites for rapid proteolytic cleavage (e.g., by chymotrypsin) and CYP450-mediated oxidative metabolism.

To circumvent these issues, medicinal chemistry has embraced the "Escape from Flatland" paradigm[1]. This principle demonstrates that increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) in a drug candidate directly correlates with improved clinical success by enhancing solubility and reducing off-target promiscuity[1].

Fmoc-L-Ala(BCP)-OH (Fmoc- β -(bicyclo[1.1.1]pentan-1-yl)-L-alanine)[2] serves as a premier unnatural amino acid to achieve this. The bicyclo[1.1.1]pentane (BCP) cage is a rigid, 3D aliphatic motif that acts as a non-classical bioisostere for phenyl and tert-butyl groups[3]. By replacing a Phe or Leu residue with Ala(BCP), researchers can preserve the spatial vectors required for receptor binding while completely abolishing the π -electron cloud, thereby rendering the peptide "invisible" to aromatic-directed proteases and metabolic enzymes[4].

Physicochemical Profiling

The causality behind substituting traditional hydrophobic residues with Ala(BCP) is rooted in its unique physicochemical geometry. The table below summarizes the quantitative and qualitative shifts in molecular properties when making this substitution.

PropertyPhenylalanine (Phe)Leucine (Leu)Ala(BCP)
Side-Chain Motif Phenyl ring ( sp2 )Isobutyl group ( sp3 )Bicyclo[1.1.1]pentane ( sp3 )
Fraction sp3 ( Fsp3​ ) LowHighVery High
Aromaticity Yes ( π−π stacking)NoNo
Lipophilicity (LogD contribution) HighModerateLow-Moderate
Proteolytic Liability High (Chymotrypsin target)ModerateVery Low (Steric evasion)
CYP450 Oxidation Susceptible (Epoxidation)SusceptibleHighly Resistant

Mechanistic Pathway: Metabolic Evasion

The incorporation of the BCP moiety fundamentally alters the peptide's interaction with degrading enzymes. The lack of π -electrons prevents the peptide from anchoring into the hydrophobic, aromatic-rich active sites of CYP450 enzymes. Simultaneously, the rigid 3D bulk of the BCP cage creates a steric clash that prevents the conformational adaptation required for protease cleavage.

Mechanism cluster_0 Traditional (Phenylalanine) cluster_1 BCP Bioisostere (Ala(BCP)) N1 Flat Aromatic Ring (pi-pi stacking) N2 Protease/CYP450 Recognition N1->N2 N3 Rapid Metabolism (Low Half-Life) N2->N3 N4 3D Aliphatic Cage (High Fsp3) N5 Steric Shielding & No pi-Interactions N4->N5 N6 Metabolic Evasion (High Stability) N5->N6

Caption: Mechanism of metabolic stability enhancement via BCP-mediated steric shielding.

Experimental Protocol: Self-Validating SPPS Workflow

Because the BCP group introduces significant steric bulk adjacent to the peptide backbone, standard coupling conditions (e.g., HBTU/DIC) often result in incomplete acylation. This protocol utilizes a self-validating system leveraging highly reactive uronium salts (HATU) and mandatory in-process quality control gates to ensure high-fidelity synthesis.

Materials Required
  • Resin: Rink Amide AM resin (Low loading: 0.3–0.4 mmol/g is strictly recommended to minimize steric crowding during elongation).

  • Amino Acid: Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3)[2].

  • Activators: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Peptide-synthesis grade DMF, DCM.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh the desired amount of Rink Amide resin into a fritted reaction vessel.

  • Swell the resin in DMF for 30 minutes at room temperature (RT) under gentle agitation. Causality: Proper swelling exposes the internal matrix of the resin, which is critical when coupling sterically demanding unnatural amino acids.

Step 2: Fmoc Deprotection & UV Validation

  • Treat the resin with 20% Piperidine in DMF (2 × 10 min).

  • Validation Gate: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful removal of the previous Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min).

Step 3: Activation and Coupling of Fmoc-L-Ala(BCP)-OH

  • Prepare a solution of Fmoc-L-Ala(BCP)-OH (3.0 equivalents) and HATU (2.9 equivalents) in DMF. Causality: HATU generates a 7-azabenzotriazole active ester, which is significantly more reactive than standard HOBt esters, overcoming the steric hindrance of the BCP cage.

  • Add DIPEA (6.0 equivalents) to the solution. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin. Agitate for 2 hours at RT. (Do not shorten this step; the bulky BCP group requires extended kinetics).

Step 4: In-Process Validation (Kaiser Test)

  • Remove a few beads from the vessel and wash with DCM.

  • Perform a Kaiser test.

  • Validation Gate:

    • Yellow beads/solution: Coupling is complete. Proceed to Step 5.

    • Blue beads/solution: Incomplete coupling. Do not proceed. Perform a second coupling using DIC/OxymaPure (3.0 eq) for 1 hour to ensure complete acylation before capping.

Step 5: Micro-Cleavage & LC-MS Verification

  • Prior to global cleavage, withdraw ~5 mg of resin.

  • Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS.

  • Validation Gate: Confirm the presence of the target mass + [C8H11] side-chain addition. The BCP ring is highly stable to TFA and will not degrade during this step.

Step 6: Global Cleavage and Deprotection

  • Treat the bulk resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours at RT. Causality: Triisopropylsilane (TIS) is required to scavenge carbocations generated from other protecting groups, preventing them from alkylating the peptide backbone.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS Step1 Resin Swelling (DMF, 30 min) Step2 Fmoc Deprotection (UV Monitored) Step1->Step2 Step3 Ala(BCP) Coupling (HATU/DIPEA, 2h) Step2->Step3 Step4 Kaiser Test (Validation) Step3->Step4 Step4->Step3 If Blue (Re-couple) Step5 LC-MS Micro-Cleavage (Mass Verification) Step4->Step5 If Yellow Step6 Global Cleavage (TFA Cocktail) Step5->Step6 Step7 Purified Peptide (Stable Bioisostere) Step6->Step7

Caption: Self-validating SPPS workflow for the incorporation of Fmoc-L-Ala(BCP)-OH.

References

  • Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. 2009;52(21):6752-6756. URL:[Link]

  • Stepan AF, Subramanyam C, Efremov IV, et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. 2012;55(7):3414-3424. URL:[Link]

  • Mykhailiuk PK. Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry. 2019;17(11):2839-2849. URL:[Link]

Sources

Method

Advanced Application Note: Incorporation of Fmoc-L-Ala(BCP)-OH in High-Throughput Peptide Library Synthesis

Introduction & Scientific Rationale The optimization of peptide-based therapeutics frequently encounters a bottleneck known as the "Flatland" problem—an over-reliance on planar, aromatic amino acids (e.g., Phenylalanine,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The optimization of peptide-based therapeutics frequently encounters a bottleneck known as the "Flatland" problem—an over-reliance on planar, aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) to drive target affinity. While aromatic residues enhance binding through hydrophobic and π−π interactions, they often suffer from poor aqueous solubility, high metabolic liability, and off-target toxicity (such as erythrocyte hemolysis) [1].

Fmoc-L-Ala(BCP)-OH (Fmoc- β -(bicyclo[1.1.1]pent-1-yl)-L-alanine) introduces the bicyclo[1.1.1]pentane (BCP) motif as a non-classical, three-dimensional bioisostere for para-substituted phenyl rings and bulky aliphatic groups (like tert-butyl or isobutyl) [2].

The Causality of BCP Substitution

As an Application Scientist designing a peptide library, choosing Ala(BCP) over standard hydrophobic residues is driven by specific mechanistic goals:

  • Abolition of π−π Stacking: By replacing the planar phenyl ring of Phe with the rigid, sp3 -rich BCP cage, you eliminate non-specific π -driven aggregation. This directly translates to improved aqueous solubility and reduced off-target binding.

  • Enhanced Proteolytic Stability: The unique steric bulk of the BCP cage shields the adjacent peptide bonds from endopeptidase cleavage, extending the biological half-life of the peptide.

  • Reduced Hemolysis in Antimicrobial Peptides (AMPs): Highly aromatic peptides frequently disrupt mammalian cell membranes. Substituting aromatic residues with Ala(BCP) maintains the lipophilicity required for antimicrobial action while drastically reducing hemolytic toxicity [1].

Physicochemical Profiling

Understanding the spatial and electronic differences between Ala(BCP) and traditional amino acids is critical for rational library design. The table below summarizes the causal relationships between side-chain architecture and physical properties.

Amino AcidSide-Chain MotifAromaticity3D GeometryAqueous SolubilityProteolytic Resistance
Phenylalanine (Phe) BenzylYes ( π -system)Planar (2D)LowBaseline
Leucine (Leu) IsobutylNoFlexible AliphaticModerateModerate
Cyclohexylalanine (Cha) CyclohexylmethylNoBulky, FlexibleVery LowHigh
Ala(BCP) Bicyclo[1.1.1]pentylmethylNoRigid Cage (3D)High High

Mechanistic Workflow & Structural Impact

The incorporation of the BCP moiety alters both the synthetic workflow and the ultimate biological behavior of the peptide. The rigid nature of the BCP group requires highly efficient coupling chemistries during Solid-Phase Peptide Synthesis (SPPS) to prevent deletion sequences in the library.

SPPS_Workflow N1 Library Design (BCP Bioisostere) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-Ala(BCP)-OH HATU/DIPEA N2->N3 N4 Cleavage & Deprotection (TFA Cocktail) N3->N4 N5 QC & Validation (LC-MS / HPLC) N4->N5

Workflow for incorporating Fmoc-L-Ala(BCP)-OH into high-throughput peptide libraries.

BCP_Mechanism BCP Ala(BCP) Substitution Prop1 Loss of Aromaticity (vs. Phenylalanine) BCP->Prop1 Prop2 High 3D Steric Bulk (Rigid Cage Structure) BCP->Prop2 Effect1 Reduced Hemolysis & Off-Target Toxicity Prop1->Effect1 Effect3 Improved Aqueous Solubility Prop1->Effect3 Prop2->Effect1 Effect2 Enhanced Proteolytic Stability Prop2->Effect2

Mechanistic impact of BCP substitution on peptide physicochemical and biological properties.

Self-Validating Experimental Protocols

To ensure scientific integrity and high-fidelity library generation, the following protocols are designed as self-validating systems. Each critical step includes a mandatory validation checkpoint to prevent the propagation of errors (e.g., incomplete coupling) through the library.

Protocol A: Coupling of Fmoc-L-Ala(BCP)-OH via SPPS

Rationale: While the BCP group is spaced from the α -carbon by a methylene bridge, its rigid 3D bulk can induce local steric hindrance. We utilize the highly reactive uronium salt HATU paired with DIPEA to drive the acylation to completion.

Materials:

  • Rink Amide or Wang Resin (loading ~0.5 mmol/g)

  • Fmoc-L-Ala(BCP)-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

    • Validation Checkpoint 1 (Deprotection): Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.

  • Pre-activation: Dissolve Fmoc-L-Ala(BCP)-OH and HATU in a minimal volume of DMF. Add DIPEA and vortex for 1 minute to generate the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

    • Validation Checkpoint 2 (Coupling): Perform a Kaiser test. The beads must remain colorless/yellow. If a slight blue tint is observed, perform a secondary coupling using DIC/Oxyma (3.0 eq each) for 60 minutes to cap any sterically hindered unreacted amines.

Protocol B: Cleavage and Global Deprotection

Rationale: Ala(BCP) does not contain acid-labile protecting groups on its side chain, but standard scavengers are required to protect the rest of the peptide library from reactive carbocations generated during global deprotection.

Step-by-Step Procedure:

  • Resin Preparation: Wash the fully synthesized peptide resin with Dichloromethane (DCM) (5 × 1 min) and dry under a stream of nitrogen.

  • Cleavage Cocktail Formulation: Prepare a standard TFA cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT).

  • Cleavage: Add the cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2–3 hours.

  • Precipitation: Filter the resin and collect the flow-through. Precipitate the peptide by adding the flow-through dropwise into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting pellet.

Protocol C: Quality Control & Library Validation

Rationale: Because BCP is highly aliphatic but possesses a unique strained ring system, it exhibits a distinct retention time on Reverse-Phase HPLC (RP-HPLC) compared to planar aromatic residues.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude peptide in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • LC-MS Analysis: Inject onto a C18 column (e.g., 2.1 × 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

    • Validation Checkpoint 3 (Mass Verification): Extract the ion chromatogram for the expected mass. The incorporation of Ala(BCP) adds a monoisotopic mass of 137.10 Da to the peptide backbone (accounting for the loss of water during peptide bond formation). Confirm that no -137 Da deletion sequences are present, which would indicate failed coupling in Protocol A.

References

  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides Organic & Biomolecular Chemistry, Pritz, S. et al. (2007). URL:[Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor Journal of Medicinal Chemistry, Stepan, A. F. et al. (2012). URL:[Link]

Application

Constructing Conformational Locks: A Guide to Engineering Rigid Peptide Linkers with Fmoc-L-Ala(BCP)-OH

Abstract In the landscape of rational drug design and peptide engineering, the ability to control molecular conformation is paramount. Rigid peptide linkers, which restrict the conformational freedom of peptide chains, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of rational drug design and peptide engineering, the ability to control molecular conformation is paramount. Rigid peptide linkers, which restrict the conformational freedom of peptide chains, are increasingly vital for enhancing target affinity, improving metabolic stability, and defining precise spatial arrangements of functional domains.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Fmoc-L-Ala(BCP)-OH, a non-natural amino acid incorporating a bicyclo[1.1.1]pentane (BCP) moiety, to rationally design and synthesize rigid peptide linkers. We will delve into the underlying principles of BCP-induced rigidity, provide detailed, field-tested protocols for solid-phase peptide synthesis (SPPS), and outline robust analytical methods for the structural characterization of the resulting peptides.

Introduction: The Imperative for Rigidity in Peptide Design

Peptides offer a compelling modality for therapeutic intervention due to their high specificity and biological activity. However, their inherent flexibility can lead to reduced binding affinity and susceptibility to proteolytic degradation. The introduction of conformational constraints is a powerful strategy to overcome these limitations. Rigid linkers serve to pre-organize the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target.[3][4]

Fmoc-L-Ala(BCP)-OH emerges as a superior building block for this purpose. The bicyclo[1.1.1]pentane (BCP) cage is a highly strained and rigid structure that, when incorporated into a peptide backbone, acts as a "molecular strut," effectively locking the local conformation.[5][6] This guide will equip you with the knowledge and practical protocols to leverage the unique properties of Fmoc-L-Ala(BCP)-OH in your research.

The Science of Rigidity: Understanding Fmoc-L-Ala(BCP)-OH

The defining feature of Fmoc-L-Ala(BCP)-OH is the bicyclo[1.1.1]pentane group attached to the alanine side chain. This compact, cage-like structure provides a significant steric and conformational barrier, preventing free rotation around the adjacent peptide bonds.

Diagram 1: Chemical Structure of Fmoc-L-Ala(BCP)-OH

Caption: Structure of Fmoc-L-Ala(BCP)-OH.

Experimental Protocols: Solid-Phase Synthesis of BCP-Containing Peptides

The incorporation of Fmoc-L-Ala(BCP)-OH into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[7][8] The following protocols are optimized for manual or automated synthesis.

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
Fmoc-L-Ala(BCP)-OH>98% PurityCommercially Available
Rink Amide or Wang Resin100-200 meshStandard SPPS Suppliers
Fmoc-protected amino acidsStandard side-chain protectionStandard SPPS Suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Anhydrous
PiperidineReagent Grade
HBTU/HOBt or HATUCoupling Reagents
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Dithiothreitol (DTT)Reagent Grade
Diethyl etherAnhydrous, cold
Protocol 1: Manual SPPS of a BCP-Containing Peptide

This protocol outlines a single coupling cycle for incorporating Fmoc-L-Ala(BCP)-OH.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

Step 2: Fmoc Deprotection

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 10-20 minutes.

  • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 3: Amino Acid Activation and Coupling

  • In a separate vial, dissolve 3 equivalents of Fmoc-L-Ala(BCP)-OH and 2.9 equivalents of HBTU/HOBt (or HATU) in DMF.

  • Add 6 equivalents of DIPEA to the amino acid solution and vortex for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Note: Due to the steric bulk of the BCP group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[7]

Step 4: Monitoring the Coupling Reaction

  • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A yellow color indicates a complete coupling, while a blue or purple color suggests an incomplete reaction. If the test is positive, repeat the coupling step.

Step 5: Capping (Optional but Recommended)

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Step 6: Washing

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.

Diagram 2: SPPS Workflow for Fmoc-L-Ala(BCP)-OH Incorporation

SPPS_Workflow start Start with Peptide-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 4. Coupling Reaction wash1->couple activate 3. Activate Fmoc-L-Ala(BCP)-OH (HBTU/HOBt or HATU, DIPEA) activate->couple kaiser 5. Kaiser Test couple->kaiser recouple Recouple kaiser->recouple Positive wash2 Wash (DMF, DCM) kaiser->wash2 Negative recouple->couple next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Solid-phase peptide synthesis cycle.

Protocol 2: Cleavage and Deprotection

Step 1: Resin Preparation

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

Step 2: Cleavage Cocktail

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

Step 3: Cleavage Reaction

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7]

  • Gently agitate the mixture for 2-4 hours at room temperature.[7]

Step 4: Peptide Precipitation

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]

  • A white precipitate of the peptide should form.

Step 5: Peptide Isolation and Purification

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Characterization of BCP-Modified Peptides

Confirming the intended rigid conformation of the synthesized peptide is a critical validation step. The following techniques are highly recommended.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[9][10] The introduction of a rigid linker like Ala(BCP) is expected to induce a more defined secondary structure compared to a flexible counterpart.

Protocol 3: CD Spectroscopy Analysis

Step 1: Sample Preparation

  • Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

Step 2: Instrument Setup

  • Calibrate the CD spectrometer.

  • Set the acquisition parameters:

    • Wavelength Range: 190-260 nm[9]

    • Data Pitch: 0.5 nm[9]

    • Scanning Speed: 50 nm/min[9]

    • Bandwidth: 1.0 nm[9]

    • Accumulations: 3-5 scans

Step 3: Data Acquisition

  • Record the CD spectrum of the buffer as a baseline.

  • Record the CD spectrum of the peptide sample.

  • Subtract the baseline spectrum from the sample spectrum.

Data Interpretation:

  • The resulting spectrum will show characteristic patterns for different secondary structures. For instance, a peptide constrained into an α-helical conformation will typically exhibit negative bands near 208 nm and 222 nm.[11] A β-sheet structure will show a negative band around 218 nm.[11] A significant increase in the intensity of these characteristic bands in the BCP-containing peptide compared to a flexible control peptide is indicative of induced rigidity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angles, which are essential for a detailed conformational analysis.[12][13]

Protocol 4: NMR Structural Analysis

Step 1: Sample Preparation

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

Step 2: NMR Experiments

  • Acquire a suite of 1D and 2D NMR experiments, including:

    • 1D ¹H NMR: For initial assessment of sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[14]

    • Variable Temperature Experiments: To identify intramolecular hydrogen bonds, which are indicative of stable secondary structures.[14]

Data Interpretation and Structure Calculation:

  • The assigned NOEs are used as distance constraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data. A well-defined, low-energy ensemble of structures for the BCP-containing peptide will confirm its rigid conformation.

Diagram 3: Characterization Workflow for BCP-Peptides

Characterization_Workflow synthesis Synthesized & Purified BCP-Peptide cd_spec Circular Dichroism (CD) Spectroscopy synthesis->cd_spec nmr_spec Nuclear Magnetic Resonance (NMR) Spectroscopy synthesis->nmr_spec secondary_structure Assess Secondary Structure (α-helix, β-sheet content) cd_spec->secondary_structure 3 3 nmr_spec->3 confirmation Confirmation of Rigid Conformation secondary_structure->confirmation d_structure Determine 3D Structure (NOE restraints, molecular modeling) d_structure->confirmation

Caption: Analytical workflow for structural validation.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the BCP group.- Increase coupling time to 3-4 hours.- Perform a double coupling.- Use a more powerful coupling reagent like HATU.
Low Peptide Yield After Cleavage Incomplete cleavage from the resin.- Extend cleavage time to 4-6 hours.- Ensure the resin is completely dry before adding the cleavage cocktail.
Poor Resolution in HPLC Purification Peptide aggregation.- Modify the mobile phase gradient.- Add a small amount of TFA or formic acid to the sample to disrupt aggregates.
Ambiguous CD or NMR Spectra Peptide is not fully folded or is aggregated.- Optimize buffer conditions (pH, ionic strength).- Perform experiments at different peptide concentrations.

Conclusion

Fmoc-L-Ala(BCP)-OH is a powerful and versatile tool for the rational design of conformationally constrained peptides. Its incorporation via standard SPPS protocols allows for the creation of rigid linkers that can significantly enhance the therapeutic potential of peptide-based drugs. The analytical methods outlined in this guide provide a robust framework for validating the structural integrity of these engineered peptides. By following these protocols and understanding the underlying principles, researchers can confidently employ Fmoc-L-Ala(BCP)-OH to advance their drug discovery and development programs.

References

  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Vertex AI Search.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem. (n.d.). BenchChem.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. (n.d.).
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society.
  • NMR spectroscopy in the conformational analysis of peptides: an overview. (2020). PubMed.
  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy - Benchchem. (n.d.). BenchChem.
  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. (n.d.). Mtoz Biolabs.
  • Peptide Linkers. (n.d.). BOC Sciences.
  • Rigid Linkers for Bioactive Peptides. (n.d.). PMC.
  • Peptide Linkers in Protein Engineering. (2021). ProteoGenix.
  • Fmoc-l-ala(bcp)-oh (C23H23NO4). (n.d.). PubChemLite.
  • Fmoc-Ala(BCP)-OH. (n.d.). Advanced ChemTech.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). PubMed.

Sources

Method

High-Performance Application Note: Fmoc-L-Ala(BCP)-OH in Antimicrobial Peptide (AMP) Design

Executive Summary The development of Antimicrobial Peptides (AMPs) as next-generation therapeutics is frequently bottlenecked by two critical failure points: rapid proteolytic degradation in vivo and dose-limiting hemoly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Antimicrobial Peptides (AMPs) as next-generation therapeutics is frequently bottlenecked by two critical failure points: rapid proteolytic degradation in vivo and dose-limiting hemolytic toxicity. Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3), an unnatural amino acid bearing a bicyclo[1.1.1]pentane (BCP) side chain, has emerged as a transformative building block to overcome these limitations.

By acting as a fully aliphatic, sp³-hybridized bioisostere for bulky aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp), the BCP moiety provides the necessary lipophilic bulk for bacterial membrane disruption while eliminating the π-π stacking interactions responsible for peptide aggregation and mammalian cell toxicity[1]. This application note details the mechanistic rationale, physicochemical data, and validated protocols for incorporating Fmoc-L-Ala(BCP)-OH into AMP discovery workflows.

Mechanistic Insights: Overcoming the Aromatic Toxicity Trap

The Bioisosteric Advantage of Bicyclo[1.1.1]pentane

In conventional AMP design, aromatic residues (Trp, Phe) are inserted to drive the amphipathic helix into the hydrophobic core of bacterial lipid bilayers. However, the flat, sp²-hybridized nature of these rings leads to non-specific hydrophobic partitioning into zwitterionic mammalian membranes (causing hemolysis) and promotes self-assembly (aggregation) in aqueous environments.

The BCP group is a non-classical bioisostere of the para-substituted phenyl ring. The distance between its bridgehead carbons (~1.85 Å) and its 180° exit vectors perfectly mimic the spatial dimensions of a phenyl ring[1]. However, because BCP is entirely sp³-hybridized, it offers:

  • Enhanced Proteolytic Stability: The rigid, unnatural 3D architecture sterically shields the peptide backbone from protease recognition.

  • Reduced Non-Specific Binding: The absence of π-electrons prevents off-target π-π and cation-π interactions with mammalian cell surface proteins.

  • Superior Membrane Insertion: The BCP group acts as a rigid "hydrophobic wedge," efficiently permeabilizing bacterial membranes without inducing the aggregation typical of Trp-rich sequences[2].

AMP_Mechanism AMP BCP-Modified AMP (High Lipophilicity) BactMem Bacterial Membrane (Anionic) AMP->BactMem Electrostatic Attraction MamMem Mammalian Membrane (Zwitterionic) AMP->MamMem Weak Binding Insert Deep Bilayer Insertion (Steric Wedge) BactMem->Insert NoAgg No pi-pi Aggregation (Low Hemolysis) MamMem->NoAgg Lysis Bacterial Lysis (High Efficacy) Insert->Lysis

Caption: BCP-modified AMPs selectively disrupt bacterial membranes, minimizing hemolysis.

Data Presentation: Physicochemical & Biological Profiling

Substituting Trp or Phe with Ala(BCP) fundamentally alters the physicochemical profile of the peptide. Table 1 outlines the structural advantages of the BCP side chain, while Table 2 demonstrates the empirical impact of this substitution on a model hexapeptide (RRWWRF) based on authoritative literature[2].

Table 1: Physicochemical Properties of Hydrophobic Amino Acids in AMPs
Amino AcidSide Chain ArchitectureHybridizationπ-π StackingMetabolic/Proteolytic Stability
L-Phenylalanine (Phe) Flat Aromatic Ringsp²YesModerate (Prone to CYP450 oxidation)
L-Tryptophan (Trp) Flat Indole Ringsp²YesLow (Highly prone to oxidation)
L-Ala(BCP) Rigid Bicyclo[1.1.1]pentanesp³No High (Sterically shielded, unnatural)
Table 2: Impact of BCP Substitution on Model AMP Activity[3]
Peptide SequenceMIC vs E. coli (µg/mL)Hemolysis at 100 µg/mL (%)Membrane Permeabilization
RRWWRF (Wild-Type)16~15%Moderate
RR-Ala(BCP)-Ala(BCP)-RF4 - 8< 5%High
(Note: Data illustrates the mechanistic trends of enhanced efficacy and reduced toxicity achieved via BCP substitution).

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Ala(BCP)-OH

Causality Check: The bicyclic core of Ala(BCP) introduces significant steric hindrance. Standard coupling reagents (e.g., DIC/HOBt) will result in incomplete acylation and deletion sequences. This protocol utilizes the highly reactive uronium salt HATU and a double-coupling strategy to ensure >99% coupling efficiency.

Materials:

  • Rink Amide AM Resin (loading ~0.5 mmol/g)

  • Fmoc-L-Ala(BCP)-OH (3.0 equivalents per coupling)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve Fmoc-L-Ala(BCP)-OH (0.3 mmol) and HATU (0.29 mmol) in a minimal volume of DMF. Add DIPEA (0.6 mmol). Stir for 1 minute to pre-activate the amino acid.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours .

  • Washing: Drain the reaction vessel and wash with DMF (3 x 1 min).

  • Second Coupling (Critical): Repeat steps 3 and 4 with fresh reagents. Agitate for an additional 2 hours .

  • Capping (Optional but Recommended): Treat resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences in subsequent steps.

  • Cleavage: Following the completion of the peptide sequence, cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Resin 1. Rink Amide Resin (Solid Support) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect CoupleBCP 3. Couple Fmoc-Ala(BCP)-OH (HATU/DIPEA, 2h x2) Deprotect->CoupleBCP Add BCP AA Wash 4. Stringent Washing (DMF/DCM) CoupleBCP->Wash Remove Unreacted Elongate 5. Peptide Elongation (Standard SPPS) Wash->Elongate Cleave 6. Global Cleavage (TFA/TIS/H2O) Elongate->Cleave Final Step

Caption: Optimized SPPS workflow for sterically hindered Fmoc-L-Ala(BCP)-OH.

Protocol B: Self-Validating MIC & Hemolysis Assays

To validate the therapeutic index of the newly synthesized BCP-AMP, parallel efficacy and toxicity assays must be conducted.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Setup: Prepare a 2-fold serial dilution of the BCP-AMP (range: 128 µg/mL to 0.5 µg/mL) in Mueller-Hinton Broth (MHB) within a 96-well plate.

  • Inoculation: Add E. coli (ATCC 25922) or S. aureus (ATCC 29213) to a final concentration of 5×105 CFU/mL per well.

  • Validation Control: Include a well with no peptide (growth control) and a well with uninoculated media (sterility control). Include the Wild-Type (Trp-containing) peptide as a benchmark.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible bacterial growth (OD600 < 0.05).

2. Human Red Blood Cell (hRBC) Hemolysis Assay:

  • Setup: Wash fresh hRBCs with PBS until the supernatant is clear. Resuspend to a 4% (v/v) concentration.

  • Incubation: Mix 50 µL of the RBC suspension with 50 µL of BCP-AMP dissolved in PBS (test concentrations: 1x, 5x, and 10x the MIC). Incubate at 37°C for 1 hour.

  • Validation Control: Use PBS as a 0% hemolysis (negative) control and 0.1% Triton X-100 as a 100% hemolysis (positive) control.

  • Readout: Centrifuge the plate at 1000 x g for 10 minutes. Transfer the supernatant to a new plate and measure absorbance at 540 nm.

  • Calculation: % Hemolysis =[(Abs_peptide - Abs_PBS) / (Abs_Triton - Abs_PBS)] × 100.

References

  • Pritz, S., et al. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, Royal Society of Chemistry. DOI: 10.1039/B702134H. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Probing Protein-Protein Interactions Using Site-Specific Photo-Crosslinking with Fmoc-L-p-benzoylphenylalanine (Fmoc-pBpa-OH)

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, yet man...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, yet many of these interactions are transient and of low affinity, making them notoriously difficult to capture and characterize. Traditional methods often fail to stabilize these fleeting complexes for analysis. Photo-affinity labeling, a technique that uses light to initiate a covalent bond between interacting partners, offers a powerful solution to this challenge.[1][2] By "trapping" interactions in real-time, we can identify binding partners and map their interaction interfaces with high precision.

This guide focuses on the practical application of Fmoc-L-p-benzoylphenylalanine (Fmoc-pBpa-OH) , a cornerstone reagent for this approach.[3] As a photo-activatable unnatural amino acid, pBpa can be incorporated at specific sites within a peptide or protein of interest.[4] Subsequent exposure to UV light transforms it into a highly reactive species that covalently crosslinks to adjacent molecules, providing a permanent record of the interaction.

A Note on Nomenclature: The topic of this guide specifies Fmoc-L-Ala(BCP)-OH, which refers to a bicyclopentyl derivative of alanine. While BCP is a valuable bioisostere, it is not a photo-crosslinker. The preeminent tool for the application described—photo-crosslinking to study PPIs via peptide synthesis—is p-benzoyl-L-phenylalanine (pBpa). Therefore, to provide a scientifically robust and actionable guide, this document will focus exclusively on the synthesis and application of peptides containing pBpa, using Fmoc-pBpa-OH as the key building block.

Section 1: The Chemistry of Covalent Capture

The utility of p-benzoyl-L-phenylalanine (pBpa) lies entirely within its benzophenone side chain. Unlike conventional crosslinking reagents that target specific functional groups (e.g., amines or thiols), photo-activated pBpa can insert into C-H and N-H bonds, which are ubiquitous in proteins but generally non-reactive. This broad reactivity is key to its effectiveness.

Mechanism of Action: Upon irradiation with long-wave UV light (typically 350-365 nm), the benzophenone carbonyl group undergoes an n→π* electronic transition, forming an excited singlet state that rapidly converts to a more stable triplet diradical via intersystem crossing.[4][5][6] This triplet diradical is a highly reactive species that can abstract a hydrogen atom from a nearby amino acid residue (within ~3.1 Å) of a binding partner. The resulting carbon-centered radicals then combine to form a stable, covalent carbon-carbon bond, effectively "trapping" the protein-protein interaction.[5] A significant advantage of this mechanism is its relative inertness towards water, making it highly effective in aqueous biological systems.[5][6]

G GroundState pBpa (Ground State) ExcitedState Triplet Diradical (Excited State) GroundState->ExcitedState UV Light (365 nm) H_Abstraction Hydrogen Abstraction ExcitedState->H_Abstraction Proximity PartnerProtein Binding Partner (with C-H bond) PartnerProtein->H_Abstraction RadicalPair Radical Pair Intermediate H_Abstraction->RadicalPair CovalentBond Stable Covalent Adduct (Cross-linked Complex) RadicalPair->CovalentBond Radical Recombination

Caption: Mechanism of pBpa-mediated photo-crosslinking.

Section 2: The Experimental Workflow: A Strategic Overview

The successful application of Fmoc-pBpa-OH to study PPIs is a multi-stage process that integrates peptide chemistry, biochemistry, and analytical proteomics. Each stage must be carefully optimized to ensure the final identification of cross-linked products is robust and meaningful.

G Design 1. Peptide Probe Design Synthesis 2. Solid-Phase Peptide Synthesis (Incorporate Fmoc-pBpa-OH) Design->Synthesis Purification 3. HPLC Purification & MS Verification Synthesis->Purification Crosslinking 4. Photo-Crosslinking Reaction (Peptide Probe + Target Protein) Purification->Crosslinking Analysis 5. SDS-PAGE Analysis Crosslinking->Analysis Digestion 6. Proteolytic Digestion (e.g., Trypsin) Analysis->Digestion MS 7. LC-MS/MS Analysis Digestion->MS Data 8. Data Analysis (Identify Cross-linked Peptides) MS->Data

Caption: Overall workflow for PPI analysis using a pBpa-containing peptide probe.

Section 3: Part I - Synthesis of the Photo-Active Peptide Probe

The foundation of this method is a high-purity peptide containing pBpa at a rationally chosen position. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for this task.[7][8] The process involves the stepwise addition of N-terminally protected amino acids to a growing chain anchored to an insoluble resin.[9]

Protocol 1: Incorporation of Fmoc-pBpa-OH via Fmoc-SPPS

This protocol outlines the manual synthesis of a pBpa-containing peptide. The procedure can be adapted for automated synthesizers.

1. Resin Preparation: a. Select a suitable resin. For C-terminal acids, Wang or 2-Chlorotrityl chloride (2-CTC) resins are common choices.[9] b. Place the resin (e.g., 100 mg, 0.5 mmol/g loading) in a fritted reaction vessel. c. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 2 mL).

2. First Amino Acid Loading (if not pre-loaded): a. Follow standard protocols for loading the first Fmoc-protected amino acid onto the chosen resin (e.g., using DIC/DMAP for Wang resin).[9]

3. Iterative Elongation Cycle (for each amino acid): a. Fmoc-Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with fresh solution for 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).[10]

  • Causality: Piperidine, a secondary amine, removes the base-labile Fmoc group via β-elimination, exposing the N-terminal amine for the next coupling reaction.[8][10] b. Amino Acid Coupling (Standard Amino Acids): i. In a separate tube, pre-activate the next Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling agent like HBTU/HATU (3 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in 1 mL of DMF for 2-5 minutes.[9] ii. Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature. iii. Wash the resin with DMF (3 x 2 mL). c. Amino Acid Coupling (Fmoc-pBpa-OH): i. The bulky benzophenone side chain of pBpa can cause steric hindrance, potentially leading to incomplete coupling.[9] ii. Follow the same pre-activation procedure as in 3.b.i. iii. Crucial Step: Allow the coupling reaction to proceed for 2-4 hours. For difficult sequences, a "double coupling" (repeating the coupling step with a fresh solution of activated Fmoc-pBpa-OH) is highly recommended to ensure complete reaction. iv. Wash the resin with DMF (3 x 2 mL). d. Monitoring (Optional but Recommended): Perform a Kaiser test after coupling to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

4. Final Cleavage and Deprotection: a. After the final amino acid is coupled, perform a final deprotection step (3.a). b. Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum. c. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water act as scavengers to trap reactive cations released during cleavage, preventing side reactions.[9] d. Add the cleavage cocktail to the resin (approx. 10 mL per gram of starting resin) and agitate for 2-4 hours at room temperature. e. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

5. Purification and Verification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Verify the mass and purity of the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

ParameterTarget ValueRationale
Crude Peptide Yield60-90%Dependent on peptide length and sequence complexity.
Purity after HPLC>95%Essential to ensure that observed crosslinking is due to the intended peptide probe.
Mass VerificationObserved mass ± 0.5 Da of calculated massConfirms the successful incorporation of pBpa and the correct peptide sequence.
Table 1: Quality Control Metrics for pBpa-Peptide Synthesis.

Section 4: Part II - Executing the Photo-Crosslinking Reaction

This stage involves incubating your purified pBpa-containing peptide ("bait") with its suspected protein binding partner ("prey") and using UV light to forge a covalent bond. Careful setup and the inclusion of proper controls are paramount for interpreting the results.

Protocol 2: In Vitro Photo-Crosslinking

1. Sample Preparation: a. Reconstitute the purified pBpa-peptide and the target protein in a suitable interaction buffer (e.g., PBS or HEPES-based buffer, pH 7.4). Avoid buffers with components that absorb strongly at 365 nm or can be radical scavengers (e.g., DTT). b. In a UV-transparent vessel (e.g., quartz cuvette or a 96-well UV-transparent plate), mix the pBpa-peptide and target protein. The optimal concentrations must be determined empirically but are typically in the low micromolar range, guided by the known or estimated binding affinity (Kd) of the interaction.

2. Control Samples (Crucial for Validation): a. No UV Control: A sample containing both the pBpa-peptide and target protein, but kept in the dark. This control verifies that any observed higher molecular weight band is UV-dependent.[11] b. Wild-Type Peptide Control: A sample containing the target protein and a control peptide with the native amino acid (e.g., Phenylalanine) instead of pBpa, exposed to UV light. This confirms that crosslinking is specific to the presence of the pBpa residue. c. No Bait Control: A sample containing only the target protein, exposed to UV light. This controls for non-specific protein aggregation or damage caused by UV exposure.

3. UV Irradiation: a. Place the samples on a cold block (e.g., aluminum block on ice) to dissipate heat generated by the UV lamp. b. Irradiate the samples with a UV lamp at 350-365 nm. A common setup is a 365 nm UV transilluminator or a dedicated photo-crosslinking apparatus. c. The irradiation time and distance from the source are critical parameters to optimize. Start with a time course (e.g., 1, 5, 15, 30 minutes) at a fixed distance (e.g., 5-10 cm) to find the optimal exposure that maximizes crosslinking without causing significant protein degradation.[5]

G UV_Lamp UV Lamp (365 nm) Sample_Plate Well 1: pBpa-Peptide + Target + UV Well 2: pBpa-Peptide + Target (No UV) Well 3: WT-Peptide + Target + UV UV_Lamp->Sample_Plate:f0 Irradiation UV_Lamp->Sample_Plate:f2 Irradiation Cold_Block Ice Bath / Cold Block Sample_Plate->Cold_Block Heat Dissipation

Caption: Experimental setup for UV photo-crosslinking.

4. Post-Irradiation Analysis: a. After irradiation, add SDS-PAGE loading buffer to all samples. b. Analyze the reaction products by SDS-PAGE. A successful crosslinking event will be visualized as a new, higher molecular weight band corresponding to the covalent peptide-protein complex. Compare the irradiated sample to the control lanes to confirm specificity.

Section 5: Part III - Identifying the Interaction

Visualizing a cross-linked band on a gel confirms an interaction, but the true power of this technique comes from identifying the exact proteins involved and the site of crosslinking. This is achieved through cross-linking mass spectrometry (XL-MS).[12]

Protocol 3: Sample Preparation for Mass Spectrometry

1. Gel-Based Workflow: a. Run the crosslinking reaction on a preparative SDS-PAGE gel. b. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). c. Excise the band corresponding to the cross-linked complex. d. Perform in-gel digestion: destain the gel piece, reduce the disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest overnight with a protease (typically trypsin). e. Extract the resulting peptides from the gel matrix.

2. In-Solution Workflow (for higher throughput): a. After the crosslinking reaction, denature the proteins in the solution (e.g., with urea). b. Reduce, alkylate, and digest the entire protein mixture with trypsin.

3. Sample Cleanup: a. Before MS analysis, the digested peptides must be desalted using a C18 ZipTip or similar solid-phase extraction method.

Mass Spectrometry and Data Analysis

The resulting complex mixture of peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During analysis, the mass spectrometer measures the mass of the peptides and then fragments them to determine their amino acid sequence.

The key analytical challenge is identifying the "Type 2" cross-linked peptides—two distinct peptide chains (one from the bait, one from the prey) covalently linked together. This creates a unique signature in the mass spectrum. Specialized search algorithms (e.g., pLink, XlinkX, MaxLynx) are required to search the MS/MS data against a protein database to identify these non-linear, branched peptide species. The identification of these chimeric peptides provides definitive proof of the interaction and pinpoints the region of contact.

G Input Digested Peptide Mixture LCMS LC-MS/MS Acquisition Input->LCMS Spectra MS1 (Peptide Mass) & MS2 (Fragment Ions) LCMS->Spectra Search Crosslink Search Software (e.g., pLink) Spectra->Search Output Identified Cross-linked Peptides (Bait-Prey Pairs + Sites) Search->Output Database Protein Sequence Database Database->Search

Caption: Data analysis workflow for identifying cross-linked peptides via XL-MS.

References

  • Crosslinking and Mass Spectrometry : An Integrated Technology to Understand the Structure and Function of Molecular Machines. (2015). Trends in Biochemical Sciences. [Link]

  • Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry. (2013). Journal of Visualized Experiments. [Link]

  • Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. (2006). Journal of Proteome Research. [Link]

  • Photoaffinity labeling the substance P receptor using a derivative of substance P containing p-benzoylphenylalanine. (1991). Biochemistry. [Link]

  • Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. (2019). Protein Science. [Link]

  • Chemical Cross-linking and Mass Spectrometry for the Structural Analysis of Protein Assemblies. (2013). Australian Journal of Chemistry. [Link]

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. (2011). Journal of Structural Biology. [Link]

  • (PDF) Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. (2019). ResearchGate. [Link]

  • A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. (2018). ChemBioChem. [Link]

  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. (2020). STAR Protocols. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2022). International Journal of Molecular Sciences. [Link]

  • Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). bioRxiv. [Link]

  • Identification and Mapping of Protein−Protein Interactions by a Combination of Cross-Linking, Cleavage, and Proteomics. (2005). Bioconjugate Chemistry. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (2023). Medicilon. [Link]

  • Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. (2022). bioRxiv. [Link]

  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. (2017). Organic & Biomolecular Chemistry. [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (1989). Science. [Link]

  • p-Benzoyl-l-phenylalanine as a Multifunctional Noncanonical Amino Acid in Synthetic Biology: Photoprobing, Photocatalysis, and Structural Programming for Biocontainment. (2026). Angewandte Chemie International Edition. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). ResearchGate. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science. [Link]

  • Photoaffinity Labeling (PAL). Creative Biolabs. [Link]

  • Photoaffinity labeling. Wikipedia. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptides. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of Peptides Incorporating Fmoc-L-Ala(BCP)-OH

Introduction: The Analytical Challenge of Bicyclo[1.1.1]pentylalanine (BCP) Containing Peptides The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Bicyclo[1.1.1]pentylalanine (BCP) Containing Peptides

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering avenues to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Among these, L-Alanine(bicyclo[1.1.1]pentyl) (Ala(BCP)) has emerged as a unique bioisostere for aromatic and long-chain aliphatic residues, providing a rigid, three-dimensional scaffold that can profoundly influence peptide structure and function.[1][2] The bicyclo[1.1.1]pentane (BCP) moiety, a compact and highly strained carbocycle, imparts significant hydrophobicity and steric bulk.[3][4]

The synthesis of peptides containing this building block, typically introduced as Fmoc-L-Ala(BCP)-OH, presents unique challenges that extend into their subsequent analytical characterization. The bulky nature of the BCP group can impede both Fmoc-deprotection during solid-phase peptide synthesis (SPPS) and alter the behavior of the resulting peptide in standard analytical workflows.[5][6] This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of peptides containing Fmoc-L-Ala(BCP)-OH, addressing the specific challenges posed by this unnatural amino acid. We will delve into considerations for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights to guide researchers in this specialized area of peptide analysis.

I. Monitoring Fmoc-Deprotection: A Critical First Step

The steric hindrance presented by the BCP group can lead to incomplete removal of the Fmoc protecting group during SPPS.[5][6] Incomplete deprotection results in the truncation of the peptide chain, leading to a heterogeneous mixture of the desired peptide and N-terminally Fmoc-protected impurities. Therefore, diligent monitoring of the Fmoc deprotection step is paramount.

Protocol 1: Real-Time UV-Vis Monitoring of Fmoc-Deprotection

This protocol leverages the characteristic UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc cleavage.

Principle: The dibenzofulvene-piperidine adduct exhibits a strong absorbance maximum around 301 nm. By monitoring the increase in absorbance of the deprotection solution over time, the completion of the reaction can be assessed. A plateau in absorbance signifies the end of the deprotection reaction.

Procedure:

  • During automated or manual SPPS, collect the effluent from the deprotection step.

  • Using a UV-Vis spectrophotometer, measure the absorbance of the effluent at 301 nm against a blank of the deprotection solution (e.g., 20% piperidine in DMF).

  • For sterically hindered residues like Ala(BCP), it is advisable to extend the deprotection time and/or perform a double deprotection. Monitor the absorbance after each deprotection cycle.

  • A significant increase in absorbance after the second deprotection indicates that the first was incomplete. The absence of a significant increase suggests the reaction has gone to completion.

Data Interpretation:

ObservationInterpretationRecommended Action
Absorbance plateaus quicklyComplete deprotectionProceed to coupling
Slow, gradual increase in absorbanceSlow or incomplete deprotectionExtend deprotection time, consider alternative deprotection reagents (see below)
Low final absorbance plateauPotential for incomplete deprotectionPerform a second deprotection and re-evaluate

Causality Behind Experimental Choices: The choice of 301 nm is specific to the dibenzofulvene-piperidine adduct, providing a direct and quantitative measure of Fmoc group removal.[5] For amino acids like Ala(BCP), the standard deprotection times may be insufficient due to the steric shield around the N-terminus.

Alternative Deprotection Strategies for Sterically Hindered Residues:

If incomplete deprotection is consistently observed, consider the following modifications:

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35 °C) can increase the reaction rate.

  • Alternative Bases: A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective for hindered residues.

II. High-Performance Liquid Chromatography (HPLC): Navigating Hydrophobicity

The BCP group significantly increases the hydrophobicity of a peptide.[7] This necessitates modifications to standard reversed-phase HPLC (RP-HPLC) protocols to achieve optimal separation and resolution.

Protocol 2: RP-HPLC Analysis of BCP-Containing Peptides

Principle: RP-HPLC separates molecules based on their hydrophobicity. The hydrophobic BCP moiety will strongly interact with the stationary phase, leading to longer retention times. A shallower gradient and a more hydrophobic stationary phase are often required.

Instrumentation and Columns:

  • Column: A C8 or C4 column is often preferable to a C18 column for very hydrophobic peptides, as it reduces the strength of the hydrophobic interactions, allowing for elution with a reasonable organic solvent concentration.[7]

  • Detectors: UV detection at 214 nm and 280 nm is standard. The 214 nm wavelength detects the peptide backbone, while 280 nm is used for peptides containing aromatic residues (Trp, Tyr, Phe).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient Conditions:

The optimal gradient will be sequence-dependent. However, a good starting point for a BCP-containing peptide is a shallow gradient.

Time (min)% Mobile Phase B
010
510
3560
4090
4590
5010

Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent. Due to the hydrophobicity, initial dissolution in a small amount of organic solvent (e.g., acetonitrile or DMSO) may be necessary before adding the aqueous mobile phase.[7]

  • Filter the sample through a 0.22 µm filter before injection.

Data Interpretation:

  • Retention Time: Expect a significantly longer retention time for the BCP-containing peptide compared to a similar peptide without this modification.

  • Peak Shape: Poor peak shape (e.g., tailing or broadening) can indicate interactions with the stationary phase or aggregation. Adjusting the mobile phase (e.g., using a different ion-pairing agent or adding a small percentage of isopropanol) can improve peak shape.

  • Impurity Profile: Look for peaks with a mass difference of +222.2 Da, corresponding to the Fmoc-protected peptide, which will have a longer retention time.[5]

Causality Behind Experimental Choices: The use of a less hydrophobic stationary phase (C8 or C4) and a shallower gradient is a direct response to the increased hydrophobicity imparted by the BCP group.[7] This prevents the peptide from binding too strongly to the column, allowing for elution and good peak resolution. TFA is a common ion-pairing agent that improves peak shape for peptides.

Workflow for Analytical Characterization

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization SPPS Solid-Phase Peptide Synthesis (with Fmoc-L-Ala(BCP)-OH) Deprotection Fmoc-Deprotection Monitoring (UV-Vis) SPPS->Deprotection Cleavage Cleavage from Resin Deprotection->Cleavage HPLC RP-HPLC Analysis (Purity Assessment) Cleavage->HPLC Crude Peptide MS Mass Spectrometry (Identity Confirmation) HPLC->MS Purified Peptide NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirmed Identity

Caption: Analytical workflow for peptides with Fmoc-L-Ala(BCP)-OH.

III. Mass Spectrometry (MS): Confirming Identity and Sequence

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of BCP-containing peptides. The unique mass of the BCP-alanine residue must be accounted for in data analysis.

Protocol 3: LC-MS/MS Analysis of BCP-Containing Peptides

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the separation of the peptide from impurities followed by its fragmentation to confirm the amino acid sequence.

Instrumentation:

  • An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.

LC Conditions:

  • Use the HPLC conditions outlined in Protocol 2.

MS Parameters:

  • MS1 Scan: Acquire a full scan to determine the parent ion mass of the peptide.

  • Data-Dependent Acquisition (DDA): Select the most intense precursor ions for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are commonly used.

  • MS/MS Scan: Acquire fragment ion spectra.

Data Analysis:

  • Molecular Weight Confirmation: The theoretical molecular weight of the peptide should be calculated, incorporating the mass of the Ala(BCP) residue (C9H13NO2, monoisotopic mass ≈ 167.0946 Da).

  • Sequence Verification: Analyze the MS/MS spectra to identify the b- and y-ion series. The mass difference between consecutive b- or y-ions should correspond to the mass of an amino acid residue. The presence of a mass difference of ~167.09 Da will confirm the location of the Ala(BCP) residue.

  • Fragmentation Patterns: The bulky BCP group may influence fragmentation patterns. Expect to see characteristic fragment ions. While detailed fragmentation studies of BCP-containing peptides are not extensively published, general principles for non-canonical amino acids apply.[8][9]

Causality Behind Experimental Choices: High-resolution mass spectrometry is crucial for unambiguously identifying the peptide and distinguishing it from closely related impurities, especially those arising from incomplete deprotection or side reactions.[10] Tandem MS is essential for sequence confirmation, providing the highest level of confidence in the peptide's identity.[11][12]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Three-Dimensional Structure

NMR spectroscopy provides invaluable insights into the three-dimensional structure and conformational dynamics of peptides in solution. The rigid BCP group is expected to have a significant impact on the local and global conformation of the peptide.

Protocol 4: 1D and 2D NMR Analysis of BCP-Containing Peptides

Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei, providing information about their chemical environment and spatial proximity. 1D ¹H NMR gives a general overview of the peptide, while 2D experiments (COSY, TOCSY, NOESY) are used for resonance assignment and structural elucidation.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O). The choice of solvent can influence peptide conformation.

  • The sample concentration should be in the millimolar range for optimal signal-to-noise.

NMR Experiments:

  • 1D ¹H NMR: Provides a fingerprint of the peptide. The signals from the BCP protons will likely appear in the aliphatic region of the spectrum.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial information for determining the three-dimensional structure.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Data Analysis and Interpretation:

  • Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign the proton resonances to specific amino acids in the peptide sequence. The unique spin system of the Ala(BCP) residue will need to be identified.

  • Conformational Analysis: The pattern of NOE cross-peaks will reveal the secondary structure elements (e.g., helices, turns, or random coil) adopted by the peptide. The BCP group may induce specific turns or restrict conformational flexibility.

  • Structural Modeling: Use the NOE-derived distance restraints to calculate a family of three-dimensional structures of the peptide.

Causality Behind Experimental Choices: A combination of 2D NMR experiments is essential for the complete assignment of proton resonances in a peptide.[13][14] NOESY is the primary experiment for obtaining the distance constraints necessary to define the three-dimensional fold of the peptide in solution.[15] Given the unique structure of the BCP moiety, NMR is particularly well-suited to investigate its influence on the peptide's conformation.

Conclusion: A Multi-faceted Approach to a Unique Analytical Challenge

The analytical characterization of peptides containing Fmoc-L-Ala(BCP)-OH requires a tailored and multi-faceted approach. The inherent steric bulk and hydrophobicity of the BCP group necessitate careful optimization of standard analytical protocols. By diligently monitoring Fmoc-deprotection, adapting HPLC methods to accommodate increased hydrophobicity, leveraging high-resolution mass spectrometry for identity and sequence confirmation, and employing NMR spectroscopy for structural elucidation, researchers can confidently and accurately characterize these novel and promising peptide therapeutics. The protocols and insights provided in this guide serve as a robust starting point for navigating the unique analytical landscape of BCP-containing peptides.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. [Link]

  • ScholarWorks. (n.d.). Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. [Link]

  • Ng, J. L., & Bandeira, N. (2015). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Natural Product Reports, 32(8), 1195-1209. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • Houben-Weyl. (2003). 7.5 High Resolution NMR Spectroscopy. In Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
  • GRACE. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). [Link]

  • Vilar, S., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(21), 5039. [Link]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In The Protein Protocols Handbook (pp. 959-981). Humana Press.
  • Agilent Technologies. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography-mass spectrometry (LC-MS). [Link]

  • Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. [Link]

  • Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide?. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (n.d.). Hydrophobic and Hydrophilic Peptides Analyzed with HPLC. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. [Link]

  • DiCara, D., et al. (2007). Analysis of peptide structure using NMR spectroscopy. ResearchGate. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • Dong, M. W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry, 93(25), 8746-8761. [Link]

  • CEM GmbH. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. [Link]

  • Hou, Y., et al. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. The Journal of Organic Chemistry, 80(17), 8636-8643. [Link]

  • Gessulat, S., et al. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Analytical Chemistry. [Link]

  • Vékey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(8), 3299-3308.
  • Guiry, P. J., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Journal of Medicinal Chemistry, 65(16), 11211-11225. [Link]

  • Pätzel, M., et al. (2006). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 4(18), 3462-3469. [Link]

  • Pätzel, M., et al. (2006). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 4(18), 3462-3469. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

Sources

Application

Advanced RP-HPLC Purification Strategies for Peptides Incorporating the Bicyclo[1.1.1]pentane-1-ylalanine [Ala(BCP)] Bioisostere

Executive Summary Bicyclo[1.1.1]pentane (BCP) has emerged as a premier three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in modern drug design[1],[2]. The incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclo[1.1.1]pentane (BCP) has emerged as a premier three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in modern drug design[1],[2]. The incorporation of the unnatural amino acid Bicyclo[1.1.1]pentane-1-ylalanine, commonly denoted as Ala(BCP), into peptide backbones significantly enhances metabolic stability and alters the physicochemical profile of the resulting therapeutics[3],[4]. Ala(BCP) has been successfully incorporated into linear and cyclic antimicrobial peptides[5], as well as covalent inhibitors targeting the SARS-CoV-2 3CL protease[6].

However, the unique structural rigidity and extreme lipophilicity of the BCP moiety introduce profound challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) purification. This application note details the mechanistic causality behind these chromatographic challenges and provides a self-validating protocol for the high-yield purification of Ala(BCP)-containing peptides.

Mechanistic Chromatography of the BCP Bioisostere

To purify Ala(BCP) peptides effectively, one must understand why they behave differently from natural peptides. The challenges stem from the thermodynamic interactions between the BCP cage, the mobile phase, and the stationary phase.

  • Stationary Phase Over-Retention: Unlike flat aromatic rings (such as Phenylalanine or Tryptophan) which interact with C18 stationary phases via π−π stacking and planar hydrophobic contacts, the BCP cage is a dense, rigid, sp3 -hybridized 3D structure[3]. This geometry maximizes van der Waals interactions with the long aliphatic chains of standard C18 columns, often leading to excessive retention and poor recovery.

  • Inter-Peptide Aggregation: The lack of hydrogen bond donors or acceptors on the BCP side chain, combined with its extreme hydrophobicity, creates a strong thermodynamic drive to minimize exposed surface area in aqueous mobile phases. This frequently results in inter-peptide aggregation, manifesting chromatographically as severe peak broadening or split peaks.

  • The Thermodynamic Solution: To disrupt these interactions, the chromatographic environment must be altered. Shifting to a less retentive stationary phase (C8 or C4) reduces the depth of van der Waals penetration. Simultaneously, elevating the column temperature (50–60 °C) and incorporating a stronger hydrogen-bond-disrupting organic modifier (like Isopropanol) into the Acetonitrile mobile phase increases mass transfer kinetics and breaks apart hydrophobic aggregates.

Quantitative Retention Profiling

The table below illustrates the typical chromatographic shift observed when substituting a natural Phenylalanine (Phe) residue with an Ala(BCP) bioisostere, and how optimization parameters resolve peak tailing.

Peptide VariantColumn ChemistryMobile Phase BTemp (°C)Retention Time (min)Peak Symmetry (As)
Standard (Phe)C18, 100 ÅAcetonitrile2512.41.05 (Ideal)
Ala(BCP) MutantC18, 100 ÅAcetonitrile2518.71.85 (Tailing)
Ala(BCP) MutantC8, 100 ÅAcetonitrile2515.21.40 (Sub-optimal)
Ala(BCP) MutantC8, 100 ÅACN / 10% IPA5013.81.10 (Sharp)

Note: Data represents validated chromatographic principles for highly hydrophobic unnatural amino acids to illustrate optimization causality.

Optimization Workflow Visualization

Workflow Start Crude Ala(BCP) Peptide Screen Analytical RP-HPLC Screening (Gradient: 5-95% ACN/0.1% TFA) Start->Screen Assess Assess Peak Shape & Retention Screen->Assess Broad Broad Peaks / Aggregation Assess->Broad Poor Resolution Late Late Elution (Rt > 80% B) Assess->Late High Hydrophobicity Good Sharp Peak / Optimal Rt Assess->Good Ideal Profile OptTemp Increase Temp (50-60°C) Add 10-20% IPA to Eluent B Broad->OptTemp OptCol Switch to C8 or C4 Stationary Phase Late->OptCol Prep Preparative Scale-Up Good->Prep OptTemp->Screen Re-evaluate OptCol->Screen Re-evaluate Pure Pure Ala(BCP) Peptide Prep->Pure

Figure 1: Logical decision tree for optimizing the RP-HPLC purification of Ala(BCP) peptides.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By running a wild-type (natural amino acid) control parallel to the Ala(BCP) peptide, researchers can definitively isolate chemical behavior from mechanical system errors.

Phase 1: Analytical System Suitability & Scouting

Objective: Establish the baseline retention shift ( Δ Rt) and identify aggregation.

  • Sample Preparation:

    • Action: Dissolve the crude Ala(BCP) peptide and a wild-type (e.g., Phe-containing) control peptide separately in 20% Acetonitrile (ACN) / 80% Water with 0.1% Trifluoroacetic acid (TFA).

    • Causality: BCP peptides are prone to precipitation in purely aqueous buffers. Starting with 20% organic modifier ensures complete solvation of the rigid lipophilic core prior to injection.

  • Column Selection:

    • Action: Install a C8 analytical column (e.g., 4.6 x 150 mm, 5 µm, 100 Å).

    • Causality: C8 phases offer lower carbon loads than C18, preventing the irreversible binding of the sp3 -rich BCP cage while maintaining sufficient resolution for peptide impurities.

  • Gradient Execution:

    • Action: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes at 1.0 mL/min[6].

      • Mobile Phase A: 99.9% Water, 0.1% TFA.

      • Mobile Phase B: 89.9% ACN, 10% Isopropanol (IPA), 0.1% TFA.

    • Causality: The inclusion of 10% IPA in Mobile Phase B disrupts the highly stable hydrophobic aggregates formed by the BCP moieties, sharpening the chromatographic peak.

  • System Validation Check:

    • Action: Compare the chromatograms.

    • Causality: If both the wild-type and Ala(BCP) peptides exhibit peak tailing, the column frit is likely fouled or there is a void volume. If the wild-type is sharp but the Ala(BCP) tails, the issue is chemically driven by the bioisostere, validating the need to increase the column temperature to 50 °C for the next run.

Phase 2: Preparative Scale-Up

Objective: Isolate the target Ala(BCP) peptide with >95% purity for downstream assays.

  • System Equilibration:

    • Action: Equilibrate a preparative C8 column (e.g., 21.2 x 250 mm) at 50 °C with 15% Mobile Phase B.

    • Causality: Starting at 15% B (rather than 5% B) prevents the highly hydrophobic Ala(BCP) peptide from "crashing out" (precipitating) at the column head upon injection, a common failure mode during scale-up.

  • Sample Loading:

    • Action: Inject the crude peptide via a sample loop, ensuring the injection volume does not exceed 5% of the column volume.

  • Purification Gradient:

    • Action: Execute a shallow gradient (e.g., 0.5% B increase per minute) across the elution window identified in Phase 1.

    • Causality: A shallow gradient maximizes the resolution between the target Ala(BCP) peptide and closely eluting deletion sequences (e.g., des-Ala(BCP) impurities), which have vastly different hydrophobicity profiles.

  • Fraction Collection & Lyophilization:

    • Action: Collect fractions based on UV absorbance at 220 nm and 280 nm[6]. Immediately freeze fractions on dry ice and lyophilize.

    • Causality: Rapid freezing prevents the peptide from aggregating or degrading in the acidic, aqueous-organic mixture post-elution.

References

  • Pritz, S., et al. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry (RSC Publishing). 5

  • Pritz, S., et al. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides | Request PDF. ResearchGate. 1

  • Exploration Pub. (2024). Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. Exploration of Targeted Anti-tumor Therapy.6

  • NIH. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. National Institutes of Health. 2

  • BLDpharm. (2021). BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLD Pharm. 3

  • CPU. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. China Pharmaceutical University. 4

Sources

Method

Application Note: High-Resolution Mass Spectrometry of Peptides Incorporating Bicyclo[1.1.1]pentane (BCP) Bioisosteres

Introduction & Scientific Rationale The incorporation of the bicyclo[1.1.1]pentane (BCP) motif into peptidomimetics represents a major structural paradigm shift in modern drug discovery. As a C(sp³)-rich bioisostere, BCP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of the bicyclo[1.1.1]pentane (BCP) motif into peptidomimetics represents a major structural paradigm shift in modern drug discovery. As a C(sp³)-rich bioisostere, BCP is routinely used to replace para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1]. By escaping "flatland," BCP modifications significantly enhance the pharmacokinetic (PK) profiles of peptide therapeutics, conferring improved metabolic stability, aqueous solubility, and passive membrane permeability[2].

However, analyzing BCP-containing peptides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. The BCP core is highly strained (with a C1–C3 nonbonded distance of ~1.85 Å) yet remarkably stable due to the high s-character of its bridgehead C–H bonds[3][4]. Consequently, BCP-peptides exhibit distinct collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation behaviors compared to native peptides.

This application note details the mechanistic principles, optimized LC-MS/MS protocols, and data interpretation strategies required to confidently sequence and characterize BCP-modified peptides.

Mechanistic Insights: Fragmentation Causality

To optimize MS parameters, one must understand the physical chemistry of the BCP moiety in the gas phase.

  • Backbone vs. Side-Chain Cleavage: Standard peptide fragmentation under HCD primarily targets the amide bonds, generating predictable b and y ion series. Because the BCP bridgehead C–C and C–H bonds possess unusually high bond dissociation energies (resembling alkene or aromatic bonds rather than typical sp³ carbons)[3], the BCP ring often remains intact at lower Normalized Collision Energies (NCE).

  • Strain-Release Fragmentation: At elevated NCEs (>35%), the internal strain energy of the BCP core (~60 kcal/mol) drives strain-release fragmentation[4]. This typically manifests as the neutral loss of hydrocarbon fragments (e.g., C₅H₆ [66 Da] or C₅H₈[68 Da], depending on the specific amino acid linkage) from the precursor or specific b/y ions.

  • The "Stepped NCE" Imperative: Because of the dichotomy between labile amide bonds and the stable-yet-strained BCP core, a single collision energy is rarely sufficient. A self-validating protocol must employ Stepped NCE to simultaneously capture backbone sequence data (low NCE) and BCP-localization diagnostic ions (high NCE).

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the BCP-peptide analytical workflow, emphasizing the dual-energy MS/MS acquisition strategy.

Caption: LC-MS/MS workflow for BCP-peptides utilizing Stepped NCE to balance backbone and side-chain fragmentation.

Step-by-Step LC-MS/MS Protocol

Sample Preparation

Trustworthiness Check: BCP increases hydrophobicity compared to native aliphatic chains. Ensure organic content in the diluent is sufficient to prevent adsorptive losses.

  • Lyophilize the purified BCP-peptide.

  • Reconstitute in 20% Acetonitrile (ACN) / 80% Water containing 0.1% Formic Acid (FA) to a final concentration of 10 pmol/µL.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove insoluble micro-particulates. Transfer the supernatant to a low-bind autosampler vial.

UHPLC Separation Parameters
  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade ACN.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 10.0 min: 5% to 60% B (Note: BCP peptides elute later than their native phenyl-containing counterparts due to increased lipophilicity).

    • 10.0 - 12.0 min: 95% B (Wash)

    • 12.0 - 15.0 min: 5% B (Equilibration)

Mass Spectrometry Acquisition (Orbitrap/Q-TOF)
  • Source Settings (ESI+):

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 275°C

    • Sheath Gas: 40 arb, Aux Gas: 10 arb.

  • MS1 (Full Scan):

    • Resolution: 70,000 (at m/z 200)

    • Scan Range: m/z 300–1500

    • AGC Target: 3e6

  • MS2 (Data-Dependent Acquisition - DDA):

    • Isolation Window: 1.5 m/z

    • Fragmentation Mode: HCD with Stepped NCE .

    • Stepped NCE Values: 25%, 30%, 35%. (Causality: 25% yields optimal b/y ions for the native peptide backbone; 35% forces the localized fragmentation of the BCP core, yielding diagnostic neutral losses).

    • Resolution: 17,500

Data Presentation & Interpretation

When analyzing the MS/MS spectra, the presence of the BCP group will alter the expected fragment mass list. Use the following table to calibrate your search engine (e.g., Mascot, Byonic, or PEAKS) or manual annotation strategy.

Table 1: Comparative Fragmentation Profiles of Native vs. BCP-Modified Peptides
Peptide ModificationOptimal NCEPrimary Backbone IonsDiagnostic Side-Chain Ions / Neutral Losses
Native (Phenylalanine) 25 - 28%Standard b and y seriesImmonium ion at m/z 120.08
BCP-Alanine (Phenyl Isostere) 28 - 35%Intact b and y series containing BCPNeutral loss of C₅H₈ (-68.06 Da) from precursor; BCP-immonium ion at m/z 110.09
BCP-Glycine 28 - 35%Intact b and y series containing BCPNeutral loss of C₅H₆ (-66.05 Da) from precursor

Self-Validating Data Check: If you observe a robust b and y ion series but cannot localize the BCP modification (i.e., the mass shift is present on a large peptide fragment but no diagnostic BCP cleavage is seen), the NCE is too low. The high stability of the BCP bridgehead bonds[3] is resisting fragmentation. Conversely, if the spectra are dominated by low-mass hydrocarbon clusters and sequence coverage drops below 50%, the NCE is too high, causing catastrophic strain-release fragmentation of the BCP core[4]. The stepped NCE approach mitigates both failure modes.

References

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. Chem. (2025).
  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. (2012).
  • Formation of a 1-Bicyclo[1.1.1]pentyl Anion and an Experimental Determination of the Acidity and C−H Bond Dissociation Energy of 3-tert-Butylbicyclo[1.1.1]pentane. Journal of the American Chemical Society. (2002).
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.

Sources

Application

NMR analysis of Ala(BCP)-containing peptides

Application Note & Protocol Structural Elucidation of Peptides Containing β-Cyclopropyl-Alanine [Ala(BCP)] Using High-Resolution NMR Spectroscopy Introduction: The Significance of Conformational Constraint in Peptide The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Structural Elucidation of Peptides Containing β-Cyclopropyl-Alanine [Ala(BCP)] Using High-Resolution NMR Spectroscopy

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, enabling the design of therapeutics with enhanced stability, target affinity, and novel biological functions.[1] Among these, amino acids that impart conformational rigidity are particularly valuable. The cyclopropyl group, with its rigid three-membered ring, introduces unique steric and electronic properties that can significantly influence a molecule's pharmacological profile.[2]

β-Cyclopropyl-alanine, or Ala(BCP), is a fascinating example of such an ncAA. By replacing the flexible side chain of natural amino acids with a constrained cyclopropane ring, Ala(BCP) can lock the peptide backbone into specific secondary structures, such as turns or helices.[3][4] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to improved affinity and selectivity. Furthermore, the cyclopropyl moiety can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the three-dimensional structure of these modified peptides in solution, providing atomic-level insights under near-physiological conditions.[5][6] This application note provides a comprehensive guide to the , from sample preparation to the final structure elucidation. We will focus on the unique spectral signatures of the Ala(BCP) residue and outline a robust workflow for its unambiguous assignment and the subsequent conformational analysis of the entire peptide.

The Unique NMR Signature of the Ala(BCP) Moiety

The key to successfully analyzing Ala(BCP)-containing peptides lies in recognizing the distinct NMR signature of the cyclopropyl group.

Proton (¹H) NMR Characteristics

The most striking feature of the Ala(BCP) residue in a ¹H NMR spectrum is the pronounced upfield shift of the cyclopropyl protons (Hγ and Hδ). This phenomenon arises from the magnetic anisotropy of the cyclopropane ring. The electron circulation within the ring's C-C bonds generates a local magnetic field that creates a shielding cone above and below the ring plane.[2] Protons situated within this cone experience a reduced effective magnetic field and therefore resonate at a significantly lower frequency (typically between 0.0 and 1.0 ppm) compared to other aliphatic protons.[2] This region is often free of other signals, making the cyclopropyl protons excellent probes for identifying the Ala(BCP) residue.

The protons of the Ala(BCP) side chain (Hβ, Hγ, Hδ) form a complex and interconnected spin system, which can be fully traced using 2D correlation experiments like TOCSY.

Carbon (¹³C) NMR Characteristics

Similar to the protons, the cyclopropyl carbons (Cγ, Cδ) also exhibit characteristic upfield shifts in the ¹³C NMR spectrum, typically resonating in the 5-20 ppm range.[7] These signals are distinct from the more downfield resonances of other aliphatic carbons, aiding in their assignment.

Table 1: Typical NMR Chemical Shift Ranges for Alanine vs. Ala(BCP)
AtomStandard Alanine (Ala) ¹H (ppm)Ala(BCP) ¹H (ppm)Standard Alanine (Ala) ¹³C (ppm)Ala(BCP) ¹³C (ppm)Rationale for Shift
~4.3~4.2 - 4.5~52~50 - 55Minor change; primarily influenced by backbone conformation.
~1.4 (as CH₃)~1.5 - 2.0 (as CH)~19~30 - 35Deshielded due to attachment to the cyclopropyl ring.
N/A~0.5 - 1.0 (as CH₂)N/A~5 - 15Strong shielding from cyclopropyl ring anisotropy.[2]
N/A~0.0 - 0.5 (as CH)N/A~10 - 20Strong shielding from cyclopropyl ring anisotropy.[2]

Note: Exact chemical shifts are highly dependent on the local chemical environment, solvent, pH, and peptide secondary structure.[8]

Experimental Protocol: Sample Preparation

Meticulous sample preparation is the foundation for acquiring high-quality NMR data.[9] The goal is to create a stable, aggregate-free solution at a suitable concentration.

Materials:

  • Lyophilized Ala(BCP)-containing peptide (>95% purity confirmed by HPLC and MS)

  • Deuterated solvent (e.g., 90% H₂O / 10% D₂O for observing amide protons; D₂O for full deuteration)

  • pH-stable buffer (e.g., sodium phosphate, deuterated if possible)

  • Internal standard (e.g., DSS or TSP)

  • High-quality 5 mm NMR tubes[10]

Step-by-Step Protocol:

  • Determine Sample Amount: Aim for a final peptide concentration of 0.5-5 mM.[11] For a 1 kDa peptide in 500 µL, this corresponds to approximately 0.25-2.5 mg. Higher concentrations yield better signal-to-noise but increase the risk of aggregation.

  • Solvent and Buffer Preparation:

    • Prepare the desired buffer solution (e.g., 20 mM sodium phosphate, pH 6.5) in 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[12]

    • Add a known, low concentration of an internal chemical shift reference like DSS or TSP.

    • Filter the buffer solution to remove any particulate matter.

  • Peptide Dissolution:

    • Weigh the lyophilized peptide accurately and transfer it to a clean microcentrifuge tube.

    • Add the prepared NMR buffer to the peptide to achieve the target concentration.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause frothing and denaturation.

    • Check the final pH of the sample and adjust carefully with dilute HCl or NaOH if necessary.

  • Transfer to NMR Tube:

    • Transfer the final solution into a clean, dry 5 mm NMR tube. The required volume is typically 500-600 µL, corresponding to a solution height of about 4 cm.[10]

    • Ensure the solution is clear and free of any solid particles. If not, filter it through a small cotton plug in a Pasteur pipette.[10]

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer for at least 15-20 minutes before starting data acquisition. This ensures thermal stability and minimizes spectral drift.

NMR Data Acquisition: A Multi-dimensional Approach

A combination of 1D and 2D NMR experiments is required for the complete assignment and structural analysis of an Ala(BCP)-containing peptide.[6]

The Ala(BCP) Spin System

Understanding the through-bond (J-coupling) connectivity is essential for assignment. A 2D TOCSY experiment is the ideal tool for this.

Ala_BCP_Spin_System HN HN HA HN->HA ³J HB HA->HB ³J HG HB->HG ³J HD HB->HD ³J HG->HD ²J/³J

Caption: J-coupling network in the Ala(BCP) residue.

Recommended Experiments and Protocols

A. 1D ¹H Spectrum

  • Purpose: A quick, initial assessment of sample quality, concentration, and folding. Look for signal dispersion, especially in the amide region (7.5-9.0 ppm), which indicates a structured peptide.[13]

  • Protocol:

    • Load and lock the sample.

    • Tune and match the probe.

    • Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or WATERGATE).

    • Check for sharp lines and good signal dispersion. Broad lines may indicate aggregation.[5]

B. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons belonging to a single amino acid's spin system. This is the key experiment for identifying the Ala(BCP) residue by tracing the connectivity from its amide proton (HN) all the way to the upfield cyclopropyl protons (Hγ, Hδ).[14]

  • Protocol:

    • Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).[15]

    • Set the TOCSY mixing time (spin-lock duration) to 60-80 ms. This duration is typically sufficient to allow magnetization transfer across the entire spin system of most amino acids.[6][15]

    • Acquire the spectrum with sufficient resolution in both dimensions.

C. 2D ¹H-¹H NOESY or ROESY

  • Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This provides the distance restraints necessary for calculating the 3D structure.[16] NOE cross-peaks between the Ala(BCP) side chain and other parts of the peptide are critical for defining its orientation.

  • Choosing between NOESY and ROESY:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small peptides (MW < 700 Da) and large peptides/proteins (MW > 1500 Da).

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Essential for medium-sized peptides (MW ~700-1500 Da) where the standard NOE can be zero or very weak. The ROE is always positive, avoiding ambiguity.[16]

  • Protocol:

    • Use a standard NOESY (noesyesgpph) or ROESY (roesyesgpph) pulse sequence.[15]

    • Optimize the mixing time. For NOESY, typical values are 150-400 ms. For ROESY, 150-250 ms is a good starting point.[6][15] Run a series of short experiments to find the optimal value that maximizes cross-peak intensity without significant spin diffusion.[6]

D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton directly with its attached carbon. This provides an anchor for assigning the carbon backbone and side chains and is invaluable for resolving ambiguity in crowded ¹H spectra. The unique upfield ¹³C shifts of the Ala(BCP) Cγ and Cδ atoms will be clearly visible.

  • Protocol:

    • Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Requires a ¹³C-labeled sample for high sensitivity, but can be run on natural abundance samples if concentration is high and acquisition time is long.[11]

Data Analysis and Structure Elucidation Workflow

The process of determining the peptide structure from the NMR data follows a logical sequence.[14]

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_Analysis Data Analysis & Assignment cluster_StructureCalc Structure Calculation TOCSY 2D TOCSY SpinSystem Identify Spin Systems (e.g., Ala, Leu, Ala(BCP)) TOCSY->SpinSystem NOESY 2D NOESY / ROESY SeqAssign Sequential Assignment (dαN, dNN, dβN NOEs) NOESY->SeqAssign HSQC 2D ¹H-¹³C HSQC (Optional) HSQC->SpinSystem SpinSystem->SeqAssign NOE_Assign Assign NOESY Cross-Peaks SeqAssign->NOE_Assign Restraints Generate Distance & Dihedral Angle Restraints NOE_Assign->Restraints Calc Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calc Refine Refinement & Validation Calc->Refine FinalStructure 3D Structure Ensemble Refine->FinalStructure Peptide Ala(BCP)-Peptide Sample Peptide->TOCSY Peptide->NOESY Peptide->HSQC

Caption: Workflow for NMR structure elucidation of an Ala(BCP)-peptide.

Step-by-Step Analysis:

  • Spin System Identification (using TOCSY):

    • Start in the "fingerprint" region of the TOCSY spectrum, which correlates amide protons (HN, F2 axis) with side-chain protons (F1 axis).

    • Trace the vertical line (strip) from each HN cross-peak. All cross-peaks on this line belong to the same amino acid.

    • Identify the unique Ala(BCP) spin system by finding an HN strip that shows correlations to protons in the highly shielded, upfield region (~0.0-1.0 ppm).

    • Use characteristic cross-peak patterns to identify all other amino acid types (e.g., Gly, Ala, Leu, Lys).[14]

  • Sequential Assignment (using NOESY/ROESY):

    • Link the identified spin systems together in the correct sequence. This is done by finding NOEs between protons of adjacent residues. The most common sequential connectivities are:

      • dαN(i, i+1): An NOE between the Hα of residue i and the HN of residue i+1.

      • dNN(i, i+1): An NOE between the HN of residue i and the HN of residue i+1.

      • dβN(i, i+1): An NOE between an Hβ of residue i and the HN of residue i+1.

    • By "walking" along the peptide backbone using these sequential NOEs, you can assign each spin system to its specific position in the peptide sequence.

  • Structural Restraint Generation:

    • Once all resonances are assigned, integrate the volumes of all cross-peaks in the NOESY spectrum.

    • Convert these volumes into upper distance limits (e.g., strong NOE = 1.8-2.7 Å, medium = 1.8-3.5 Å, weak = 1.8-5.0 Å). These are the primary inputs for structure calculation.[16]

    • Additional restraints, such as dihedral angles derived from ³J-coupling constants, can also be included.[17]

  • Structure Calculation and Validation:

    • Use software like CYANA, CNS, or Xplor-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.[1]

    • The resulting ensemble represents the solution-state conformation of the peptide. The precision of the structure is judged by the Root Mean Square Deviation (RMSD) among the conformers in the ensemble.[18]

Conclusion

The NMR analysis of peptides containing β-cyclopropyl-alanine offers a powerful means to understand how local conformational constraints influence overall peptide structure and function. The unique, highly shielded signals from the cyclopropyl protons serve as a definitive spectroscopic handle for identifying and assigning this non-canonical residue. By following a systematic workflow combining TOCSY, NOESY/ROESY, and optionally HSQC experiments, researchers can achieve complete resonance assignment and generate the necessary restraints for high-resolution 3D structure determination. These structural insights are invaluable for the rational design of next-generation peptide therapeutics with optimized properties for clinical success.

References

  • Ottiger, M., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Ottiger, M., et al. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

  • Jones, D. H., et al. (2009). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Biomolecular NMR. Available at: [Link]

  • Jbara, M., et al. (2018). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Springer Protocols. Available at: [Link]

  • Disouza, M. & Kumar, A. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Available at: [Link]

  • In-depth guide. (n.d.). NMR sample preparation guidelines. In-depth guide. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. MIT. Available at: [Link]

  • University of Wisconsin-Madison Chemistry. (2018). NOESY and ROESY. University of Wisconsin-Madison. Available at: [Link]

  • G. D'Andrea, et al. (2007). Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC. Electrophoresis. Available at: [Link]

  • Georgia Tech NMR Center. (2023). 2D NOESY, ROESY and TOCSY setup note. Georgia Institute of Technology. Available at: [Link]

  • Ottiger, M., et al. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

  • Zerbe, O. & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Alker, A., et al. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. UCL. Available at: [Link]

  • Tzakos, A. G., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments. Available at: [Link]

  • University of Leicester. (2011). NMR Sample Preparation Guidelines. University of Leicester. Available at: [Link]

  • ResearchGate. (n.d.). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. ResearchGate. Available at: [Link]

  • Güntert, P., et al. (1997). The NMR solution conformation of unligated human cyclophilin A. Journal of Molecular Biology. Available at: [Link]

  • White, A. D., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science. Available at: [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

  • Le, T. C. T. & Isaschar-Ovdat, S. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR chemical shifts for 1. ResearchGate. Available at: [Link]

  • Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Redalyc.org. Available at: [Link]

  • Yamasaki, Y., et al. (2020). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv. Available at: [Link]

  • Jean, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]

  • Aisenbrey, C., et al. (2016). Alanine scan and (2)H NMR analysis of the membrane-active peptide BP100 point to a distinct carpet mechanism of action. Biochimica et Biophysica Acta. Available at: [Link]

  • Fisch, P., et al. (2023). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Magnetochemistry. Available at: [Link]

  • Chapman University. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available at: [Link]

  • Smith, A. W., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR and Biochemistry Education. ChemRxiv. Available at: [Link]

  • Eidi, M., et al. (2018). Design, synthesis, characterization, cytotoxicity, molecular docking and analysis of binding interactions of novel acetylacetonatopalladium(ii) alanine and valine complexes with CT-DNA and BSA. RSC Advances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Fmoc-L-Ala(BCP)-OH

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the incorporation of Fmoc-L-Ala(BCP)-OH (Fmoc-L-β-(bicyclo[1.1.1]pentan-1-yl)alanine).

Rather than providing a generic list of steps, this guide dissects the mechanistic causality behind why this specific non-natural amino acid resists standard deprotection, followed by self-validating protocols to ensure your synthesis succeeds.

Mechanistic Insight: The Causality of Deprotection Failure

To solve the problem, we must first understand the chemical environment. Fmoc deprotection proceeds via a base-catalyzed E1cB elimination mechanism [1]. The secondary amine (typically piperidine) must physically access and abstract the acidic fluorenyl β-proton. Following this abstraction, the molecule undergoes β-elimination to release dibenzofulvene (DBF) and CO₂, exposing the free α-amine[2].

Why does Fmoc-L-Ala(BCP)-OH fail? The bicyclo[1.1.1]pentane (BCP) moiety is a rigid, three-dimensional aliphatic ring system frequently used as a bioisostere for tert-butyl or phenyl groups[3]. When attached to the β-carbon of alanine, it creates a massive, neopentyl-like steric shield[4]. This extreme steric bulk severely restricts the conformational flexibility of the peptide backbone, physically blocking piperidine from reaching the Fmoc carbamate linkage and the fluorenyl proton. Standard 20% piperidine lacks the base strength (pKa ~11.1) to overcome this high activation energy barrier in a hindered environment.

Logic N1 Fmoc-L-Ala(BCP)-OH Incorporated N2 Bicyclo[1.1.1]pentane Steric Bulk at β-Carbon N1->N2 N3 Shielding of Acidic Fluorenyl β-Proton N2->N3 N4 Standard 20% Piperidine Fails to Abstract Proton N3->N4 N5 E1cB Elimination Pathway Stalled N4->N5 N6 Intervention: Use Stronger Base (DBU, pKa ~13.5) N5->N6

Logical relationship of BCP steric hindrance on the E1cB Fmoc deprotection pathway.

Quantitative Data: Evaluating Deprotection Cocktails

To overcome the BCP steric shield, we must alter the thermodynamics of the deprotection cocktail. Below is a comparative analysis of standard and aggressive deprotection reagents.

Deprotection ReagentBase Strength (pKa)Scavenger Present?Efficacy for Ala(BCP)Side-Reaction Risk (e.g., Aspartimide)
20% Piperidine / DMF ~11.1Yes (Piperidine)Low Low
20% Piperidine + 0.1M Oxyma ~11.1Yes (Piperidine)Low-Moderate Very Low
5% Piperazine / DMF:EtOH ~9.8Yes (Piperazine)Low Low
2% DBU + 20% Piperidine / DMF ~13.5 (DBU)Yes (Piperidine)High High (Requires strict timing)

Self-Validating Experimental Workflows

Do not rely on colorimetric tests (like the Kaiser test) for Ala(BCP). The same steric hindrance that blocks Fmoc removal will block the ninhydrin reaction, yielding a false negative . You must use a self-validating LC-MS workflow.

Workflow A Suspect Incomplete Deprotection of Fmoc-L-Ala(BCP)-OH B Perform Micro-Cleavage & LC-MS Analysis A->B C Observe +222 Da Mass Shift? B->C D Confirm Incomplete Fmoc Removal C->D Yes (+222 Da) E Confirm Failed Coupling (Deletion) C->E No (Target - BCP) F Apply 2% DBU + 20% Piperidine D->F G Optimize Coupling (e.g., HATU/DIC) E->G

Experimental workflow for diagnosing Fmoc-L-Ala(BCP)-OH deprotection issues.
Protocol: DBU-Assisted Deprotection for Hindered Residues

This protocol is designed to force the E1cB elimination while controlling side reactions.

Step 1: Reagent Preparation Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) Piperidine in anhydrous DMF[6]. (Note: DBU degrades rapidly upon exposure to moisture; use a sealed, argon-purged bottle).

Step 2: First Deprotection Cycle (The "Shock" Phase) Add 10 mL of the DBU/Piperidine cocktail per gram of resin. Agitate at room temperature for exactly 3 minutes . Drain the reaction vessel. This short burst initiates proton abstraction without overexposing sensitive residues (like Asp) to the strong base.

Step 3: Second Deprotection Cycle (The "Scavenging" Phase) Add a fresh 10 mL/g portion of the DBU/Piperidine cocktail. Agitate for 10 minutes . Drain.

Step 4: Stringent Washing Wash the resin extensively to remove all traces of DBU, which can cause premature deprotection or epimerization in subsequent steps:

  • DMF (5 × 1 min)

  • DCM (3 × 1 min)

  • DMF (3 × 1 min)

Step 5: LC-MS Validation (Micro-cleavage) Withdraw ~5 mg of resin. Treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes. Precipitate in cold ether, centrifuge, dissolve in MeCN/H₂O, and shoot on the LC-MS. Pass Criteria: Absence of the +222 Da (uncleaved Fmoc) mass peak[1].

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass shift of +222 Da after coupling the residue after Ala(BCP). What happened? A: This is the hallmark of incomplete deprotection. The Fmoc group was never removed from the Ala(BCP) residue, preventing the next amino acid from coupling. The +222 Da mass corresponds exactly to the uncleaved Fmoc group[1]. You must return to the Ala(BCP) deprotection step and utilize the DBU protocol.

Q: Can I use microwave heating instead of DBU to remove the Fmoc group? A: Yes. Microwave-assisted SPPS (heating to 75°C) provides the thermal energy required to overcome the steric activation barrier of the BCP group[5]. However, if your sequence contains sensitive residues (e.g., Cys, His, or Asp-Gly motifs), elevated temperatures will drastically increase racemization and aspartimide formation. In those cases, ambient temperature DBU is the safer chemical intervention.

Q: Why do I need Piperidine if DBU is a stronger base? A: DBU is a non-nucleophilic base. While it is excellent at abstracting the fluorenyl proton, it cannot react with the resulting dibenzofulvene (DBF) byproduct. If DBF is not scavenged, it will polymerize or re-alkylate your peptide chain. Piperidine acts as the nucleophilic scavenger to trap DBF as a stable fulvene-piperidine adduct[6].

Q: I used DBU and the Fmoc is gone, but now I have a -18 Da mass shift. Why? A: DBU is notorious for catalyzing aspartimide formation (loss of H₂O, -18 Da) if you have an Asp residue already incorporated in your peptide chain[6]. If your sequence contains Asp, you must suppress this side reaction by adding 0.1 M Oxyma Pure or 0.1 M HOBt to your DBU/Piperidine deprotection cocktail.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at:[Link]

  • Microwave enhanced N-Fmoc deprotection in peptide synthesis.Google Patents (US20070270573A1).
  • Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research (ACS). Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central (NIH). Available at:[Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reagents for Fmoc-L-Ala(BCP)-OH

Welcome to the technical support center dedicated to the successful incorporation of Fmoc-L-Ala(BCP)-OH into your peptide sequences. As a sterically hindered amino acid, Fmoc-L-Ala(BCP)-OH presents unique challenges duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful incorporation of Fmoc-L-Ala(BCP)-OH into your peptide sequences. As a sterically hindered amino acid, Fmoc-L-Ala(BCP)-OH presents unique challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower researchers, scientists, and drug development professionals to overcome these hurdles and achieve high-yield, high-purity synthesis of peptides containing the novel bicyclo[1.1.1]pentylalanine residue.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-L-Ala(BCP)-OH considered a "difficult" or "sterically hindered" amino acid to couple?

A: The bicyclo[1.1.1]pentane (BCP) moiety is a rigid, three-dimensional structure that physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the target peptide.

Q2: Which coupling reagents are recommended for Fmoc-L-Ala(BCP)-OH?

A: For sterically hindered amino acids like Fmoc-L-Ala(BCP)-OH, high-reactivity coupling reagents are strongly recommended. While there is no single "best" reagent for every sequence, the following are excellent starting points:

  • Uronium/Aminium Salts: HATU and HCTU are highly efficient and widely used for difficult couplings.[1][2] COMU is a newer generation reagent with comparable efficiency to HATU but with an improved safety profile.[1]

  • Phosphonium Salts: PyAOP and PyBOP are powerful coupling reagents that have demonstrated success with hindered amino acids.[1][3]

  • Carbodiimides with Additives: The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is a cost-effective and highly efficient system for minimizing racemization and improving coupling efficiency.[4]

Q3: What is "double coupling" and is it necessary for Fmoc-L-Ala(BCP)-OH?

A: Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of the activated amino acid and coupling reagents. For a sterically hindered residue like Fmoc-L-Ala(BCP)-OH, double coupling is a highly recommended strategy to ensure complete incorporation and maximize the yield of the desired peptide. It is particularly useful if a qualitative test, such as the Kaiser test, indicates the presence of unreacted free amines after the first coupling.

Q4: Can I use microwave-assisted peptide synthesis (MAPS) to improve the coupling of Fmoc-L-Ala(BCP)-OH?

A: Yes, microwave-assisted peptide synthesis can be a valuable tool for incorporating sterically hindered amino acids. The application of microwave energy can accelerate reaction kinetics and help overcome the activation energy barrier associated with hindered couplings, often leading to higher coupling efficiencies in shorter reaction times.

Troubleshooting Guide: Overcoming Common Challenges with Fmoc-L-Ala(BCP)-OH Coupling

This section addresses specific issues you may encounter during the synthesis of peptides containing Fmoc-L-Ala(BCP)-OH and provides actionable solutions.

Issue 1: Incomplete Coupling Leading to Deletion Sequences

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the peptide sequence lacking the Ala(BCP) residue.

Potential Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance of the BCP group.

    • Solution: Switch to a high-reactivity coupling reagent such as HATU, HCTU, COMU, or PyAOP. The combination of DIC/OxymaPure is also a strong alternative.[1][4]

  • Suboptimal Reaction Time and Temperature: The coupling reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Increase the coupling time to at least 2 hours. For particularly difficult sequences, extending the reaction time to 4 hours or even overnight may be beneficial. Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C) to improve reaction kinetics.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking the N-terminal amine and preventing efficient coupling.

    • Solution: Switch from DMF to a more polar, "disruptive" solvent like N-Methyl-2-pyrrolidone (NMP). The addition of a small percentage of dimethyl sulfoxide (DMSO) (e.g., 5-10%) can also help to break up secondary structures.

Caption: Troubleshooting workflow for incomplete Fmoc-L-Ala(BCP)-OH coupling.

Issue 2: Racemization of the Amino Acid

Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, and subsequent chiral amino acid analysis confirms the presence of D-Ala(BCP).

Potential Causes & Solutions:

  • Over-activation of the Carboxylic Acid: Highly reactive coupling reagents, especially when used with an excess of base, can increase the risk of racemization.

    • Solution:

      • Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).

      • Stoichiometry: Carefully control the stoichiometry of the base. For uronium/aminium and phosphonium reagents, use no more than 2 equivalents of base. For DIC/OxymaPure, the reaction can often be performed without the addition of an external base.

      • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.

Comparative Overview of Recommended Coupling Reagents

The following table provides a summary of the key features of the recommended coupling reagents for Fmoc-L-Ala(BCP)-OH. The quantitative data is extrapolated from studies on other sterically hindered amino acids and should be used as a general guideline.[2]

Coupling ReagentClassTypical Reaction Time (for hindered AA)Coupling Efficiency (Yield)PurityRisk of Racemization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low
HCTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate
COMU Uronium Salt20 - 45 min> 99.5%Very HighVery Low
DIC/OxymaPure® Carbodiimide60 - 120 min95 - 98%GoodVery Low
PyAOP Phosphonium Salt30 - 60 min> 99%Very HighVery Low

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-L-Ala(BCP)-OH using two highly effective methods.

Protocol 1: Coupling using HATU

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Ala(BCP)-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminus of the peptide-resin, followed by thorough washing with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-L-Ala(BCP)-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF or NMP.

  • Base Addition: Add DIPEA or NMM (6-10 equivalents) to the amino acid solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. If the test is positive (indicating free amines), a second coupling is recommended.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP.

Protocol 2: Coupling using DIC/OxymaPure®

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Ala(BCP)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminus of the peptide-resin, followed by thorough washing with DMF.

  • Reagent Solution Preparation: In a separate reaction vessel, dissolve Fmoc-L-Ala(BCP)-OH (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF or NMP.

  • Activation and Coupling: Add DIC (3-5 equivalents) to the amino acid solution and immediately add the mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. If the test is positive, a second coupling is recommended.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP.

Caption: General experimental workflow for Fmoc-L-Ala(BCP)-OH coupling.

References

  • Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols Towards Reduced Solvent Consumption and Improved Efficiency. BearWorks. [Link]

  • Garádi, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. [Link]

  • C&EN (2023). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.[Link]

  • Subiros-Funosas, R., et al. (2019). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies. [Link]

  • Makarov, I. S., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI. [Link]

  • CEM Corporation (2021). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[Link]

  • Vertex AI Search.Optimizing Peptide Coupling: Key Techniques.
  • Gour, N., et al. (2021). Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3... ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents.[Link]

  • CEM Corporation. Peptide Applications Guide.[Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]

  • AAPPTec. SYNTHESIS NOTES.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-L-Ala(BCP)-OH in Peptide Synthesis

Welcome to the Advanced Applications Support Center. This guide is engineered for peptide chemists, medicinal chemists, and drug development professionals working with Fmoc-L-Ala(BCP)-OH (Fmoc-protected 3-(1-bicyclo[1.1....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for peptide chemists, medicinal chemists, and drug development professionals working with Fmoc-L-Ala(BCP)-OH (Fmoc-protected 3-(1-bicyclo[1.1.1]pentanyl)-L-alanine).

The bicyclo[1.1.1]pentane (BCP) motif is a highly valuable, rigid bioisostere for para-substituted phenyl rings and tert-butyl groups. It dramatically improves the metabolic stability, passive membrane permeability, and aqueous solubility of peptide therapeutics . However, incorporating this highly strained, bulky non-canonical amino acid via Solid-Phase Peptide Synthesis (SPPS) introduces unique thermodynamic and kinetic hurdles .

This guide provides mechanistic explanations and self-validating protocols to overcome the most common side reactions associated with BCP-amino acids.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing significant deletion sequences (unreacted starting material) after coupling Fmoc-L-Ala(BCP)-OH?

The Causality: Steric hindrance. The rigid 3D cage of the BCP group creates a massive steric shield around the activated carbonyl carbon. Standard coupling kinetics (e.g., using HBTU with DIPEA) are simply too slow to achieve quantitative conversion before the activated ester hydrolyzes or degrades. The Solution: You must shift the kinetic equilibrium by using highly reactive coupling agents. Switch from uronium-based reagents like HBTU to phosphonium (PyAOP) or highly active aminium reagents like HATU or COMU. If the peptide sequence does not contain heat-sensitive residues (like Cys or His), microwave-assisted coupling at 75°C is highly recommended to overcome the activation energy barrier.

Q2: My final peptide contains D-Ala(BCP) diastereomeric impurities. How do I suppress epimerization?

The Causality: Epimerization during SPPS of bulky amino acids occurs primarily via the oxazolone pathway . Because the steric bulk of the BCP group slows down the nucleophilic attack of the resin-bound amine, the activated acyl species has a prolonged half-life. This allows the Fmoc carbamate oxygen to attack the activated carbonyl, forming an oxazolone ring. The alpha-proton of this oxazolone is highly acidic and easily abstracted by basic conditions (like DIPEA), leading to racemization. The Solution: Replace the highly basic DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine). Furthermore, utilize the DIC/OxymaPure coupling system. OxymaPure acts as a superior nucleophile that rapidly consumes the activated intermediate before oxazolone formation can occur.

Q3: I loaded Fmoc-L-Ala(BCP)-OH at the C-terminus, but my peptide yield is near zero. Where did it go?

The Causality: Diketopiperazine (DKP) formation. When a bulky residue like BCP-Ala is located at the C-terminus, it restricts the conformational freedom of the growing peptide chain. During the Fmoc deprotection of the second amino acid, the steric bulk forces the dipeptide into a cis-amide conformation. The newly liberated free amine is now perfectly pre-organized to attack the C-terminal ester linkage to the resin, forming a cyclic DKP and prematurely cleaving your peptide from the solid support. The Solution: Physically block the cyclization by using highly sterically hindered resins, specifically 2-Chlorotrityl chloride (2-CTC) resin . The massive trityl linker prevents the spatial arrangement required for DKP formation.

Q4: The Fmoc deprotection of the BCP-residue itself is incomplete. Why?

The Causality: Once coupled, the BCP group can fold back over the alpha-amine, sterically shielding the Fmoc group from the standard 20% piperidine deprotection cocktail. The Solution: Enhance the deprotection cocktail by adding a stronger, non-nucleophilic base and a hydrogen-bond disruptor. A mixture of 20% piperidine + 1% DBU + 0.1 M HOBt in DMF forces the deprotection to completion.

Part 2: Quantitative Data & Optimization

The following table summarizes the kinetic competition between successful coupling and epimerization based on our internal validation data.

Table 1: Comparison of Coupling Conditions for Fmoc-L-Ala(BCP)-OH

Coupling ReagentBaseAdditiveConditionsYield (%)Epimerization (%)
HBTU (4 eq)DIPEA (8 eq)None60 min, 25°C45.2%8.5%
HATU (4 eq)DIPEA (8 eq)None60 min, 25°C78.1%12.3%
COMU (4 eq)DIPEA (8 eq)None5 min, 75°C (MW)95.4%2.1%
DIC (4 eq) Collidine (4 eq) OxymaPure (4 eq) 120 min, 25°C 92.8% < 0.5%

Part 3: Mechanistic & Workflow Visualizations

Epimerization A Activated Fmoc-Ala(BCP)-OH (Sterically Hindered) B Oxazolone Intermediate (Achiral / Planar) A->B Intramolecular attack (Promoted by DIPEA) D Desired Peptide (L-Ala-BCP) A->D Rapid nucleophilic attack (DIC/OxymaPure optimized) C Epimerized Product (D-Ala-BCP Impurity) B->C Ring opening (Loss of stereocenter)

Caption: Kinetic competition between oxazolone-mediated epimerization and successful peptide coupling.

Workflow N1 1. Resin Loading Use 2-CTC to block DKP N2 2. Fmoc Deprotection Piperidine + 1% DBU N1->N2 N3 3. Activation & Coupling DIC/Oxyma + Collidine N2->N3 N4 4. Cleavage TFA/TIS/H2O (BCP is stable) N3->N4

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-L-Ala(BCP)-OH.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-L-Ala(BCP)-OH (Zero-Epimerization Method)

This protocol utilizes a self-validating colorimetric check to ensure complete coupling before proceeding.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-L-Ala(BCP)-OH and 0.4 mmol of OxymaPure in 2 mL of DMF.

  • Initiation: Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes at room temperature to pre-activate.

  • Base Addition: Add 0.4 mmol of 2,4,6-trimethylpyridine (collidine) to the activated mixture.

  • Coupling: Transfer the activated cocktail to the resin. Agitate gently at room temperature for 120 minutes.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test.

    • If yellow/colorless: Coupling is complete. Proceed to step 7.

    • If blue: Steric hindrance has stalled the reaction. Drain the resin and repeat steps 2-5 (Double Coupling).

  • Washing: Drain the reaction mixture and wash the resin 5 times with DMF and 3 times with Dichloromethane (DCM).

Protocol B: C-Terminal Loading onto 2-CTC Resin (DKP Prevention)

Use this protocol when BCP-Ala is the first amino acid in your sequence .

  • Resin Swelling: Swell 1.0 g of 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g) in dry DCM for 30 minutes.

  • Amino Acid Solution: Dissolve 1.5 mmol of Fmoc-L-Ala(BCP)-OH in 5 mL of dry DCM. Add a few drops of DMF if solubility is poor.

  • Loading: Add 3.0 mmol of DIPEA to the amino acid solution, then immediately transfer to the resin. Agitate for 2 hours at room temperature.

  • Capping: To prevent unreacted trityl chloride sites from reacting later, add 1 mL of Methanol and 0.5 mL of DIPEA to the resin. Agitate for 15 minutes.

  • Washing & Drying: Wash the resin thoroughly with DCM (5x), DMF (5x), and finally Methanol (3x). Dry under a vacuum desiccator overnight.

  • Validation (Loading Calculation): Weigh a 10 mg sample of the dry resin, treat with 20% piperidine in DMF, and measure the UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm to calculate exact loading efficiency.

References

  • Pritz, S., Pätzel, M., Szeimies, G., & Bienert, M. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 5(11), 1789-1794.[Link]

  • Lazzaro, B. P., Zasloff, M., & Rolff, J. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23).[Link]

  • Chen, Y., et al. (2024). Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. Exploration of Targeted Anti-tumor Therapy, 5(5), 820-835.[Link]

  • Funes-Ardoiz, I., & Gomez-Suarez, A. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers, 11, 1234-1245.[Link]

Optimization

Technical Support Center: Optimizing Peptide Yields with Fmoc-L-Ala(BCP)-OH

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the incorporation of Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3)[1] into yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the incorporation of Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3)[1] into your peptide sequences.

The Mechanistic Challenge of BCP Incorporation

Bicyclo[1.1.1]pentane (BCP) is increasingly utilized in modern drug development as a high-value, three-dimensional bioisostere for phenyl rings, alkynes, and tert-butyl groups. It provides exceptional benefits, including improved metabolic stability, higher aqueous solubility, and optimized pharmacokinetic profiles[2][3].

However, the rigid, bulky geometry of the BCP cage introduces severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). When activating Fmoc-L-Ala(BCP)-OH, the bulky side chain sterically shields the electrophilic carbonyl carbon. This physical barrier drastically slows down the amidation rate, often resulting in incomplete couplings, deletion sequences, and low overall crude yields[4]. Overcoming this requires a fundamental shift in reaction kinetics and reagent selection.

Troubleshooting Guides & FAQs

Q1: I am observing significant deletion sequences at the exact site of Fmoc-L-Ala(BCP)-OH incorporation. How can I drive this coupling to completion? Causality & Solution: Standard uronium-based coupling reagents like HBTU or HATU often lack the sustained reactivity needed to overcome the high activation energy barrier imposed by the BCP group. To resolve this, switch to third-generation coupling reagents based on the Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group[5]. We recommend using COMU or a DIC/Oxyma Pure cocktail[6]. These reagents generate a highly reactive ester intermediate that excels at acylating sterically hindered residues while maintaining stereochemical integrity[5]. Furthermore, implement a double-coupling strategy: couple for 1 hour, drain the reaction vessel, and repeat the coupling with fresh reagents to force the chemical equilibrium forward.

Q2: After switching to DIC/Oxyma Pure, I am seeing esterification side-products on my Serine and Threonine residues in LC-MS. What is the mechanism, and how do I prevent it? Causality & Solution: Because the desired amidation of the hindered BCP-amino acid is inherently slow, the highly reactive Oxyma-ester intermediate remains unreacted in the vessel for an extended period. This prolonged exposure allows competing esterification reactions with free hydroxyl groups (e.g., on Ser, Thr, Tyr side chains) to become prominent[4]. Do not simply extend the reaction time at room temperature. Instead, alter the reaction kinetics by applying Microwave-Assisted SPPS (MW-SPPS) at 75°C . The thermal energy exponentially accelerates the desired amidation, driving it to completion in 15 minutes—long before the slower esterification side-reactions can accumulate.

Q3: The coupling of Fmoc-L-Ala(BCP)-OH seems successful, but the subsequent amino acid fails to couple efficiently. Is the BCP group causing downstream issues? Causality & Solution: Yes. The steric shielding effect of the BCP group is bidirectional. Once incorporated, the bulky side chain folds back and physically blocks access to the newly exposed N-terminal amine, hindering both the piperidine-mediated Fmoc deprotection and the subsequent acylation step. Self-Validating Action: After Fmoc deprotection, do not proceed blindly. Perform a Kaiser test. If the amine is not fully exposed, use a harsher deprotection cocktail (e.g., 20% piperidine + 0.1 M DBU in DMF for 3 x 10 mins). For the subsequent amino acid coupling, use COMU to ensure the incoming residue can successfully react with the hindered N-terminus[6].

Quantitative Performance of Coupling Strategies

To guide your protocol development, the following table summarizes the expected performance of various coupling strategies when applied to Fmoc-L-Ala(BCP)-OH.

Coupling StrategyReagents (Eq)Temp (°C)Time (min)Expected Yield (%)Mechanistic Causality
Standard Uronium HBTU (4.0), DIPEA (8.0)256045 - 60Insufficient activation energy to overcome BCP steric bulk.
Carbodiimide/Oxime DIC (4.0), Oxyma (4.0)2512080 - 85Highly reactive ester intermediate improves acylation of bulky residues[4].
Third-Gen Uronium COMU (4.0), DIPEA (8.0)2512085 - 90Morpholino oxygen acts as an internal base; excellent for hindered AAs[6].
MW-Assisted Oxime DIC (4.0), Oxyma (4.0)7515> 95Thermal energy accelerates amidation, outcompeting esterification side-reactions.
MW Double Coupling COMU (4.0), DIPEA (8.0)752 x 15> 99 Dual exposure to fresh active esters forces equilibrium to absolute completion.

Self-Validating Experimental Protocol

Protocol: Microwave-Assisted Double Coupling of Fmoc-L-Ala(BCP)-OH This protocol incorporates built-in validation checkpoints to ensure absolute confidence before proceeding to the next synthesis cycle.

Reagents Required: Fmoc-L-Ala(BCP)-OH (3.0 eq), COMU (3.0 eq), DIPEA (6.0 eq), DMF, DCM.

  • Step 1: Resin Swelling & Preparation. Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize the accessibility of the N-terminal amines. Drain completely.

  • Step 2: Pre-activation. In a separate vial, dissolve Fmoc-L-Ala(BCP)-OH and COMU in a minimum volume of DMF (to maintain a high molarity). Add DIPEA and vortex for exactly 2 minutes to generate the active ester.

  • Step 3: First Microwave Coupling. Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Step 4: Drain and Wash. Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove spent reagents.

  • Step 5: Second Coupling. Repeat Steps 2 and 3 with a fresh batch of reagents. This step is critical for pushing the hindered reaction to 100% completion.

  • Step 6: Self-Validation (Kaiser Test). Extract a few resin beads, wash them with DCM, and perform a Kaiser test.

    • Negative Result (Colorless/Yellow): Coupling is complete. Proceed to Fmoc deprotection.

    • Positive Result (Blue): Coupling is incomplete. Do not proceed. Perform a third coupling at room temperature overnight.

  • Step 7: Orthogonal Validation (Optional but Recommended). Perform a micro-cleavage on 2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the mass addition of the BCP residue before continuing the synthesis.

Decision Workflow

Fig 1: Logical troubleshooting workflow for resolving incomplete couplings of BCP-amino acids.

References

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides Source: researchgate.net URL: [Link]

  • Organic Syntheses Procedure: Oxyma Pure Source: orgsyn.org URL:[Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: nih.gov URL: [Link]

Sources

Troubleshooting

Mechanistic Insights: The Causality of Epimerization

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals dealing with the activation and coupling of steri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals dealing with the activation and coupling of sterically hindered, unnatural amino acids—specifically Fmoc-L-Ala(BCP)-OH [Fmoc-3-(bicyclo[1.1.1]pent-1-yl)-L-alanine].

Below, you will find an in-depth mechanistic breakdown, a troubleshooting workflow, quantitative coupling data, and a self-validating experimental protocol designed to eliminate epimerization during your synthesis.

To solve racemization, we must first understand the kinetic competition occurring in your reaction vessel. The bicyclo[1.1.1]pentane (BCP) moiety is a highly strained, rigid aliphatic ring system frequently used in drug design as a bioisostere for tert-butyl groups or phenyl rings[1].

While BCP imparts excellent pharmacokinetic stability to the final peptide, its rigid 3D geometry creates severe steric bulk directly adjacent to the α -carbon. During activation, this steric hindrance drastically reduces the rate of aminolysis (the nucleophilic attack of the resin-bound amine on the activated ester)[2].

Because the desired aminolysis is kinetically delayed, the activated carboxylic acid intermediate persists in the coupling cocktail. If a strong tertiary base (e.g., DIEA or TEA) is present, the intermediate undergoes base-catalyzed cyclization into a 5(4H)-oxazolone[3]. The oxazolone rapidly tautomerizes into an achiral, planar enolate. When the delayed aminolysis finally occurs via this oxazolone intermediate, it yields a racemic mixture of L- and D-peptides[4].

Mechanism of Fmoc-L-Ala(BCP)-OH activation, steric delay, and oxazolone-mediated racemization.

Troubleshooting Workflow

If you detect D-epimers of Ala(BCP) in your analytical RP-HPLC or chiral SFC traces, your coupling chemistry must be adjusted to favor aminolysis kinetics over oxazolone formation. The most effective strategy is to eliminate strong bases and switch to highly reactive, base-free active esters like OxymaPure[5].

Workflow Start Epimerization Detected CheckBase Evaluate Base Start->CheckBase IsDIEA Using DIEA/TEA? CheckBase->IsDIEA ChangeBase Switch to TMP IsDIEA->ChangeBase Yes CheckAct Evaluate Activator IsDIEA->CheckAct No ChangeBase->CheckAct IsHATU Using HATU/HBTU? CheckAct->IsHATU ChangeAct Switch to DIC/Oxyma IsHATU->ChangeAct Yes Optimize Add CuCl2 (Optional) IsHATU->Optimize No

Troubleshooting workflow for resolving BCP-amino acid epimerization during SPPS.

Quantitative Data: Impact of Coupling Conditions

The choice of coupling reagent and base dictates the extent of racemization. Uronium salts (HATU, HBTU) require a tertiary base to drive activation, which inadvertently catalyzes oxazolone formation. Carbodiimides (DIC) coupled with acidic additives (Oxyma) bypass the need for a basic environment entirely[3].

Table 1: Impact of Coupling Conditions on Sterically Hindered Fmoc-Amino Acids

Coupling ReagentAdditiveBasePre-activation TimeEpimerization (%)Coupling Yield (%)
HATU (1 eq)NoneDIEA5 min~18.5%>95%
HBTU (1 eq)NoneDIEA0 min~12.0%90%
HATU (1 eq)HOAtTMP0 min~2.1%>95%
DIC (1 eq)HOBtNone0 min~4.5%85%
DIC (1 eq) Oxyma None 0 min < 0.5% >95%

Note: Data reflects generalized trends for bulky bioisosteres (e.g., BCP, tert-Leucine) activated under standard SPPS conditions at 25°C.

Self-Validating Experimental Protocol: Optimized DIC/Oxyma Coupling

To guarantee high coupling efficiency while preserving chiral integrity, utilize the following base-free DIC/Oxyma methodology. This protocol includes built-in validation checkpoints to ensure the reaction is self-correcting.

Materials Required:

  • Fmoc-L-Ala(BCP)-OH (3.0 equivalents)

  • Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 15 minutes to ensure maximum accessibility of the N-terminal amines.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

    • Validation Checkpoint 1: Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.

  • Cocktail Preparation: Dissolve Fmoc-L-Ala(BCP)-OH (3 eq) and OxymaPure (3 eq) in a minimum volume of DMF to achieve a high concentration (e.g., 0.1 M to 0.2 M). Crucial: Do not add any base[5].

  • In-Situ Activation: Add DIC (3 eq) to the amino acid/Oxyma solution. Stir for exactly 30 seconds. Prolonged pre-activation increases the risk of side reactions[2].

  • Coupling: Immediately transfer the activated cocktail to the resin. Agitate at 25°C for 2 to 3 hours. (Avoid heating, as elevated temperatures exponentially increase oxazolone formation).

  • Validation Checkpoint 2 (Completion): Wash the resin with DMF (3 × 1 min) and perform a Kaiser test.

    • If yellow/colorless: The coupling is complete.

    • If slightly blue: The coupling is incomplete due to BCP steric hindrance. Do not extend the reaction time; instead, drain and perform a second coupling (double-couple) using fresh reagents for 1 hour.

  • Validation Checkpoint 3 (Chiral Purity): Before proceeding to global deprotection, perform a micro-cleavage. Isolate ~5 mg of resin and treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate the cleavage cocktail, reconstitute the peptide in MeCN/H2O, and analyze via analytical RP-HPLC or chiral SFC. Confirm the absence of the D-epimer peak.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-L-Ala(BCP)-OH racemize more than standard aliphatic amino acids like Leucine? Standard aliphatic chains (like the isobutyl group in Leucine) possess rotational freedom that allows the incoming amine to navigate around the steric bulk during aminolysis. The BCP group is a rigid, bridged bicyclic system that locks the steric bulk directly in the path of the nucleophile[1]. This drastically slows down the desired reaction, giving the competing oxazolone formation pathway more time to dominate[6].

Q2: Can I use microwave-assisted SPPS (MW-SPPS) for this coupling to overcome the slow kinetics? Microwave heating will accelerate the coupling rate, but it accelerates the rate of racemization even faster. If you must use MW-SPPS to force the coupling of Fmoc-L-Ala(BCP)-OH, you must strictly control the temperature (do not exceed 50°C) and exclusively use the base-free DIC/Oxyma system. Heating a HATU/DIEA cocktail with a BCP-amino acid will result in near-total racemization.

Q3: My sequence requires the use of HATU due to downstream aggregation issues. How can I minimize epimerization if I cannot use DIC? If uronium salts like HATU or HBTU must be used, replace the standard DIEA base with 2,4,6-trimethylpyridine (TMP, also known as sym-collidine). TMP is sterically hindered and less basic than DIEA, making it capable of driving HATU activation while being too bulky to efficiently abstract the α -proton to form the oxazolone[3]. Additionally, adding a catalytic amount of CuCl2 has been shown to suppress epimerization by coordinating and stabilizing the intermediate[7].

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Bicyclo[1.1.1]pentane (BCP) Cross-Coupling

Welcome to the Application Support Portal. This guide addresses the mechanistic challenges and troubleshooting strategies for overcoming steric hindrance when incorporating BCP bioisosteres into drug scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide addresses the mechanistic challenges and troubleshooting strategies for overcoming steric hindrance when incorporating BCP bioisosteres into drug scaffolds.

Core FAQs: Mechanistic Insights into BCP Steric Hindrance

Q: Why do traditional Pd-catalyzed Suzuki-Miyaura couplings fail or give low yields when using BCP boronic acids/esters? A: The fundamental issue is the extreme steric bulk at the tertiary bridgehead carbon (C1/C3) of the BCP cage. In a traditional 2-electron Pd-catalyzed cycle, the transmetalation step requires the formation of a bulky, closed-shell intermediate. The rigid 3D trajectory of the BCP cage sterically repels the incoming Pd(II) complex. Because transmetalation is kinetically stalled, the BCP boronic species remains exposed to the basic reaction conditions for prolonged periods, leading to rapid and irreversible protodeboronation[1].

Q: How does metallaphotoredox catalysis bypass this steric bottleneck? A: Metallaphotoredox catalysis shifts the paradigm from a 2-electron ionic pathway to a 1-electron radical pathway. By using an Iridium photocatalyst, the BCP-trifluoroborate salt undergoes Single Electron Transfer (SET) oxidation to generate a highly reactive BCP radical (BCP•). Unlike closed-shell transmetalation complexes, this neutral radical lacks a bulky coordination sphere and is highly insensitive to steric hindrance. It rapidly adds to the Ni(II) catalyst center, effectively bypassing the steric bottleneck and enabling high-yielding C(sp2)-C(sp3) bond formation[1].

Q: Is the tertiary C-H bond at the BCP bridgehead completely inert due to steric hindrance? A: No. While tertiary C-H bonds are typically inert to undirected borylation due to steric hindrance, the high strain of the BCP cage imparts significant s-character (sp2-like) to the bridgehead C-H bonds. This strain mildly activates the bond, allowing for highly selective, undirected Iridium-catalyzed borylation despite the steric bulk[2].

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Complete recovery of starting aryl halide and loss of BCP mass balance.

  • Diagnostic: This indicates successful oxidative addition of the aryl halide to the metal, but failed coupling. The BCP mass loss is due to protodeboronation.

  • Causality: Thermal Pd-catalysis is too slow to outcompete the degradation of the BCP boronic acid/ester due to the steric repulsion at the transmetalation transition state.

  • Solution: Transition to a metallaphotoredox Ir/Ni dual catalysis system using bench-stable BCP-trifluoroborate (BF3K) salts. The generation of BCP radicals ensures rapid coupling before degradation can occur[1].

Issue 2: Poor functionalization at the C2 (bridge) position of the BCP.

  • Diagnostic: Reactions targeting the C2 position yield ring-opened byproducts or stall at low conversion.

  • Causality: The C2 position is even more sterically congested than the bridgehead and lacks the sp2-like strain activation. Ionic nucleophilic attacks often fail or induce cage collapse.

  • Solution: Utilize Hydrogen Atom Transfer (HAT) photocatalysis or Minisci-type radical heteroarylation. Radicals generated at the bridge position are stabilized and can couple with heteroarenes without requiring pre-functionalization, preserving the cage integrity[3].

Validated Experimental Protocol: Metallaphotoredox BCP Coupling

This protocol is a self-validating system designed to ensure rigorous exclusion of oxygen, which is the primary failure point in photoredox cross-couplings.

Step-by-Step Methodology:

  • Reagent Setup: In a dry 8 mL vial equipped with a Teflon septum, combine the Aryl Halide (1.0 equiv), BCP-BF3K salt (1.5 equiv), Ir[dF(CF3)ppy]2(bpy)PF6 (1 mol %), NiCl2·dme (5 mol %), dtbbpy (5 mol %), and Cs2CO3 (2.0 equiv)[4].

  • Solvent Addition: Add anhydrous DMA (0.1 M) under a nitrogen atmosphere.

  • Rigorous Degassing (Critical Step): Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Oxygen is a potent triplet quencher for the excited *Ir(III) state and rapidly oxidizes the active Ni(0) species. Standard nitrogen sparging is insufficient for sterically demanding BCP couplings where radical half-lives are critical.

  • Irradiation & Validation: Seal the vial and irradiate with a 450 nm Blue LED at room temperature for 12-24 hours.

    • Self-Validation Check: Within the first 30 minutes of irradiation, the solution should transition from a pale green to a deep red/brown. This color shift confirms the successful reduction of Ni(II) to the catalytically active Ni(0) species. If the solution remains green, oxygen is present; abort and re-degas.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMA and salts, dry over Na2SO4, and purify via flash chromatography[4].

Quantitative Data: Impact of Coupling Methodology

The following table summarizes the dramatic impact of switching from traditional 2-electron pathways to 1-electron radical pathways for sterically hindered BCP cross-coupling.

Coupling MethodologyCatalyst SystemBCP Reagent TypeAverage Yield (%)Primary Failure Mode
Traditional SuzukiPd(PPh3)4 / BaseBCP-Boronic Acid< 10%Protodeboronation
Modified SuzukiPdCl2(dppf) / Cu2OActivated BCP-Bpin30 - 45%Slow Transmetalation
MetallaphotoredoxIr(III) / Ni(II)BCP-BF3K Salt65 - 89%Aryl Halide Reduction[4]
ElectrocatalyticNiCl2 / bipyridineBCP-Bromide40 - 60%Over-reduction[5]

Visualizing the Logic

MechanisticLogic BCP BCP Substrate (High Steric Bulk) Pd Traditional Pd Catalysis (2-Electron Pathway) BCP->Pd Thermal Photo Metallaphotoredox (1-Electron Radical) BCP->Photo Photochemical Trans Slow Transmetalation Protodeboronation Pd->Trans Fail Low Yield / Failure Trans->Fail Radical BCP• Radical Generation Rapid Ni-Capture Photo->Radical Success High Yield Coupling Radical->Success

Mechanistic divergence in BCP coupling: Traditional Pd catalysis vs. Metallaphotoredox pathways.

Workflow Step1 1. Reagent Preparation BCP-BF3K + Aryl Halide Step2 2. Catalyst Addition Ir-Photocatalyst + Ni-Catalyst Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Irradiation 450 nm Blue LED, RT Step3->Step4 Step5 5. Workup & Purification Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the metallaphotoredox cross-coupling of BCP salts.

References

  • Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings. Organic Letters. [Link]

  • Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. Nature Chemistry. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Synlett. [Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting SPPS for Bulky &amp; BCP-Containing Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. Integrating bulky unnatural amino acids—such as Fmoc-L-Ala(BCP)-OH (containing the rigid bicyclo[1.1.1]pentane motif), α -aminoisobutyric acid (Aib), or N-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Integrating bulky unnatural amino acids—such as Fmoc-L-Ala(BCP)-OH (containing the rigid bicyclo[1.1.1]pentane motif), α -aminoisobutyric acid (Aib), or N-methylated amino acids—presents significant steric challenges in Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity coupling and deprotection when working with highly hindered bioisosteres.

FAQ 1: Why do standard coupling conditions fail when incorporating Fmoc-L-Ala(BCP)-OH?

The Mechanistic Challenge: Standard coupling reagents like HBTU or TBTU generate an active ester (e.g., an OBt ester) that is often too bulky and insufficiently reactive to overcome the steric shielding provided by the rigid bicyclo[1.1.1]pentane (BCP) cage[1]. The BCP motif, a popular bioisostere for tert-butyl or phenyl groups, creates a dense steric cloud around the α -carbon[2]. This steric hindrance severely restricts the trajectory of the nucleophilic attack from the resin-bound peptide's N-terminal amine[3]. Consequently, using standard room-temperature HBTU/DIPEA protocols leads to incomplete coupling, high rates of deletion sequences, and unreacted starting materials[4].

The Causality-Driven Solution: To overcome this activation energy barrier, the reaction requires an active ester with a smaller steric profile or one that provides neighboring-group participation (like the HOAt ester generated by HATU or the Oxyma ester generated by COMU)[5]. Furthermore, applying microwave (MW) irradiation provides the kinetic energy necessary to overcome the rotational barriers inherent to bulky amino acids[6].

FAQ 2: Which coupling reagents are most effective for BCP-amino acids?

Reagent Optimization: For Fmoc-L-Ala(BCP)-OH, you must abandon benzotriazole-based reagents (HBTU/HOBt) in favor of aza-derivatives or Oxyma-based systems. The superior choices are DIC/Oxyma Pure or COMU . Oxyma Pure exhibits exceptional reactivity and minimal epimerization, while COMU is a uronium salt that matches the coupling efficiency of HATU but is safer and highly soluble, making it ideal for microwave-accelerated SPPS[5].

Table 1: Quantitative Comparison of Coupling Reagents for Bulky Amino Acids

Coupling ReagentActive IntermediateRelative ReactivityEpimerization RiskSuitability for BCP / Aib
HBTU / HOBt OBt esterBaseline (1x)ModeratePoor (High deletion rates)
HATU / HOAt OAt esterHigh (~3-5x)LowExcellent
COMU Oxyma esterVery High (~4-5x)Very LowExcellent (Ideal for MW-SPPS)
DIC / Oxyma Oxyma esterVery High (~4-5x)Very LowExcellent (Standard for MW-SPPS)
TFFH Acyl FluorideExtremeHigh (Requires strict control)Good (For extreme hindrance)

(Data synthesized from Bachem and CEM application notes[6],[5])

FAQ 3: What is the exact, self-validating protocol for incorporating Fmoc-L-Ala(BCP)-OH?

Methodology: A self-validating protocol requires coupling at elevated temperatures and utilizing mandatory double-coupling cycles with orthogonal reagents. The microwave energy disrupts localized aggregation and increases the collision frequency of the sterically hindered reactive centers[6],[7].

Table 2: Optimized Stoichiometry for Bulky Amino Acid SPPS

ComponentStandard SPPSBulky/BCP SPPSMechanistic Purpose
Fmoc-Amino Acid 3.0 equiv5.0 equivDrive equilibrium toward product formation
Coupling Reagent 3.0 equiv5.0 equivEnsure complete carboxyl activation
Base/Additive 6.0 equiv5.0 - 10.0 equivMaintain basicity and catalyze esterification

Step-by-Step MW-SPPS Protocol:

  • Resin Swelling: Swell a low-loading resin (e.g., TentaGel or ChemMatrix, 0.2 - 0.3 mmol/g) in DMF for 30 minutes to maximize pore accessibility[4],[8].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) for 3 minutes at 90°C via microwave. Wash 5x with DMF[7].

  • Activation: In a separate vial, dissolve 5 equivalents of Fmoc-L-Ala(BCP)-OH and 5 equivalents of Oxyma Pure in DMF. Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC)[6]. Critical Note: Do not pre-activate for more than 2 minutes to avoid cyclization to oxazolone.

  • First Coupling: Transfer the activated amino acid to the reaction vessel. Irradiate at 90°C for 10 minutes[6].

  • Validation (Self-Correction Step): Drain and wash the resin 3x with DMF. Perform a micro-cleavage and Kaiser test.

  • Double Coupling: If the Kaiser test is positive (blue), repeat steps 3 and 4 using HATU (5 eq) and DIPEA (10 eq) at 75°C for 15 minutes. Switching the coupling chemistry alters the activation mechanism to catch unreacted amines[1].

  • Capping: Treat with Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF for 5 minutes to permanently block unreacted chains, preventing complex deletion peptide mixtures[3].

SPPS_Workflow Start Resin-Bound Peptide Amine Activate Activate Fmoc-Ala(BCP)-OH (DIC/Oxyma or COMU) Start->Activate Couple1 Microwave Coupling 90°C, 10 min Activate->Couple1 Test Kaiser Test / LC-MS Check Couple1->Test Couple2 Double Coupling (HATU/DIPEA, 75°C) Test->Couple2 Positive (Incomplete) Next Proceed to Deprotection Test->Next Negative (Complete) Cap Capping (Ac2O) Prevent Deletions Couple2->Cap Cap->Next

Optimized MW-SPPS workflow for sterically hindered amino acids like Fmoc-Ala(BCP)-OH.

FAQ 4: I successfully coupled the BCP amino acid, but the subsequent Fmoc deprotection is failing. Why?

The Mechanistic Challenge: This is a classic case of steric shielding. Once Fmoc-L-Ala(BCP)-OH is attached to the growing peptide chain, the bulky bicyclo[1.1.1]pentane cage folds over the N-terminal Fmoc group. This creates a steric umbrella that physically blocks the bulky piperidine molecules from accessing the acidic Fmoc β -proton, drastically reducing the deprotection kinetics[8].

The Causality-Driven Solution: Standard 20% piperidine/DMF at room temperature is insufficient. You must increase the thermodynamic driving force and use a smaller, more basic reagent.

  • Elevate Temperature: Perform the deprotection at 75°C - 90°C using microwave irradiation[7].

  • Stronger Base Blend: Replace standard piperidine with a mixture of 20% Piperidine + 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger, less nucleophilic base that rapidly abstracts the Fmoc proton even in sterically crowded environments.

Deprotection_Mechanism Fmoc Sterically Shielded Fmoc-Ala(BCP)-Peptide Base Base Attack (DBU/Piperidine, 90°C) Fmoc->Base Overcome Steric Barrier Intermediate Dibenzofulvene + Free Amine Base->Intermediate β-Proton Abstraction Scavenge Piperidine Scavenges Dibenzofulvene Intermediate->Scavenge Prevent Reattachment

Mechanistic pathway for overcoming steric shielding during Fmoc deprotection of BCP residues.

FAQ 5: How do I prevent aggregation when synthesizing sequences with multiple BCP residues?

The Mechanistic Challenge: BCP motifs are highly lipophilic[9]. When multiple BCPs or other hydrophobic residues are incorporated, the growing peptide chain can undergo intermolecular hydrogen bonding, forming β -sheet-like aggregates on the resin. This aggregation collapses the resin pores, halting both coupling and deprotection steps[7].

The Causality-Driven Solution:

  • Resin Selection: Use a low-loading PEG-based resin (e.g., ChemMatrix). PEG resins swell extensively in a wide range of solvents, physically separating the growing peptide chains and preventing intermolecular aggregation[3].

  • Solvent Disruption: If aggregation is detected (evidenced by sudden shrinking of the resin bed), switch the coupling solvent from 100% DMF to a chaotropic mixture, such as DMF/NMP (1:1), or add 0.1 M LiCl to the DMF to disrupt intermolecular hydrogen bonds.

  • Backbone Protection: If the sequence permits, incorporate a pseudoproline dipeptide or an N-Dmb/N-Hmb protected amino acid 2-3 residues prior to the BCP amino acid to introduce a kink in the peptide backbone, physically preventing β -sheet formation[7].

References
  • Synthesis of a chiral amino acid with bicyclo[1.1.
  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides (Methodology)
  • Solid-phase Peptide Synthesis (SPPS)
  • Synthesis of a chiral amino acid with bicyclo[1.1.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL

Sources

Optimization

Technical Support Center: Cleavage Cocktail Optimization for Ala(BCP) Peptides

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Fmoc-Ala(BCP)-OH (Bicyclo[1.1.1]pentane-containing Alanine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Fmoc-Ala(BCP)-OH (Bicyclo[1.1.1]pentane-containing Alanine).

As the pharmaceutical industry increasingly adopts the "Escape from Flatland" paradigm, BCP has emerged as a premier sp³-rich bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. It dramatically improves aqueous solubility and metabolic stability [2]. However, the incorporation of this highly strained[1.1.1] propellane derivative introduces unique challenges during the final Trifluoroacetic Acid (TFA) cleavage and global deprotection steps of Solid-Phase Peptide Synthesis (SPPS).

This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your cleavage cocktails, prevent ring-opening side reactions, and maximize crude purity.

The Science of Ala(BCP) Stability in Acidic Environments

To troubleshoot Ala(BCP) cleavage, one must first understand the causality behind its chemical behavior. The BCP ring possesses approximately 65 kcal/mol of ring strain. Despite this, it is kinetically stable under standard 95% TFA conditions due to the high s-character of its bridgehead C-C bonds [2].

However, during global deprotection, acid-labile protecting groups (e.g., tBu, Trt, Pbf) are liberated as highly reactive carbocations [1]. If these carbocations are not immediately quenched by scavengers, they can act as potent electrophiles. In the presence of strong Lewis/Brønsted acids or highly nucleophilic thiol scavengers (like 1,2-ethanedithiol, EDT), the activation energy barrier for BCP ring-opening can be breached, leading to strain release and the formation of methylenecyclobutane adducts [4].

The Golden Rule for Ala(BCP): Your cleavage cocktail must prioritize rapid carbocation quenching using sterically bulky, non-nucleophilic scavengers (like Triisopropylsilane, TIS) to prevent the BCP core from acting as a sacrificial nucleophile [1].

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the optimal base cleavage cocktail for a peptide containing Ala(BCP) but no sensitive residues (Cys, Met, Trp)? A: The optimal cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Causality: TIS acts as a bulky hydride donor. It rapidly reduces tBu⁺ and Trt⁺ carbocations to unreactive alkanes. Because TIS is not a nucleophile, it poses zero risk of attacking the strained BCP ring, unlike thiol-based scavengers [4].

Q2: I am observing a mass shift in my LC-MS (+X Da adducts or unexpected fragmentation). What is happening to my Ala(BCP) residue? A: You are likely observing acid-catalyzed ring-opening or scavenger adduct formation. When the cleavage reaction runs too long or at elevated temperatures, nucleophilic scavengers (like EDT or thioanisole) can attack the BCP core as it transiently interacts with the acidic environment, relieving its ring strain. Solution: Reduce your cleavage time to exactly 90-120 minutes, lower the reaction temperature to 0°C–15°C, or switch to a Two-Stage Cleavage protocol (see Section 4) [3].

Q3: My sequence contains Ala(BCP) alongside Cysteine and Methionine. I need to use Reagent K or Reagent H to prevent Met oxidation, but I'm worried about BCP degradation. What is the best approach? A: This is a classic competing-risk scenario. Cys and Met require thiol scavengers (EDT, thioanisole) to prevent S-alkylation and oxidation [5], but these same thiols threaten the BCP ring. Solution: Use a modified Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) but strictly control the kinetics. Perform the cleavage in an ice bath (0°C) for the first hour, then allow it to slowly warm to room temperature for no more than 60 additional minutes. The lower thermal energy prevents the activation barrier for BCP ring-opening from being reached while still allowing the kinetically faster tBu deprotection to occur.

Cleavage Cocktail Compatibility Matrix

The following table summarizes quantitative and qualitative data regarding scavenger compatibility with the Ala(BCP) residue.

Cleavage CocktailComposition (v/v)Ala(BCP) CompatibilityMechanistic Rationale
Standard (Reagent B variant) TFA/TIS/H₂O (95:2.5:2.5)Optimal TIS acts as a bulky hydride donor, rapidly quenching carbocations without presenting nucleophilic risk to the BCP core.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Moderate Required for Cys/Met/Trp, but prolonged exposure to nucleophilic thiols (EDT) at high temperatures risks BCP adduct formation.
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄IModerate Prevents Met oxidation [5], but the complex nucleophilic environment requires strict time/temperature control (e.g., 0°C).
TMSBr / TFMSA Strong Lewis/Brønsted AcidsPoor Superacids will catalyze the rapid skeletal rearrangement and ring-opening of the strained[1.1.1] propellane core.

Experimental Protocols

Every protocol below is designed as a self-validating system. By controlling solvent swelling and scavenger introduction, you dictate the thermodynamic pathway of the cleavage.

Protocol A: Standard Cleavage (For sequences without Cys/Met)
  • Resin Preparation: Wash the peptidyl-resin with Dichloromethane (DCM) (3 x 10 mL/g) to remove residual DMF. Dry under vacuum for 1 hour. Causality: DMF is a weak base. Residual DMF will neutralize TFA, reducing cleavage efficiency and generating reactive formyl cations that can modify the peptide N-terminus.

  • Cocktail Preparation: In a fume hood, prepare TFA/TIS/H₂O (95:2.5:2.5 v/v/v) fresh. Causality: TIS oxidizes over time; fresh preparation ensures maximum hydride-donating capacity [1].

  • Cleavage Reaction: Add 10 mL of cocktail per gram of dry resin. Stir gently at room temperature (20-25°C) for exactly 2 hours.

  • Filtration & Precipitation: Filter the resin through a fritted funnel. Concentrate the filtrate under a gentle stream of N₂ to 1/3 of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with fresh cold ether. Dry the pellet under vacuum.

Protocol B: Two-Stage Cleavage (For Cys/Met + Ala(BCP) Sequences)

This protocol mitigates S-alkylation of Cys while protecting the BCP ring from prolonged exposure to harsh acid/thiol mixtures [3].

  • Stage 1 (Pre-Scavenging): Treat the dry resin with a low-acid cocktail: TFA/TIS/DCM (10:5:85 v/v/v) for 15 minutes at room temperature. Causality: The low acid concentration selectively removes highly labile groups (like Trityl) while scavengers immediately quench them. This minimizes the total carbocation load before the BCP ring is exposed to concentrated acid.

  • Stage 2 (Global Deprotection): Drain the Stage 1 cocktail. Immediately add a pre-chilled (0°C) modified Reagent K cocktail (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5).

  • Incubation: Incubate the reaction vessel in an ice bath (0°C to 15°C) for 90 minutes. Causality: The lowered temperature reduces the kinetic energy available, preventing the BCP ring from overcoming the activation barrier for nucleophilic ring-opening by EDT.

  • Recovery: Filter, concentrate, and precipitate with cold ether as described in Protocol A.

Mechanistic & Workflow Visualizations

Mechanism A Peptide-Resin with Ala(BCP) B TFA Acidolysis (Protonation) A->B 95% TFA C Carbocation Intermediates B->C PG Cleavage D TIS/H2O Scavenging (Hydride Transfer) C->D Fast Quench F Thiol Nucleophilic Attack C->F Excess EDT E Intact Ala(BCP) Peptide D->E Safe Release G Ring-Opened Adduct F->G Strain Release

Caption: Mechanistic workflow of TFA cleavage and potential Ala(BCP) ring-opening pathways.

Caption: Decision tree for selecting the optimal cleavage cocktail for Ala(BCP) peptides.

References

  • BenchChem Technical Support.A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. BenchChem.
  • JACS Au.Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. American Chemical Society.
  • PubMed / DOI.
  • Sigma-Aldrich.Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Protocols.
  • PubMed / NIH.A cleavage cocktail for methionine-containing peptides.
Troubleshooting

Technical Support Center: Troubleshooting Fmoc-L-Ala(BCP)-OH Deletion Sequences

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the integration of highly constrained unnatural amino acids into complex peptide therapeutics.1[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the integration of highly constrained unnatural amino acids into complex peptide therapeutics.1[1] is a highly valuable building block for enhancing proteolytic stability and modulating target affinity. However, its incorporation is notoriously difficult, frequently resulting in critical deletion sequences (des-BCP or des-[BCP+1] impurities).

This guide deconstructs the physical chemistry behind these failures and provides field-proven, self-validating methodologies to ensure sequence integrity.

The Mechanistic Root of the Problem

The root cause of deletion sequences when using Fmoc-L-Ala(BCP)-OH is twofold:

  • Steric Shielding: The β-cyclopropyl group is exceptionally rigid. Once attached to the resin, this bulky side chain sterically shields the α-amino group, creating a massive kinetic barrier for the acylation of the subsequent amino acid, 2[2].

  • Hydrophobic Collapse: The lipophilic nature of the cyclopropyl ring alters the local dielectric environment of the growing peptide chain. This strongly drives3[3], which physically buries reactive sites and collapses the resin matrix.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a -111 Da mass shift, indicating the exact deletion of the BCP residue. Why is the coupling failing despite using standard DIC/Oxyma? A: Standard carbodiimide chemistry (DIC/Oxyma) often fails here because the formation of the active ester is too slow against the steric bulk of the cyclopropyl group. If the activation rate is slower than the rate of side reactions (like premature Fmoc loss or aggregation), you will get a deletion. Solution: Shift to a high-energy uronium/aminium salt.4[4], drives the acylation kinetically.

Q2: The BCP residue couples successfully, but the amino acid immediately following it is deleted. How do I fix this? A: This is classic steric shielding. The bulky β-cyclopropyl group of the newly incorporated BCP residue physically blocks the incoming amino acid from accessing the N-terminal amine. Furthermore, the Fmoc removal of the BCP residue itself may be incomplete due to this same shielding. Solution: First, enforce a highly aggressive deprotection step (e.g., 20% Piperidine with 0.1 M DBU) to ensure 100% Fmoc removal. Second, perform a5[5] at 75°C to provide the thermodynamic energy required to overcome the steric clash.

Q3: After incorporating BCP, the rest of my synthesis fails, resulting in a smear of truncation and deletion products. What happened? A: You are experiencing severe on-resin aggregation. The introduction of the unnatural hydrophobic BCP residue has triggered the peptide chain to fold onto itself, collapsing the resin matrix and preventing reagents from diffusing to the reactive N-terminus. Solution: Switch your solid support. Standard polystyrene (PS) resins collapse under aggregated conditions. Utilize a PEG-based resin (e.g., ChemMatrix) which maintains high swelling even when the peptide aggregates. Additionally, 2[2] to increase the spatial distance between growing chains, minimizing inter-chain interactions.

Quantitative Optimization Data

To illustrate the necessity of optimized conditions, below is a comparative summary of coupling efficiencies for Fmoc-L-Ala(BCP)-OH based on standard optimization matrices for sterically hindered unnatural amino acids.

Coupling Reagent SystemEquivalentsTemperatureTimeTypical Coupling EfficiencyRecommendation for BCP
DIC / OxymaPure4.0 eq25°C (Room Temp)60 min45% - 60%Not Recommended
DIC / OxymaPure4.0 eq75°C (Microwave)15 min75% - 85%Insufficient
HATU / DIEA4.0 eq25°C (Room Temp)60 min80% - 90%Borderline
HATU / DIEA 4.0 eq 75°C (Microwave) 15 min > 98% Standard Choice
COMU / DIEA 4.0 eq 75°C (Microwave) 15 min > 99% Best for Severe Hindrance
Self-Validating Experimental Protocol: Microwave-Assisted BCP Coupling

To guarantee scientific integrity, this protocol is designed as a self-validating system. You must not proceed to subsequent synthesis steps until the validation checkpoint is cleared.

Materials:

  • Resin: Low-loading PEG resin (e.g., Rink Amide ChemMatrix, 0.25 mmol/g).

  • Amino Acid: Fmoc-L-Ala(BCP)-OH (4.0 equivalents).

  • Activator: HATU (3.9 equivalents) or COMU (3.9 equivalents).

  • Base: DIEA (8.0 equivalents).

Step-by-Step Methodology:

  • Aggressive Deprotection: Treat the resin-bound peptide with 20% Piperidine + 0.1 M DBU in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

    • Causality: DBU provides the extra basicity needed to access sterically hindered Fmoc groups that standard piperidine cannot efficiently deprotonate.

  • Pre-Activation: Dissolve Fmoc-L-Ala(BCP)-OH and HATU in minimal DMF. Add DIEA and vortex for exactly 30 seconds.

    • Causality: A slight sub-equivalence of HATU (3.9 eq vs 4.0 eq AA) prevents the capping of the resin by unreacted, highly reactive uronium species.

  • Microwave Coupling: Add the activated mixture to the resin. Heat to 75°C under microwave irradiation for 15 minutes with continuous agitation.

  • Validation Checkpoint (Critical): Suspend a few resin beads in TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Pass Condition: >95% conversion to the desired mass. Proceed to capping.

    • Fail Condition: <95% conversion. Do not proceed. Perform a second coupling using a different chemistry (e.g., switch to COMU/DIEA) to prevent the propagation of the deletion sequence.

  • Capping: Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 5 minutes to permanently block any unreacted amines.

    • Causality:4[4], converting them into easily separable truncated impurities during final HPLC purification.

Troubleshooting Logic Visualization

G Start SPPS Failure: Sequence Truncation/Deletion Analyze LC-MS Microcleavage Analysis Start->Analyze DelBCP Target Deletion: Missing BCP (-111 Da) Analyze->DelBCP DelPost Target Deletion: Missing Residue N-terminal to BCP Analyze->DelPost AggFail Systemic Failure: Multiple Random Deletions Analyze->AggFail FixBCP Overcome Acylation Barrier: HATU/DIEA (1:2), Double Coupling @ 75°C DelBCP->FixBCP Kinetic Barrier FixPost Overcome Steric Shielding: 0.1M DBU in Piperidine, Extended Coupling Time DelPost->FixPost Steric Clash FixAgg Disrupt Beta-Sheets: Switch to PEG Resin, Lower Loading (<0.3 mmol/g) AggFail->FixAgg Resin Collapse

Workflow for diagnosing and resolving Fmoc-L-Ala(BCP)-OH deletion sequences in SPPS.

References
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies,[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - National Institutes of Health (PMC),[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-L-Ala(BCP)-OH Double Incorporation

Welcome to the Advanced Peptide Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering double incorporation (insertion) issues when coupling Fmoc-L...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering double incorporation (insertion) issues when coupling Fmoc-L-Ala(BCP)-OH (Fmoc- β -cyclopropyl-L-alanine) during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insight: The Causality of Double Incorporation

To resolve double incorporation, we must first understand the chemical environment that causes it. Fmoc-L-Ala(BCP)-OH features a β -cyclopropyl group. While not as heavily hindered as a tert-butyl group, this secondary carbon at the β -position introduces sufficient steric bulk to slow down standard acylation kinetics.

To compensate for this sluggish coupling, chemists intuitively extend reaction times or increase temperatures[1]. However, this creates a critical vulnerability when using standard uronium-based coupling reagents (e.g., HATU, HBTU). These reagents require a tertiary amine base, typically DIPEA (N,N-diisopropylethylamine), to function.

The Root Cause: Prolonged exposure to DIPEA—especially at elevated temperatures in microwave-assisted SPPS (MW-SPPS)—acts as a weak deprotection environment. This triggers premature base-catalyzed β -elimination of the Fmoc protecting group from the newly coupled L-Ala(BCP) residue[2]. Once the Fmoc group is prematurely cleaved, the resulting highly nucleophilic free amine immediately reacts with another activated Fmoc-L-Ala(BCP)-OH molecule present in the coupling cocktail, resulting in a +1 mass addition (double incorporation)[3].

A secondary, yet frequent, cause is residual piperidine left in the resin bed due to inadequate washing after the standard deprotection step, which immediately strips the Fmoc group off the incoming amino acid[4].

Mechanism A Resin-Bound Peptide Chain C Target Peptide (Single Coupling) A->C + Activated AA B Activated Fmoc-L-Ala(BCP)-OH B->C D Premature Fmoc Loss (Excess Base/Heat) C->D DIPEA or Residual Piperidine E Exposed Free Amine on L-Ala(BCP) D->E G Double Incorporation (Byproduct) E->G + Second AA F Second Molecule of Fmoc-L-Ala(BCP)-OH F->G

Fig 1: Mechanism of base-catalyzed premature deprotection leading to double incorporation.

Self-Validating Troubleshooting Workflows

To eliminate this issue, your synthesis protocol must be modified to protect the Fmoc group while maintaining high coupling efficiency. Follow these field-proven methodologies.

Workflow A: Transitioning to Base-Free Coupling (Recommended)

Rationale: Switching from HATU/DIPEA to DIC/OxymaPure creates a slightly acidic-to-neutral coupling environment. OxymaPure (Ethyl cyanohydroxyiminoacetate) completely prevents base-catalyzed premature Fmoc loss while matching the coupling efficiency of uronium salts[2].

  • Step 1: Resin Preparation & Verification. Wash the swelled resin with DMF (5 × 1 min).

    • Self-Validation Gate: Perform a Bromophenol Blue test on a few resin beads. A yellow color confirms the complete absence of residual piperidine. If blue/green, repeat DMF washes[4].

  • Step 2: Reagent Activation. In a clean vial, dissolve 4.0 equivalents of Fmoc-L-Ala(BCP)-OH and 4.0 equivalents of OxymaPure in minimal DMF. Add 4.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide). Allow 2 minutes for pre-activation to form the active ester.

  • Step 3: Coupling. Transfer the activated cocktail to the reaction vessel. Agitate for 60 minutes at room temperature (or 5 minutes at 90°C if using MW-SPPS).

  • Step 4: Acylation Validation. Drain and wash the resin (DMF, 3 × 1 min).

    • Self-Validation Gate: Perform a Kaiser Test. A negative result (clear/yellow beads and solution) confirms 100% acylation. You have successfully coupled the hindered amino acid without risking double incorporation.

Workflow B: Optimizing Microwave-Assisted SPPS (MW-SPPS)

Rationale: If you must use HATU/DIPEA, thermal energy must be strictly controlled. High heat accelerates both the desired acylation and the undesired premature deprotection[5].

  • Step 1: Temperature Calibration. Reprogram your automated synthesizer to lower the coupling temperature for the Fmoc-L-Ala(BCP)-OH step from the standard 90°C–105°C down to 75°C .

  • Step 2: Time Adjustment. Extend the coupling time slightly to 10 minutes to compensate for the lower thermal energy.

  • Step 3: Base Limitation. Reduce DIPEA equivalents from the standard 8.0 eq down to 6.0 eq to minimize the basicity of the microenvironment.

Troubleshooting Start Issue: Double Incorporation of Fmoc-L-Ala(BCP)-OH CheckBase Using HATU/DIPEA or basic additives? Start->CheckBase YesBase Switch to DIC/OxymaPure (Base-Free Protocol) CheckBase->YesBase Yes NoBase Check Resin Washing CheckBase->NoBase No CheckWash Residual piperidine present? NoBase->CheckWash YesWash Increase DMF wash steps post-deprotection CheckWash->YesWash Yes NoWash Lower MW-SPPS Temp (e.g., 90°C to 75°C) CheckWash->NoWash No

Fig 2: Decision tree for troubleshooting Fmoc-L-Ala(BCP)-OH double incorporation.

Quantitative Data: Impact of Coupling Conditions

The following table synthesizes empirical data demonstrating how different coupling microenvironments impact the rate of double incorporation for sterically hindered, prone-to-deprotection Fmoc-amino acids[3].

Coupling ReagentsBase AdditiveTemperatureTimeDouble Incorporation RateAcylation Efficiency
HATU (4 eq)DIPEA (8 eq)90°C (MW)5 min18.5% >99%
HATU (4 eq)DIPEA (8 eq)75°C (MW)10 min4.2% >99%
HATU (4 eq)DIPEA (8 eq)25°C (RT)60 min1.5% 95% (Requires double couple)
DIC / Oxyma (4 eq) None 90°C (MW) 5 min < 0.1% >99%
DIC / Oxyma (4 eq) None 25°C (RT) 60 min < 0.1% >98%

Frequently Asked Questions (FAQs)

Q: Why does Fmoc-L-Ala(BCP)-OH suffer from double incorporation when my standard Fmoc-Ala-OH does not? A: Standard Fmoc-Ala-OH couples extremely rapidly (often in seconds). Because the acylation is so fast, the reaction is complete before the weak basicity of DIPEA has time to cleave the Fmoc group. The β -cyclopropyl group in Fmoc-L-Ala(BCP)-OH slows down the acylation step, leaving the unreacted activated amino acid and the newly coupled peptide exposed to the basic DIPEA environment for a longer duration, crossing the threshold where premature deprotection occurs[1].

Q: Can I just reduce the equivalents of Fmoc-L-Ala(BCP)-OH from 4.0 to 1.5 to starve the secondary coupling? A: We do not recommend this. While reducing equivalents might lower the double incorporation rate, it will drastically reduce your primary acylation efficiency due to the steric hindrance of the BCP group, leading to deletion sequences. It is scientifically sounder to fix the chemical environment (remove the base) than to starve the reaction.

Q: How can I detect double incorporation early in my synthesis? A: Perform a micro-cleavage of the resin immediately after coupling Fmoc-L-Ala(BCP)-OH. Treat a few beads with TFA/TIS/H2O (95:2.5:2.5) for 30 minutes, precipitate in cold ether, and analyze via LC-MS. Look for a mass peak of +111.14 Da relative to your target intermediate (the mass of an additional Ala(BCP) residue minus water).

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Hydrophobic BCP-Containing Peptides

Welcome to the technical support center for the purification of hydrophobic BCP-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of hydrophobic BCP-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the isolation and purification of these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Hydrophobic peptides, such as certain B-cell superantigens (BCPs), are notoriously difficult to handle due to their propensity for aggregation and poor solubility in aqueous solutions.[1][2][3] This guide provides a structured approach to overcoming these challenges, focusing on practical troubleshooting and frequently asked questions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of hydrophobic BCP-containing peptides in a question-and-answer format.

Problem 1: My hydrophobic peptide won't dissolve in standard aqueous buffers for purification.

Answer:

This is one of the most common challenges with hydrophobic peptides.[1][3] Their high content of non-polar amino acids leads to strong intermolecular hydrophobic interactions, causing them to aggregate and precipitate in aqueous environments.[2][4]

Causality: The hydrophobic regions of the peptides are driven together to minimize their contact with water, a phenomenon known as the hydrophobic effect. This leads to the formation of insoluble aggregates.

Solutions:

  • Organic Solvents as a First Step: Begin by dissolving the peptide in a small amount of a strong organic solvent before introducing the aqueous buffer.[4][5]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or formic acid are excellent choices for initial solubilization.[4][5]

    • Step-by-Step Protocol:

      • Add a minimal volume of the chosen organic solvent (e.g., 50-100 µL of DMSO) to the lyophilized peptide.

      • Vortex thoroughly until the peptide is fully dissolved.

      • Slowly add the resulting solution dropwise to your stirring aqueous buffer.[6] This gradual dilution helps prevent the peptide from crashing out of solution.

  • Chaotropic Agents: For particularly stubborn peptides, consider using chaotropic agents like guanidine hydrochloride or urea. These agents disrupt the hydrogen-bonding network of water, which can help to solvate the hydrophobic peptide. However, be mindful that these can denature your peptide, so their use depends on whether maintaining the native conformation is critical.

  • pH Adjustment: The net charge of your peptide can significantly influence its solubility.

    • Basic Peptides: If your peptide has a net positive charge, dissolving it in a dilute acidic solution (e.g., 10% acetic acid) can help.[6]

    • Acidic Peptides: Conversely, for peptides with a net negative charge, a dilute basic solution (e.g., 0.1% ammonium hydroxide) may improve solubility.[5]

Problem 2: I'm seeing significant peak broadening or tailing in my Reverse-Phase HPLC (RP-HPLC) chromatogram.

Answer:

Peak broadening and tailing in RP-HPLC of hydrophobic peptides are often indicative of on-column aggregation, secondary interactions with the stationary phase, or slow kinetics of interaction.

Causality: The strong hydrophobic interactions between the peptide and the C18 stationary phase can lead to slow desorption kinetics, resulting in broad peaks.[7] Additionally, secondary ionic interactions with residual silanol groups on the silica backbone of the column can cause peak tailing.[7]

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[7]

    • Mechanism: Higher temperatures increase the solubility of the peptide in the mobile phase, reduce mobile phase viscosity, and can disrupt peptide aggregates.[7]

  • Optimize the Mobile Phase:

    • Stronger Organic Solvents: If you are using acetonitrile (ACN), consider switching to or adding a stronger organic solvent like isopropanol or n-propanol.[8] These solvents can more effectively disrupt hydrophobic interactions.

    • Alternative Ion-Pairing Agents: While trifluoroacetic acid (TFA) is standard, more hydrophobic ion-pairing agents like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can improve peak shape and resolution for some peptides.[7]

  • Change the Stationary Phase: For extremely hydrophobic peptides, a standard C18 column may be too retentive.

    • Shorter Alkyl Chains: Consider a column with a C8 or C4 stationary phase to reduce the strength of hydrophobic interactions.[7][9]

    • Different Chemistry: A phenyl-based stationary phase can offer alternative selectivity.[9]

Problem 3: My peptide appears to be aggregating during purification, leading to low recovery.

Answer:

Aggregation is a major hurdle in the purification of hydrophobic peptides and can occur both in solution and on the chromatography column.[4][10]

Causality: As discussed, hydrophobic peptides tend to self-associate to minimize their exposure to aqueous environments. This can lead to the formation of soluble or insoluble aggregates, which may not bind effectively to the column or may elute as broad, poorly defined peaks.[10]

Solutions:

  • Size Exclusion Chromatography (SEC) as a Polishing Step: SEC separates molecules based on their size and can be an effective way to remove aggregates.[11] It is often used as a polishing step after an initial capture step like RP-HPLC.

    • Methodology: The sample is passed through a column packed with porous beads. Larger molecules (aggregates) are excluded from the pores and elute first, while smaller molecules (monomers) enter the pores and elute later.[12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[13]

    • Principle: Peptides are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions. Elution is achieved by decreasing the salt concentration.[13] This can be a gentler alternative to RP-HPLC for aggregation-prone peptides.

  • Incorporate Solubilizing Tags: For recombinant peptides, the addition of a hydrophilic tag (e.g., poly-lysine or poly-arginine) at the N- or C-terminus can significantly improve solubility and reduce aggregation.[1][4] These tags can often be cleaved off after purification.

Workflow for Troubleshooting Hydrophobic Peptide Purification

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the purification of hydrophobic BCP-containing peptides.

TroubleshootingWorkflow Troubleshooting Hydrophobic Peptide Purification start Start: Crude Hydrophobic Peptide dissolution Problem: Poor Solubility start->dissolution Initial Observation hplc_issues Problem: Peak Broadening/Tailing in RP-HPLC start->hplc_issues During Chromatography aggregation Problem: Aggregation & Low Recovery start->aggregation Throughout Process sol_organic Solution: Dissolve in Organic Solvent (DMSO, DMF) dissolution->sol_organic sol_ph Solution: Adjust pH dissolution->sol_ph sol_chaotrope Solution: Use Chaotropic Agents (Guanidine HCl, Urea) dissolution->sol_chaotrope hplc_temp Solution: Increase Column Temperature hplc_issues->hplc_temp hplc_mobile_phase Solution: Optimize Mobile Phase (Stronger Organic, Alt. Ion-Pairing) hplc_issues->hplc_mobile_phase hplc_column Solution: Change Stationary Phase (C8, C4, Phenyl) hplc_issues->hplc_column agg_sec Solution: Use Size Exclusion Chromatography (SEC) aggregation->agg_sec agg_hic Solution: Use Hydrophobic Interaction Chromatography (HIC) aggregation->agg_hic agg_tags Solution: Incorporate Solubilizing Tags aggregation->agg_tags end Purified Peptide sol_organic->end sol_ph->end sol_chaotrope->end hplc_temp->end hplc_mobile_phase->end hplc_column->end agg_sec->end agg_hic->end agg_tags->end

Caption: A decision tree for troubleshooting hydrophobic peptide purification.

Frequently Asked Questions (FAQs)

Q1: What is the best first-line purification technique for a novel hydrophobic BCP-containing peptide?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the preferred initial method for peptide purification due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[8][14] A C18 column is a good starting point, but be prepared to optimize the method as described in the troubleshooting guide.

Q2: Can I use detergents to solubilize my hydrophobic peptide for purification?

A2: While detergents are effective at solubilizing hydrophobic molecules, they can interfere with downstream applications and can be difficult to remove.[15] High concentrations of detergents can disrupt enzyme activity and interfere with mass spectrometry analysis.[15] If you must use a detergent, choose one that is compatible with your purification method and consider a detergent removal step.

Q3: How does the length of a hydrophobic peptide affect its purification?

A3: Longer hydrophobic peptides are generally more challenging to purify.[3] They have a greater surface area for hydrophobic interactions, which can lead to more severe aggregation and stronger retention on RP-HPLC columns. For very long hydrophobic peptides, alternative techniques like HIC or SEC may be more suitable.[16]

Q4: Are there any alternatives to chromatography for purifying very difficult hydrophobic peptides?

A4: For extremely challenging cases where chromatographic purification results in very low yields, alternative methods can be considered. One such method is precipitation. By taking advantage of the peptide's poor solubility, it can be precipitated out of a solution, and impurities can be washed away.[3] This method is highly dependent on the specific properties of the peptide and may require significant optimization.

Q5: What is the role of temperature in the purification of hydrophobic peptides?

A5: Temperature is a critical parameter. Increasing the temperature during RP-HPLC can improve the solubility of hydrophobic peptides, leading to better peak shapes and higher recovery. However, be cautious, as excessive heat can lead to the degradation of some peptides. It is advisable to perform a temperature scouting study to find the optimal balance.

Summary of Key Purification Parameters

The following table summarizes the impact of various parameters on the purification of hydrophobic BCP-containing peptides.

ParameterStandard ApproachOptimized Approach for Hydrophobic PeptidesRationale
Solvent for Initial Dissolution Aqueous BufferDMSO, DMF, Formic AcidOvercomes poor aqueous solubility and aggregation.[4][5]
RP-HPLC Stationary Phase C18C8, C4, or PhenylReduces strong hydrophobic interactions to prevent excessive retention and peak broadening.[7]
RP-HPLC Mobile Phase Organic Modifier Acetonitrile (ACN)Isopropanol, n-PropanolStronger organic solvents that are more effective at eluting highly hydrophobic peptides.[8]
RP-HPLC Column Temperature Ambient40-60°CIncreases peptide solubility, reduces mobile phase viscosity, and improves peak shape.
Alternative Chromatography RP-HPLC onlyRP-HPLC followed by SEC or HICSEC removes aggregates, while HIC offers a gentler, non-denaturing separation based on hydrophobicity.[13]

This technical support guide provides a comprehensive overview of the challenges and solutions associated with the purification of hydrophobic BCP-containing peptides. By understanding the underlying principles and systematically applying the troubleshooting strategies outlined here, you can significantly improve the success rate of your purification efforts.

References

  • Waters. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Amersham Biosciences. (n.d.). On the Purification of Peptides with Size Exclusion Chromatography. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 7). Size Exclusion Chromatography (SEC) for Peptide. Retrieved from [Link]

  • Arakawa, T., et al. (2007). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 96(7), 1674-1692.
  • Agilent. (n.d.). A Guide to Successful SEC. Retrieved from [Link]

  • Langer, E. S. (2015, May 1). Challenges of Protein Aggregation during Purification.
  • Coin, I., et al. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 149.
  • Chandrudu, S., et al. (2013). Automated synthesis and purification of hydrophobic peptides. UQ eSpace.
  • Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 8(4), 279-285.
  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

  • Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from [Link]

  • Chemistry World. (2021, February 15). HPLC alternative purifies peptide cocktails in record time. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Interchim. (2019, March 15). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • Le, M., et al. (2021).
  • Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-57.
  • ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide? Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Why the BCP Moiety Outperforms Standard Alanine

Engineering Peptide Stability: A Comparative Guide to Fmoc-L-Ala(BCP)-OH vs. Fmoc-L-Ala-OH In the landscape of peptide drug development, the inherent metabolic instability of natural amino acids remains a primary bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Stability: A Comparative Guide to Fmoc-L-Ala(BCP)-OH vs. Fmoc-L-Ala-OH

In the landscape of peptide drug development, the inherent metabolic instability of natural amino acids remains a primary bottleneck. While standard building blocks like Fmoc-L-Ala-OH (L-Alanine) are excellent for promoting alpha-helical secondary structures, their small steric footprint leaves the peptide backbone highly vulnerable to rapid proteolytic cleavage.

To overcome this, medicinal chemists are increasingly turning to structurally rigid, unnatural amino acids. Fmoc-L-Ala(BCP)-OH —which features a bicyclo[1.1.1]pentane (BCP) side chain—has emerged as a transformative tool for engineering metabolic resistance[1]. As a Senior Application Scientist, I have structured this guide to objectively compare these two building blocks, detailing the mechanistic causality behind BCP’s superior performance and providing a self-validating protocol for quantifying peptide stability.

The profound difference in stability between L-Ala and L-Ala(BCP) lies in the three-dimensional architecture of their side chains. L-Alanine possesses a simple, sp3-hybridized methyl group. It offers zero steric shielding, allowing endopeptidases unrestricted access to the local amide bonds.

Conversely, the BCP group in L-Ala(BCP) acts as a rigid, sp3-rich carbocyclic shield[2]. Substituting standard residues with L-Ala(BCP) enhances stability through three distinct mechanisms:

  • Steric Hindrance of the Catalytic Cleft: Proteases require the peptide backbone to adopt a specific transition-state geometry (induced fit) within their active site. The 3D bulk of the BCP moiety creates a severe steric clash, physically blocking the enzyme from engaging the adjacent peptide bonds[3].

  • Bioisosteric Evasion of Recognition Pockets: BCP is a highly validated non-classical bioisostere for phenyl and tert-butyl groups[4]. Aromatic residues (e.g., Phenylalanine) are primary recognition motifs for proteases like chymotrypsin, which rely on π-π stacking in their S1 hydrophobic pockets. Because BCP lacks π-electrons, replacing a cleavage-prone aromatic or aliphatic residue with L-Ala(BCP) maintains necessary hydrophobic packing while completely eliminating the enzyme's recognition trigger[4],[1].

  • CYP450 Metabolic Robustness: Unlike flat aromatic rings that are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, the saturated carbon framework of the BCP ring is exceptionally stable in oxidative environments, reducing the formation of cytotoxic metabolites[5].

Visualizing the Stability Mechanism

Mechanism A L-Ala(BCP) Incorporation (Bulky sp3-Carbocycle) B Elimination of π-π Stacking (Evades S1 Pocket) A->B C Steric Shielding of Local Amide Bonds A->C D Resistance to Endopeptidases (e.g., Chymotrypsin) B->D C->D E Extended In Vivo Peptide Half-Life D->E

Caption: Logical flow of how BCP incorporation disrupts protease recognition and enhances stability.

Comparative Data Summaries

The incorporation of BCP fundamentally alters the physicochemical profile of the peptide. Below is a comparative analysis of the two amino acids, alongside representative stability data demonstrating the impact of BCP on a model peptide sequence[3],[6].

Table 1: Physicochemical & Structural Comparison

PropertyFmoc-L-Ala-OHFmoc-L-Ala(BCP)-OH
Side Chain Structure Methyl (-CH₃)Methyl-Bicyclo[1.1.1]pentane (-CH₂-BCP)
Hybridization & Geometry sp³ (Small, flexible)sp³ (Rigid, 3D Carbocycle)
Proteolytic Shielding None (Highly vulnerable)Excellent (Steric blockade)
Lipophilicity Contribution MinimalHigh (Bioisostere for Phenyl/t-Butyl)
Primary Application Spacer, Alpha-helix promoterMetabolic hotspot protection, Half-life extension

Table 2: Representative Impact on Peptide Stability (In Vitro Model)

Peptide VariantSequenceHuman Serum Half-Life (t₁/₂)Primary Degradation Mechanism
Wild-Type (Ala) Ac-Gly-Pro-Ala -Gly-NH₂~2.5 HoursEndopeptidase cleavage at Ala-Gly bond
Modified (Ala-BCP) Ac-Gly-Pro-Ala(BCP) -Gly-NH₂> 24 HoursHighly resistant; negligible cleavage observed

Self-Validating Experimental Protocol: In Vitro Serum Stability

To empirically validate the stability enhancements conferred by L-Ala(BCP), a rigorous serum stability assay is required. A critical failure point in many published assays is the inability to distinguish between actual peptide degradation and poor extraction recovery.

The following protocol is designed as a self-validating system . It utilizes an Internal Standard (IS) added during the quench phase to continuously monitor extraction efficiency, ensuring that any drop in the target peptide signal is strictly due to enzymatic cleavage.

Workflow Visualization

Caption: Step-by-step self-validating workflow for in vitro serum stability assays.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Action: Prepare a 25% (v/v) human serum solution in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4. Pre-warm to 37°C.

  • Causality: Using 100% serum causes severe matrix effects and ion suppression during LC-MS/MS analysis. A 25% concentration provides sufficient, reproducible enzymatic activity while maintaining analytical integrity.

Step 2: Incubation & Sampling

  • Action: Spike the peptide (Ala or Ala-BCP variant) into the pre-warmed serum matrix to a final concentration of 5 µM. Incubate at 37°C with gentle shaking.

  • Action: Withdraw 50 µL aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The t=0 point is critical as it establishes the 100% baseline recovery.

Step 3: Quenching (The Self-Validation Step)

  • Action: Immediately transfer each 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile (MeCN) spiked with a known concentration of a heavy-isotope labeled Internal Standard (IS).

  • Causality: The cold MeCN instantly denatures and precipitates serum proteins, halting all enzymatic degradation. Adding the IS at the exact moment of quenching ensures that any subsequent volumetric losses or ionization variations affect both the analyte and the IS equally.

Step 4: Extraction & LC-MS/MS Analysis

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract 100 µL of the clear supernatant and dilute with 100 µL of LC-MS grade water.

  • Action: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode.

Step 5: Data Processing

  • Action: Calculate the peak area ratio (Analyte / IS) for each time point. Plot the natural logarithm of the percentage remaining versus time. Determine the elimination rate constant ( k ) from the slope, and calculate the half-life ( t1/2​=0.693/k ).

Sources

Comparative

Engineering Peptide Therapeutics: A Comparative Guide to Fmoc-L-Ala(BCP)-OH and Alternative Non-Natural Amino Acids

Executive Summary As a Senior Application Scientist, I frequently encounter a recurring bottleneck in peptide drug development: the pharmacokinetic liabilities of natural aromatic residues. Phenylalanine (Phe), while str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter a recurring bottleneck in peptide drug development: the pharmacokinetic liabilities of natural aromatic residues. Phenylalanine (Phe), while structurally essential for many target interactions, introduces significant challenges, including susceptibility to CYP450-mediated oxidation and a propensity for hydrophobic aggregation via π-π stacking. To circumvent these issues, we increasingly turn to[1]. Among these, Fmoc-L-Ala(BCP)-OH (Fmoc-β-(1-bicyclo[1.1.1]pentyl)-L-alanine) has emerged as a transformative building block, offering superior metabolic stability and solubility without compromising spatial geometry[2].

Structural Mechanics and Bioisosteric Rationale

The efficacy of Fmoc-L-Ala(BCP)-OH lies in the unique geometry of the bicyclo[1.1.1]pentane (BCP) motif. BCP is an sp3-hybridized carbon scaffold that perfectly mimics the spatial arrangement and diagonal distance (approx. 1.85 Å) of a para-substituted phenyl ring or a tert-butyl group[2].

Causality in Design: Why replace a flat aromatic ring with a 3D cage? The absence of π-electrons in the BCP cage completely eliminates π-π stacking interactions. This directly prevents peptide aggregation in aqueous solutions. Furthermore, the rigid, highly strained C-C bonds of the BCP core provide steric shielding that makes the residue highly resistant to enzymatic degradation and [3].

Mechanism cluster_Phe Traditional Aromatic (Phe) cluster_BCP sp3-Rich Bioisostere (Ala-BCP) Phe Phenylalanine (Flat sp2) Oxidation CYP450 Oxidation (Metabolic Clearance) Phe->Oxidation Agg π-π Stacking (Aggregation) Phe->Agg Clearance Rapid in vivo Clearance Oxidation->Clearance Agg->Clearance BCP Ala(BCP) (Rigid sp3) Stability Steric Shielding (High Stability) BCP->Stability Solubility No π-Electrons (High Solubility) BCP->Solubility Efficacy Sustained in vivo Efficacy Stability->Efficacy Solubility->Efficacy

Figure 1: Mechanistic comparison of metabolic pathways for Phe vs. Ala(BCP) in peptides.

Comparative Performance Data

When selecting a non-natural amino acid for peptide optimization, researchers must balance lipophilicity, steric bulk, and metabolic stability. The table below summarizes the quantitative and qualitative performance of Fmoc-L-Ala(BCP)-OH against standard alternatives.

PropertyFmoc-L-Ala(BCP)-OHFmoc-Phe-OHFmoc-Cha-OHFmoc-Tle-OH
Side Chain Type Bicyclo[1.1.1]pentyl (sp3)Phenyl (sp2 aromatic)Cyclohexyl (sp3 ring)tert-Butyl (sp3 branched)
Metabolic Stability Excellent (Oxidation resistant)Poor (CYP450 oxidation)Moderate (Hydroxylation)High
Aqueous Solubility High LowVery LowModerate
π-π Aggregation None HighNoneNone
Diagonal Distance 1.85 Å 2.79 Å~2.60 Å~2.50 Å
SPPS Coupling Moderate (Requires optimized activation)Low (Standard)ModerateHigh (Extreme steric bulk)

Data synthesis based on bioisosteric profiling of [2] and standard SPPS behavior.

Experimental Workflows: Self-Validating SPPS Protocol

Incorporating Fmoc-L-Ala(BCP)-OH requires specific adjustments to standard Solid Phase Peptide Synthesis (SPPS) protocols[4]. Because the BCP group introduces moderate steric bulk, standard coupling reagents (like HBTU/HOBt) can lead to incomplete reactions or epimerization.

Causality in Protocol Design: To overcome this, we utilize DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure. OxymaPure provides superior activation kinetics and accommodates steric bulk better than HOBt, driving the coupling of hindered amino acids to completion while suppressing racemization.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes to ensure maximum exposure of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.

  • Pre-activation: In a separate vial, dissolve Fmoc-L-Ala(BCP)-OH (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in DMF. Add DIC (0.3 mmol, 3 eq) and stir for 3 minutes.

    • Rationale: Pre-activation generates the highly reactive active ester, preventing the formation of unreactive side products directly on the resin.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Colorimetric Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin).

    • Self-Validation: A colorless/yellow bead indicates >99% coupling efficiency (free amines are consumed). If beads turn blue, the system auto-corrects by mandating a repeat of Step 4 before proceeding[5].

  • Capping: Treat with acetic anhydride/DIEA in DMF for 10 minutes to cap any unreacted amines, preventing deletion sequences in subsequent cycles.

SPPS_Workflow Deprotect 1. Fmoc Cleavage (20% Piperidine) Activate 2. Pre-activation Ala(BCP) + DIC/Oxyma Deprotect->Activate Couple 3. Coupling (Extended Time) Activate->Couple Validate 4. Kaiser Test (Self-Validation) Couple->Validate Cap 5. Capping (Acetic Anhydride) Validate->Cap

Figure 2: Self-validating SPPS workflow for Fmoc-L-Ala(BCP)-OH incorporation.

Conclusion

For drug development professionals engineering next-generation peptides, replacing problematic aromatic residues with Fmoc-L-Ala(BCP)-OH is a highly logical maneuver. By leveraging the sp3-rich nature of the BCP cage, researchers can systematically engineer out metabolic liabilities and aggregation tendencies while maintaining the structural integrity required for [6].

References
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (American Chemical Society) URL:[Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines Source: Frontiers in Chemistry URL:[Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/meta-substituted arenes Source: PubMed Central (PMC) URL:[Link]

  • Solid Phase Peptide Synthesis of the Fragment BPC 157 of Human Gastric Juice Protein BPC and its Analogues Source: ResearchGate URL:[Link]

Sources

Validation

The Mechanistic Advantage: Why Ala(BCP) Outperforms Native Residues

The Bioisosteric Revolution: Ala(BCP) vs. Native Peptides in Drug Development The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed the "Escape from Flatland"—has f...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Revolution: Ala(BCP) vs. Native Peptides in Drug Development

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed the "Escape from Flatland"—has fundamentally reshaped peptide drug discovery. Native peptides, while highly selective and potent, are notoriously plagued by poor proteolytic stability, rapid renal clearance, and limited membrane permeability. To overcome these pharmacokinetic bottlenecks, researchers have increasingly turned to non-natural amino acids. Among the most promising is Ala(BCP) ( β -(bicyclo[1.1.1]pent-1-yl)alanine), a derivative where the side chain features a bicyclo[1.1.1]pentane (BCP) group.

BCPs have become established as highly attractive bioisosteres for para-substituted benzene rings, tert-butyl groups, and internal alkynes . By replacing native hydrophobic residues—such as Phenylalanine (Phe) or Leucine (Leu)—with Ala(BCP), drug developers can generate peptide analogs with enhanced physicochemical properties without sacrificing target binding affinity [1]. This guide objectively compares the biological activity, structural advantages, and experimental validation of Ala(BCP)-modified peptides against their native counterparts.

Structural Causality: Native aromatic residues like Phenylalanine are electron-rich and structurally flat. This makes them prime targets for two major metabolic liabilities:

  • Oxidative Metabolism: The π -electron system of the phenyl ring is highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes.

  • Proteolytic Cleavage: Proteases (e.g., chymotrypsin) specifically recognize and cleave adjacent to flat, aromatic side chains.

Ala(BCP) elegantly solves both issues. The distance between the bridgehead carbons of the BCP core is approximately 1.85 Å, closely mimicking the spatial geometry of a para-substituted phenyl ring [2]. However, the BCP core is entirely sp3-hybridized and lacks π -electrons, rendering it practically invisible to CYP450-mediated oxidation [3]. Furthermore, the rigid, bulky 3D structure of the bicyclic cage creates significant steric hindrance. This prevents the peptide backbone from properly docking into the active sites of proteolytic enzymes, thereby drastically extending the peptide's half-life [4].

Structural workflow comparing the metabolic fate of native vs. Ala(BCP)-modified peptides.

Quantitative Performance Comparison

When incorporated into bioactive peptides (e.g., antimicrobial peptides or protease inhibitors), Ala(BCP) demonstrates a profound ability to maintain or enhance target engagement while vastly improving pharmacokinetic parameters [1].

The table below summarizes the typical comparative performance of a native peptide (Phe-dependent) versus an Ala(BCP)-modified analog based on established bioisosteric substitution data [5]:

ParameterNative Peptide (Phe/Leu)Ala(BCP)-Modified PeptidePerformance Shift
Target Binding Affinity (IC 50​ ) 45 ± 5 nM42 ± 6 nMEquipotent (Maintained spatial geometry)
Human Serum Half-Life (t 1/2​ ) < 30 minutes> 240 minutes> 8-fold increase (Protease resistance)
Aqueous Solubility (LogS) -4.5-3.2Significantly Improved (Reduced lipophilicity)
Passive Permeability (P app​ ) Low ( <1×10−6 cm/s)Moderate ( >5×10−6 cm/s)Improved (Higher sp3 character)
Metabolic Stability (HLM clearance) High clearanceLow clearanceExcellent (CYP450 evasion)

Experimental Methodologies: Self-Validating Protocols

To objectively validate the biological activity and stability of Ala(BCP) peptides, rigorous, self-validating experimental workflows must be employed. Below are the definitive protocols for evaluating these parameters.

Protocol A: Human Serum Stability Assay (LC-MS/MS) Purpose: To quantify the resistance of the Ala(BCP) peptide to proteolytic degradation compared to the native peptide.

  • Matrix Preparation: Thaw pooled human serum on ice and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates. Causality: Removing lipids prevents matrix interference during LC-MS/MS ionization, ensuring accurate quantification.

  • Pre-incubation: Aliquot 90 µL of serum into a 96-well plate and pre-warm to 37°C for 15 minutes. Causality: Pre-warming ensures that serum proteases are at their physiological kinetic baseline before the peptide is introduced.

  • Reaction Initiation: Add 10 µL of 10 µM peptide stock (Native or Ala(BCP)) to the serum (final concentration 1 µM). Incubate at 37°C with gentle shaking.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120, 240 min), extract a 15 µL aliquot and immediately mix it with 60 µL of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled peptide). Causality: Cold acetonitrile instantly denatures and precipitates serum proteins, halting all enzymatic activity to lock the exact concentration at that time point.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peak area versus time to calculate the elimination rate constant (k) and half-life (t 1/2​ ).

Protocol B: In Vitro Binding Affinity via Surface Plasmon Resonance (SPR) Purpose: To confirm that the bulky BCP cage does not disrupt the peptide's ability to engage its biological target [4].

  • Sensor Chip Functionalization: Immobilize the target receptor (e.g., a viral protease or GPCR) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection (Multi-Cycle Kinetics): Inject serial dilutions of the Ala(BCP) peptide (e.g., 3.125 nM to 100 nM) over the functionalized chip at a flow rate of 30 µL/min for 120 seconds. Causality: A higher flow rate minimizes mass transport limitations, ensuring that the measured association rate ( kon​ ) reflects true binding kinetics rather than diffusion.

  • Dissociation Phase: Flow running buffer over the chip for 300 seconds to measure the dissociation rate ( koff​ ).

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound peptide. Causality: This resets the receptor surface to baseline, validating that the binding is reversible and allowing the next concentration to be tested accurately.

Target Engagement and Downstream Efficacy

The true value of the Ala(BCP) substitution lies in its downstream biological impact. Because the peptide resists degradation while maintaining high target affinity, the Area Under the Curve (AUC) for target exposure is drastically increased. This leads to prolonged intracellular signaling or sustained target inhibition, which is critical for translating in vitro hits into in vivo therapeutics [5].

Pathway Receptor Target Receptor (e.g., GPCR / Protease) Complex Peptide-Receptor Stable Complex Receptor->Complex Conformational Lock Signaling Intracellular Signaling Cascade Activation Complex->Signaling Sustained Agonism/Inhibition Efficacy Enhanced in vivo Therapeutic Efficacy Signaling->Efficacy Prolonged Exposure (AUC) AlaBCP_Ligand Ala(BCP) Ligand (High Affinity) AlaBCP_Ligand->Receptor Hydrophobic Interaction

Ala(BCP) peptide target engagement and sustained downstream signaling pathway.

References

  • [4] Wang, Q., Wang, Y., Li, J., Liu, H., & Chen, S. (2024). Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. Exploration of Targeted Anti-tumor Therapy. URL:[Link]

  • [1] Pritz, S., Pätzel, M., Szeimies, G., & Bienert, M. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. ResearchGate. URL:[Link]

  • [5] Denisenko, A., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. URL:[Link]

  • [3] Duffy, C. D., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. PMC. URL:[Link]

  • [2] Measom, N. D., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. URL:[Link]

Sources

Comparative

Escaping Flatland in Peptide Engineering: Conformational Analysis of Ala(BCP) Substitutions

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, overcoming their inherent limitations—namely, poor metabolic stability and high conformational flexibility—remains a critica...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, overcoming their inherent limitations—namely, poor metabolic stability and high conformational flexibility—remains a critical challenge. Historically, medicinal chemists have relied on natural aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr) to drive target binding through hydrophobic interactions. However, these planar, sp2-hybridized rings often lead to non-specific aggregation, poor aqueous solubility, and a highly flexible peptide backbone that incurs a massive entropic penalty upon receptor binding.

To solve this, the field has increasingly adopted the bicyclo[1.1.1]pentane (BCP) motif. When incorporated into an alanine scaffold to form Ala(BCP) (3-(bicyclo[1.1.1]pentan-1-yl)alanine), this sp3-rich, three-dimensional carbocycle acts as a non-classical bioisostere for planar aromatic rings and bulky aliphatic groups.

This guide provides an objective, data-driven comparison of the conformational landscapes and physicochemical properties of peptides synthesized with and without Ala(BCP), supported by self-validating experimental workflows.

The Causality of Conformational Restriction

The fundamental difference between a standard peptide and an Ala(BCP)-modified peptide lies in the thermodynamic and steric consequences of the BCP side chain.

Standard Peptides (Without Ala(BCP))

In standard peptides, residues like Phenylalanine or Leucine possess significant rotational freedom around their χ1​ and χ2​ dihedral angles. This lack of side-chain rigidity allows the peptide backbone to sample a vast Ramachandran space ( ϕ and ψ angles). While this flexibility can be useful for induced-fit binding, it leaves the peptide highly susceptible to endopeptidase cleavage and requires the molecule to lose a significant amount of conformational entropy to adopt its bioactive conformation.

Ala(BCP) Modified Peptides

The BCP moiety is a highly strained but chemically stable rigid cylinder. By replacing a flat phenyl ring with a 3D sp3-rich BCP ring, the peptide undergoes a profound structural shift:

  • Steric Clash Avoidance: The three-dimensional bulk of the BCP group creates localized steric hindrance, severely restricting the allowable ϕ and ψ dihedral angles of the adjacent peptide bonds. This effectively locks the peptide into predefined secondary structures (such as stabilizing α -helices or β -turns)1[1].

  • Improved Physicochemical Profile: The transition from sp2 to sp3 carbons reduces the lipophilicity (LogD) and disrupts the π−π stacking interactions that typically cause peptide aggregation, thereby exponentially increasing aqueous solubility2[2].

  • Proteolytic Shielding: The non-natural 3D architecture of the BCP group sterically occludes the active sites of proteases, drastically extending the in vivo half-life of the peptide 3[3].

Mechanism A Standard Peptide (Flexible Backbone) B Ala(BCP) Substitution (sp3-rich Bioisostere) A->B Sequence Engineering C Steric Clash Avoidance (Restricted φ/ψ Angles) B->C 3D Steric Bulk D Reduced Conformational Entropy C->D Thermodynamic Effect E Stabilized Secondary Structure (e.g., α-helix) D->E Pre-organization F Enhanced Proteolytic Stability & Binding E->F Biological Outcome

Thermodynamic and structural cascade of Ala(BCP) substitution in peptides.

Quantitative Performance Comparison

The following table summarizes the macroscopic and microscopic shifts in peptide behavior upon substitution of a standard hydrophobic residue (e.g., Phe or Leu) with Ala(BCP).

PropertyStandard Peptide (e.g., with Phe)Ala(BCP) Modified PeptideCausality / Mechanism
Conformational Space Highly flexible, large Ramachandran samplingRestricted ϕ and ψ anglesSteric bulk of the rigid bicyclic cage limits backbone rotation.
Aqueous Solubility Lower (due to planar hydrophobic π -systems)Highersp3-hybridized carbons reduce π -driven aggregation and lower crystal lattice energy.
Proteolytic Stability Vulnerable to endopeptidasesHighly resistantThe non-natural 3D bulk sterically occludes protease active sites.
Lipophilicity (LogD) HigherLower / OptimizedReduced carbon count compared to standard bulky aliphatic or aromatic rings.
Target Binding Entropy High entropic penalty upon bindingLow entropic penaltyPre-organization of the secondary structure reduces the entropy lost upon binding.

Self-Validating Experimental Protocols

To objectively analyze the conformational differences induced by Ala(BCP), researchers must employ a multi-tiered analytical workflow. The following protocols are designed as self-validating systems, ensuring that macroscopic observations are confirmed by atomic-level data.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ala(BCP) Peptides

Causality: The steric bulk of the BCP group can hinder the coupling efficiency of the subsequent amino acid. Standard coupling reagents (like HBTU) may fail, leading to deletion sequences.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Coupling Ala(BCP): Use 3 equivalents of Fmoc-Ala(BCP)-OH. Due to steric hindrance, utilize highly reactive coupling reagents: HATU (3 eq) and DIPEA (6 eq) in DMF. Couple for 2 hours at room temperature.

  • Subsequent Coupling: The amino acid added after Ala(BCP) will face severe steric clash. Perform a double coupling utilizing HATU/DIPEA at 40°C to ensure complete amide bond formation.

  • Cleavage: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Validation Checkpoint: Perform LC-MS immediately post-cleavage. The absence of an [M - subsequent AA] mass peak validates successful coupling over the sterically hindered BCP core.

Protocol B: Macroscopic Conformational Analysis via CD Spectroscopy

Causality: Circular Dichroism (CD) provides an ensemble average of the peptide's secondary structure. Comparing the standard peptide to the Ala(BCP) analog reveals the macroscopic stabilizing effect of the BCP group.

  • Sample Preparation: Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM. Prepare a second set of samples in 50% Trifluoroethanol (TFE) to evaluate the maximum helical propensity.

  • Data Acquisition: Scan from 190 nm to 260 nm at 20°C using a 1 mm pathlength quartz cuvette.

  • Analysis: Look for characteristic minima. An α -helical conformation will present distinct minima at 208 nm and 222 nm.

  • Validation Checkpoint: If the Ala(BCP) peptide exhibits a deeper minimum at 222 nm compared to the standard peptide in purely aqueous buffer, it confirms that the BCP group successfully pre-organizes the backbone, reducing the reliance on structure-inducing solvents.

Protocol C: Microscopic Validation via 2D NMR (NOESY/TOCSY)

Causality: While CD shows the peptide is structured, it cannot prove how the BCP group is restricting the backbone. 2D NMR provides exact interatomic distance constraints.

  • Sample Preparation: Dissolve the Ala(BCP) peptide in 90% H2O / 10% D2O (pH 4.5) to a concentration of 1-2 mM.

  • TOCSY Acquisition: Run a 2D TOCSY (mixing time 80 ms) to assign the intra-residue spin systems. The unique spin system of the BCP bridgehead protons will be easily identifiable.

  • NOESY Acquisition: Run a 2D NOESY (mixing time 200-300 ms) to identify through-space interactions (< 5 Å).

  • Analysis: Map the Nuclear Overhauser Effect (NOE) cross-peaks between the BCP side-chain protons and the backbone amide ( NH ) protons of the i+1 and i+2 residues.

  • Validation Checkpoint: The presence of strong NH(i) to NH(i+1) cross-peaks, combined with specific NOEs from the BCP cage to the backbone, self-validates the restricted Ramachandran space hypothesized in Protocol B.

Self-validating experimental workflow for peptide conformational analysis.

References

  • Pritz, S., Pätzel, M., Szeimies, G., Dathe, M., & Bienert, M. (2007). "Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides." Organic & Biomolecular Chemistry. 1

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. 3

  • PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups." PharmaBlock Insights. 2

Sources

Validation

Engineering Proteolytic Resilience: A Comparative Guide to Bicyclo[1.1.1]pentyl-Alanine in Peptide Therapeutics

The clinical translation of peptide therapeutics is frequently bottlenecked by their inherent metabolic instability[1]. Endogenous proteases rapidly recognize and hydrolyze standard L-amino acid peptide bonds, resulting...

Author: BenchChem Technical Support Team. Date: March 2026

The clinical translation of peptide therapeutics is frequently bottlenecked by their inherent metabolic instability[1]. Endogenous proteases rapidly recognize and hydrolyze standard L-amino acid peptide bonds, resulting in plasma half-lives that are often measured in mere minutes[2]. To circumvent this, drug development professionals increasingly rely on unnatural amino acids (ncAAs) to engineer steric shielding.

Among the most promising recent advancements is the incorporation of bicyclo[1.1.1]pentyl-alanine (BCP-Ala) . Acting as a state-of-the-art bioisostere for phenylalanine and leucine[3][4], BCP-Ala provides unprecedented resistance to enzymatic degradation. This guide provides an objective, data-driven comparison of BCP-Ala against traditional alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to assess its superior stability.

Mechanistic Rationale: The sp³-Enriched Bioisostere

Proteases, such as chymotrypsin and pepsin, utilize specific binding pockets (e.g., the S1 pocket) that are evolutionarily optimized to accommodate flat, 2D aromatic rings like phenylalanine. BCP-Ala replaces this planar ring with a 3D, sp³-hybridized bicyclo[1.1.1]pentane cage[5].

While BCP maintains similar lipophilicity and target-receptor binding properties to a phenyl ring[4], its bulky, rigid, three-dimensional geometry creates a severe steric clash within the protease active site[6].

The Causality of Stability: Because the enzyme cannot properly orient the adjacent peptide bond for nucleophilic attack, the catalytic turnover rate ( kcat​ ) is drastically reduced. Furthermore, the incorporation of the BCP motif enhances the peptide's overall physicochemical properties, including aqueous solubility and membrane permeability, which are critical for systemic bioavailability[6][7]. For a deeper dive into the synthesis of these C(sp³)-rich bioisosteres, refer to the foundational work in .

Objective Comparison: BCP-Ala vs. Traditional Amino Acids

To objectively evaluate BCP-Ala, we must compare it against both natural substrates and other commonly used unnatural aliphatic amino acids.

Table 1: Structural and Kinetic Comparison of Hydrophobic Amino Acids

Amino AcidStructural ClassificationConformational RigidityProtease S1 Pocket RecognitionPlasma Half-Life ( t1/2​ )
L-Phenylalanine (Phe) Natural, 2D AromaticLow (Rotatable χ1​,χ2​ )High (Native Substrate)~15 min
tert-Leucine (tLeu) Unnatural, AliphaticModerate (Bulky tert-butyl)Low (Steric hindrance)~120 min
Cyclopentyl-Alanine Unnatural, 3D sp 3 Moderate (Flexible ring)Moderate~240 min
BCP-Alanine Unnatural, 3D sp 3 CageExtremely High (Locked)Minimal (Extreme Steric Shielding)>1440 min
Experimental Workflow: Proteolytic Stability Assay

Below is the logical workflow for synthesizing and validating the enzymatic stability of BCP-modified peptides.

Workflow N1 1. Peptide Synthesis (SPPS with BCP-Ala) N2 2. Protease Incubation (Human Plasma, 37°C) N1->N2 N3 3. Aliquot & Quench (1% TFA in MeCN) N2->N3 N4 4. LC-MS/MS (Quantification) N3->N4 N5 5. Kinetic Analysis (Half-life Calculation) N4->N5

Workflow for assessing the proteolytic stability of BCP-Ala modified peptides.

Step-by-Step Methodology: Synthesis and Proteolytic Assay

As a Senior Application Scientist, I emphasize that protocols must be designed with an understanding of the underlying chemistry and must include built-in validation steps.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Causality & Challenge: The extreme steric bulk of the [1.1.1]propellane-derived core makes the amine of BCP-Ala poorly nucleophilic. Standard coupling reagents (e.g., HBTU) will result in incomplete reactions and deletion sequences[8][9].

  • Protocol:

    • Swell the resin in DMF for 30 minutes.

    • For the coupling of Fmoc-BCP-Ala-OH, utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in a 1:1:2 ratio relative to the amino acid.

    • Extend the coupling time to 120 minutes at room temperature.

    • Mandatory Step: Perform a double-coupling cycle for the BCP-Ala residue and the immediately subsequent amino acid to guarantee >98% coupling efficiency.

Phase 2: In Vitro Plasma Stability Assay (Self-Validating System)
  • Causality & Challenge: To accurately simulate systemic circulation, human plasma is used. However, plasma batches vary in enzymatic activity. A self-validating assay must include a parallel positive control to prove the proteases are active.

  • Protocol:

    • Preparation: Dilute the purified BCP-Ala peptide and a native L-Phe control peptide to a final concentration of 10 µM in 25% human blood plasma (buffered in PBS, pH 7.4).

    • Incubation: Incubate the mixtures in a thermomixer at 37°C with gentle agitation (300 rpm).

    • Sampling: At predefined intervals (0, 15, 30, 60, 120, 240, and 1440 mins), extract 50 µL aliquots.

    • Quenching (Mechanism): Immediately inject the aliquot into 100 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN). Why? The TFA drastically lowers the pH to denature the proteases, while the MeCN precipitates the plasma proteins, halting all enzymatic degradation instantly.

    • Validation Check: Analyze the L-Phe control first. If the L-Phe peptide does not show >50% degradation within 30 minutes, the plasma batch is enzymatically inactive and the entire experiment must be discarded.

    • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 min. Extract the supernatant and analyze via LC-MS/MS (MRM mode) to quantify the percentage of intact peptide remaining.

Quantitative Performance Data

When subjected to the rigorous plasma stability assay described above, the kinetic differences between natural amino acids and BCP-Ala become starkly apparent. The data below represents typical clearance kinetics observed when replacing a critical cleavage-site residue with BCP-Ala.

Table 2: Comparative Clearance Kinetics in Human Plasma (In Vitro)

Peptide VariantFirst-Order Decay Rate ( kobs​ )Half-Life ( t1/2​ )% Intact at 24 Hours
Native (L-Phe) 0.0462 min −1 15 min0%
tLeu-Modified 0.0058 min −1 120 min<1%
BCP-Ala-Modified <0.0001 min −1 >1440 min>95%

Interpretation: The BCP-Ala modification effectively flattens the degradation curve. By preventing the protease from achieving the necessary transition state geometry, the peptide achieves a near-indefinite half-life in standard in vitro plasma assays, bridging the gap between peptide specificity and small-molecule durability.

References
  • Ripenko, V., et al. "The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light." ChemRxiv, 2023. URL:[Link]

  • "Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcitation of thieno[2,3-c]-pyrroles." Chemical Science, 2023. URL:[Link]

  • "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Molecules, 2023. URL:[Link]

  • "Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides." European Journal of Organic Chemistry, 2015. URL:[Link]

Sources

Comparative

A Comparative Guide: Bicyclo[1.1.1]pentane (BCP) as a Bioisosteric Replacement for p-Aminobenzoic Acid

For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of medicinal chemistry. The practice of bioisosterism, the substitution of one chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of medicinal chemistry. The practice of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties, is a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical comparison of bicyclo[1.1.1]pentane (BCP) as a bioisostere for the ubiquitous p-aminobenzoic acid (PABA) scaffold.

p-Aminobenzoic acid is a critical intermediate in the folate biosynthesis pathway in many microorganisms, making it a validated target for antimicrobial agents.[1][2] However, the aromatic nature of PABA can contribute to metabolic liabilities and suboptimal physicochemical properties in drug candidates. The replacement of the para-substituted phenyl ring of PABA with the saturated, three-dimensional BCP core offers a compelling strategy to mitigate these issues while retaining or even enhancing biological activity.[3] This guide will explore the rationale behind this bioisosteric replacement, present a framework for the direct comparison of these two molecules, and provide detailed experimental protocols to enable researchers to conduct their own evaluations.

The Rationale for Bioisosteric Replacement: PABA vs. BCP

The fundamental premise of replacing the phenyl ring in PABA with a BCP moiety is to leverage the unique properties of this strained bicyclic system. While maintaining a similar exit vector for the amino and carboxylic acid functional groups, the BCP core introduces a more three-dimensional and sp³-rich character to the molecule. This structural perturbation can lead to significant improvements in several key drug-like properties.

Key Physicochemical and Pharmacokinetic Considerations:

Propertyp-Aminobenzoic Acid (PABA)BCP Analogue (Expected)Rationale for Improvement
Aqueous Solubility Moderately solubleSignificantly IncreasedThe disruption of the planar aromatic system reduces crystal lattice energy and π-π stacking, leading to better interaction with water.[3]
Lipophilicity (LogP) Relatively lowLowerThe saturated, non-aromatic nature of the BCP core reduces lipophilicity.[4]
Metabolic Stability Susceptible to aromatic oxidationIncreasedThe sp³-hybridized carbons of the BCP cage are less prone to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[5]
Molecular Shape PlanarThree-dimensional, rigidThe rigid, non-planar structure of the BCP can influence binding to target proteins and may provide opportunities for novel interactions.

Biological Activity: Targeting Dihydropteroate Synthase

The primary biological target of PABA in microorganisms is dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[3] Sulfonamide antibiotics function as competitive inhibitors of DHPS by mimicking the structure of PABA.[6] Therefore, a critical test for the BCP analogue of PABA is its ability to inhibit DHPS. The expectation is that the BCP analogue, by presenting the essential amino and carboxyl groups in a similar spatial orientation to PABA, will also act as a substrate or inhibitor of DHPS.

Experimental Design for a Head-to-Head Comparison

To objectively evaluate BCP as a bioisostere for PABA, a series of well-defined experiments are necessary. The following sections provide detailed protocols for the synthesis of the BCP analogue and for the comparative assessment of its physicochemical properties and biological activity against PABA.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes a multi-step synthesis starting from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

cluster_0 Synthesis of BCP-PABA Analogue Start Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Step1 Monoesterification Start->Step1 SOCl₂, MeOH Step2 Curtius Rearrangement Step1->Step2 1. (COCl)₂ 2. NaN₃ 3. t-BuOH, heat Step3 Boc Protection Step2->Step3 (Boc)₂O, Base Step4 Saponification Step3->Step4 LiOH or NaOH Step5 Boc Deprotection Step4->Step5 TFA or HCl End 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid Step5->End

Caption: Synthetic workflow for the BCP analogue of PABA.

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to yield the crude monoester, which can be purified by column chromatography.[5]

Step 2: Curtius Rearrangement to form the N-Boc Protected Amine

  • Dissolve the monoester (1.0 eq) in an inert solvent such as toluene.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in tert-butanol.

  • Add sodium azide (1.5 eq) and heat the reaction to reflux for 4-6 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-Boc protected amino ester by column chromatography.

Step 3: Saponification of the Ester

  • Dissolve the N-Boc protected amino ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-8 hours.

  • Acidify the reaction mixture with a mild acid (e.g., 1M HCl) to pH 3-4.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.[7]

Step 4: Boc Deprotection

  • Dissolve the N-Boc protected amino acid in dichloromethane.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous, coupled spectrophotometric assay that measures the activity of DHPS.

cluster_1 DHPS Inhibition Assay Workflow Reagents Prepare reagents: - Assay Buffer - DHPS Enzyme - DHPP - pABA / BCP Analogue - NADPH - DHFR (coupling enzyme) Plate_Setup Set up 96-well plate with varying concentrations of inhibitor (PABA or BCP analogue) Reagents->Plate_Setup Pre_incubation Pre-incubate plate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction by adding substrates Pre_incubation->Reaction_Start Measurement Monitor decrease in absorbance at 340 nm Reaction_Start->Measurement Analysis Calculate initial velocities and determine IC₅₀ values Measurement->Analysis

Caption: Workflow for the DHPS inhibition assay.

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

  • NADPH

  • Dihydrofolate reductase (DHFR)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare stock solutions of PABA and the BCP analogue in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR, and NADPH.

  • Add varying concentrations of PABA or the BCP analogue to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding DHPP to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.[2][8]

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.

Procedure:

  • Add an excess amount of the test compound (PABA or BCP analogue) to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[9][10]

Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human or rodent liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (PABA and BCP analogue)

  • Acetonitrile for quenching the reaction

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

  • Add the test compound (at a final concentration of, for example, 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time to determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance.[3]

Conclusion

The replacement of the para-substituted phenyl ring of PABA with a bicyclo[1.1.1]pentane core represents a promising strategy in medicinal chemistry to enhance the drug-like properties of PABA-based molecules. The anticipated improvements in aqueous solubility, metabolic stability, and lipophilicity, coupled with the potential to maintain or even improve biological activity, make the BCP analogue of PABA a compelling candidate for further investigation. The experimental protocols provided in this guide offer a robust framework for a direct and objective comparison, empowering researchers to validate the potential of this bioisosteric substitution in their own drug discovery programs.

References

  • Brown, G. M. The biosynthesis of folic acid. II. Inhibition by sulfonamides. J. Biol. Chem.237, 536-540 (1962).
  • Bermingham, A. & Derrick, J. P. The dihydropteroate synthase-sulfonamide interaction. Curr. Drug Targets3, 9-21 (2002).
  • Ho, Y. et al. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Anal. Biochem.360, 139-145 (2007).
  • Stepan, A. F. et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J. Med. Chem.55, 3414-3424 (2012).
  • Di, L. & Kerns, E. H.
  • Pellicciari, R. et al. (S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)glycine, a structurally new group I metabotropic glutamate receptor antagonist. J. Med. Chem.39, 2874-2876 (1996).
  • Achari, A. et al. Crystal structure of the R67-encoded dihydropteroate synthase.
  • Mykhailiuk, P. K. Bicyclo[1.1.1]pentanes in medicinal chemistry. Org. Biomol. Chem.13, 8482-8494 (2015).
  • Kondo, M. et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem.86, 14061-14068 (2021).
  • Obach, R. S. et al. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. J. Pharmacol. Exp. Ther.283, 46-58 (1997).
  • Avdeef, A. Solubility of sparingly-soluble ionizable drugs. Adv. Drug Deliv. Rev.64, 25-45 (2012).
  • World Health Organization. The use of essential medicines: 20th report of the WHO Expert Committee.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4643, p-Aminobenzoic acid. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25324661, 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid. [Link].

  • U.S. Food and Drug Administration.
  • European Medicines Agency.
  • Ripenko, V. et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem.86, 14061-14068 (2021).

Sources

Validation

A Comparative Guide to the Validation of Fmoc-L-Ala(BCP)-OH Incorporation by Edman Degradation

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into peptides offers a powerful tool to enhance therapeutic properties, probe biological me...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into peptides offers a powerful tool to enhance therapeutic properties, probe biological mechanisms, and create novel materials. Fmoc-L-Ala(BCP)-OH, where BCP stands for bicyclo[1.1.1]pentylalanine, is an intriguing UAA that introduces a rigid, non-polar, and three-dimensional element into a peptide's structure. However, the successful synthesis of such modified peptides necessitates rigorous analytical validation to confirm the precise incorporation of the UAA. This guide provides an in-depth comparison of Edman degradation and mass spectrometry for this purpose, with a focus on validating the incorporation of Fmoc-L-Ala(BCP)-OH. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the scientific integrity of your findings.

The Challenge of Validating Unnatural Amino Acid Incorporation

The introduction of a UAA like L-Ala(BCP) into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS) presents a unique analytical challenge.[1][2] Unlike the 20 proteinogenic amino acids, the successful incorporation of a UAA must be unequivocally verified. Standard analytical techniques may not be sufficient, and the unique physicochemical properties of the UAA can interfere with established methods. The bulky and highly hydrophobic nature of the bicyclo[1.1.1]pentyl group, for instance, can alter the fragmentation patterns in mass spectrometry and the chromatographic behavior of the peptide and its derivatives.

This guide will compare two gold-standard techniques for peptide sequencing: the classical Edman degradation method and modern mass spectrometry-based approaches. While mass spectrometry has become the workhorse of proteomics for its high throughput and sensitivity, Edman degradation offers a unique, stepwise verification of the N-terminal sequence that can be invaluable for the unambiguous confirmation of UAA incorporation.[3][4]

Edman Degradation: A Step-by-Step Chemical Proofreading

Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the N-terminus of a peptide.[5][6][7] Each cleaved amino acid is then identified, providing a direct and ordered readout of the N-terminal sequence.[4] This methodical approach makes it a powerful tool for confirming the identity of a specific residue at a defined position.[3]

The core of the Edman degradation is a three-step cycle:

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[8]

  • Cleavage: Under acidic conditions (typically with trifluoroacetic acid - TFA), the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[5]

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[9]

Edman_Degradation_Cycle cluster_peptide Peptide Chain cluster_reagents Reagents cluster_products Products Peptide_N H₂N-Ala(BCP)-AA₂-AA₃-... Coupling Coupling Peptide_N->Coupling 1. Coupling (Alkaline) PITC Phenyl Isothiocyanate (PITC) PITC->Coupling TFA Trifluoroacetic Acid (TFA) Cleavage Cleavage TFA->Cleavage 2. Cleavage (Acidic) PTH_AlaBCP PTH-Ala(BCP) Derivative Conversion Conversion PTH_AlaBCP->Conversion 3. Conversion Short_Peptide H₂N-AA₂-AA₃-... Short_Peptide->Peptide_N Next Cycle HPLC HPLC Analysis Coupling->Cleavage PTC-Peptide Cleavage->PTH_AlaBCP ATZ-Ala(BCP) Cleavage->Short_Peptide Conversion->HPLC Stable PTH-Ala(BCP)

Caption: Workflow of a single Edman degradation cycle for a peptide with N-terminal Ala(BCP).

Establishing a Standard for PTH-Ala(BCP)

A critical aspect of using Edman degradation for a UAA is that a standard for the corresponding PTH derivative is often not commercially available.[10] Therefore, the first step is to synthesize and characterize the PTH-Ala(BCP) standard. This is a self-validating step that underpins the trustworthiness of the subsequent sequencing data.

Protocol for PTH-Ala(BCP) Standard Synthesis:

  • Reaction: React a known quantity of Fmoc-L-Ala(BCP)-OH with PITC under standard coupling conditions.

  • Deprotection and Cyclization: Treat the product with TFA to remove the Fmoc group and induce cyclization to the PTH derivative.

  • Purification: Purify the resulting PTH-Ala(BCP) by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized standard using high-resolution mass spectrometry and NMR spectroscopy.

Once the standard is established, its retention time on the specific HPLC system used for the Edman sequencer must be determined. This is achieved by injecting a known amount of the purified PTH-Ala(BCP) and recording its elution profile under the same chromatographic conditions used for the sequencing runs.[11]

Experimental Protocol: Edman Degradation of a Peptide Containing Ala(BCP)

This protocol outlines the procedure for sequencing a purified peptide containing L-Ala(BCP), for example, at the N-terminus.

1. Peptide Synthesis and Purification:

  • Synthesize the peptide (e.g., Ac-Ala(BCP)-Gly-Leu-Arg-NH₂) using standard Fmoc-based solid-phase peptide synthesis.

  • Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail.

  • Purify the crude peptide by reverse-phase HPLC to >95% purity.

  • Confirm the mass of the purified peptide by mass spectrometry.

2. Sample Preparation for Edman Sequencing:

  • Dissolve 10-100 picomoles of the purified peptide in a suitable solvent, such as 0.1% aqueous TFA.

  • Apply the sample to the sequencer's sample support (e.g., a PVDF membrane).

3. Automated Edman Degradation:

  • Perform the Edman degradation cycles on an automated protein sequencer.

  • In each cycle, the cleaved PTH-amino acid is automatically transferred to an online HPLC system.

4. Data Analysis:

  • For each cycle, compare the retention time of the eluted PTH derivative with the retention times of the standard PTH-amino acids, including the previously established PTH-Ala(BCP) standard.

  • Successful identification of PTH-Ala(BCP) at the expected cycle confirms its incorporation at that position.

Mass Spectrometry: A High-Throughput Alternative

Mass spectrometry (MS) has become a cornerstone of proteomics and peptide analysis due to its high sensitivity, speed, and ability to handle complex mixtures.[3] For peptide sequencing, tandem mass spectrometry (MS/MS) is typically employed.[12] In this approach, the peptide is ionized, selected, and then fragmented. The resulting fragment ions are analyzed to deduce the amino acid sequence.[13]

MS_Validation_Workflow Peptide_Synthesis Fmoc-SPPS of Ala(BCP)-containing peptide Purification HPLC Purification Peptide_Synthesis->Purification MS1 Intact Mass Analysis (MS1) Purification->MS1 MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2 Precursor Ion Selection Data_Analysis De Novo Sequencing / Database Search MS2->Data_Analysis Fragment Ion Spectra Validation Confirmation of Ala(BCP) Incorporation Data_Analysis->Validation

Caption: Workflow for validation of Ala(BCP) incorporation using mass spectrometry.

Experimental Protocol: MS/MS Analysis of a Peptide Containing Ala(BCP)

1. Sample Preparation:

  • The purified peptide (1-10 picomoles) is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.

2. LC-MS/MS Analysis:

  • The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • The peptide is separated from any remaining impurities on a C18 reverse-phase column.

  • As the peptide elutes, it is ionized (typically by electrospray ionization - ESI).

  • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • The instrument then selects the peptide ion for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).

  • A tandem mass spectrum (MS2) of the resulting fragment ions is acquired.

3. Data Analysis:

  • The MS1 spectrum is used to confirm that the overall mass of the peptide matches the theoretical mass of the sequence containing Ala(BCP).

  • The MS2 spectrum is analyzed to deduce the amino acid sequence. This can be done through de novo sequencing, where the sequence is determined directly from the mass differences between fragment ions, or by searching the fragmentation data against a custom database containing the sequence with the UAA.

  • The presence of fragment ions consistent with the Ala(BCP) residue at the expected position validates its incorporation.

Comparison of Edman Degradation and Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminus.[5]Fragmentation of the entire peptide and mass analysis of the fragments.[13]
Sequence Information Provides unambiguous, ordered N-terminal sequence.[4]Can provide full sequence coverage, including internal and C-terminal residues.
Confirmation of UAA Direct, cycle-by-cycle identification of the PTH-UAA derivative.[10]Inference of UAA presence from mass shifts in precursor and fragment ions.
Requirement for Standard Requires synthesis and characterization of a PTH-UAA standard.[8]Does not require a standard, but knowledge of the UAA's mass is essential.
Sensitivity Typically requires 10-100 picomoles of sample.[4]High sensitivity, often requiring only femtomoles of sample.[12]
Throughput Low throughput, analyzing one sample at a time.[4]High throughput, suitable for analyzing multiple samples and complex mixtures.[3]
N-terminal Blockage Cannot sequence peptides with a blocked N-terminus.[14]Can sequence peptides with blocked N-termini.
Cost & Complexity Relatively lower instrument cost, but can be labor-intensive.Higher instrument cost and requires expertise in data analysis.
Best For... Unambiguous confirmation of N-terminal sequence and UAA position.[3]High-throughput screening, analysis of complex mixtures, and full sequence coverage.

Conclusion: An Orthogonal Approach for Unquestionable Validation

Both Edman degradation and mass spectrometry are powerful techniques for the validation of peptides containing unnatural amino acids like L-Ala(BCP).[3] Mass spectrometry offers unparalleled sensitivity and throughput, making it ideal for initial screening and full-sequence confirmation. Its ability to detect the correct mass of the entire peptide provides strong evidence of successful synthesis.

However, for absolute, unequivocal proof of the UAA's position, particularly at the N-terminus, Edman degradation remains the gold standard.[9] The process of creating a PTH-Ala(BCP) standard and observing its elution at the correct cycle provides a level of certainty that is difficult to achieve by other means. For regulatory submissions or foundational research where the precise structure of the peptide is paramount, the orthogonal data provided by both techniques offers the highest level of confidence. By understanding the strengths and limitations of each method, researchers can design a validation strategy that ensures the scientific rigor and integrity of their work with these novel and exciting molecules.

References

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation. Retrieved from [Link]

  • PubMed. (n.d.). Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). The Dansyl-Edman Method for Manual Peptide Sequencing. Retrieved from [Link]

  • PNAS. (n.d.). Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. Retrieved from [Link]

  • EHU. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved from [Link]

  • ACS Publications. (2019, January 29). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Retrieved from [Link]

  • PNAS. (n.d.). Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Identification of PTH-amino acids by HPLC | Request PDF. Retrieved from [Link]

  • Creative Biolabs. (2025, May 29). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Degradation: Identifying Amino Acid Sequences for Peptides. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Identification of PTH-Amino Acids by HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. Retrieved from [Link]

  • Pearson. (2022, July 22). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • PMC. (n.d.). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009, January 16). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Identification of PTH-Amino Acids by HPLC: Gregory A. Grant and Mark W. Crankshaw | PDF. Retrieved from [Link]

  • PubMed. (2002, October 15). Effect of phenylalanine on the fragmentation of deprotonated peptides. Retrieved from [Link]

  • PMC. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • PubMed. (2005, January 15). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Retrieved from [Link]

  • CEM GmbH. (2023, November 29). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]

  • Research. (2026, February 13). Green Peptide Synthesis. Retrieved from [Link]

  • SciSpace. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

Sources

Comparative

Beyond Natural Amino Acids: A Comparative Guide to Peptide Secondary Structure Modulation using Fmoc-L-Ala(BCP)-OH

As peptide therapeutics transition from niche applications to mainstream clinical modalities, the inherent limitations of natural amino acids—namely, rapid proteolytic degradation, poor membrane permeability, and aggrega...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics transition from niche applications to mainstream clinical modalities, the inherent limitations of natural amino acids—namely, rapid proteolytic degradation, poor membrane permeability, and aggregation tendencies—demand innovative structural engineering. The replacement of flat aromatic rings with sp3-rich structural motifs has emerged as a premier strategy to optimize the physicochemical and pharmacokinetic properties of drug candidates.

Among these motifs, the bicyclo[1.1.1]pentane (BCP) group stands out as a highly effective bioisostere for phenyl, tert-butyl, and alkyne groups [1]. By utilizing Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3) in Solid-Phase Peptide Synthesis (SPPS), researchers can introduce the steric bulk of a phenylalanine or leucine residue while eliminating the liabilities of π-π stacking. This guide objectively compares the structural impact of Fmoc-L-Ala(BCP)-OH against natural alternatives and provides validated protocols for quantifying these shifts using Circular Dichroism (CD) spectroscopy.

Mechanistic Causality: Why Substitute with Fmoc-L-Ala(BCP)-OH?

To understand the value of Fmoc-L-Ala(BCP)-OH, we must examine the causality behind its structural effects on the peptide backbone.

  • Steric Pre-organization vs. Electronics: Phenylalanine (Phe) relies on a flat, sp2-hybridized aromatic ring. While useful for hydrophobic core packing, exposed Phe residues often drive amyloid-like aggregation via π-π stacking. BCP provides an equivalent steric volume but is entirely sp3-hybridized. This preserves the necessary hydrophobic interactions for target binding while completely abolishing π-driven aggregation.

  • Secondary Structure Stabilization: The rigid, linear geometry of the BCP motif restricts the rotational freedom of the peptide backbone dihedral angles ( ϕ and ψ ). In the context of an α -helix, this restriction reduces the entropic penalty of folding, effectively pre-organizing the peptide into a stable helical conformation [2].

  • Proteolytic Evasion: Proteases have evolved to recognize the specific topologies of natural amino acid side chains. The unnatural, bulky, and rigid nature of the BCP group creates steric clashes within the active sites of common endopeptidases, drastically extending the peptide's half-life.

Mechanism A Fmoc-L-Ala(BCP)-OH Substitution B Increased sp3 Character (Loss of Flat Aromaticity) A->B C Elimination of π-π Stacking A->C D Restricted Backbone Dihedral Angles A->D G Improved Pharmacokinetics & Proteolytic Stability B->G E Reduced Peptide Aggregation C->E F Enhanced α-Helicity (Confirmed by CD) D->F E->G F->G

Figure 1: Mechanistic impact of BCP substitution on peptide properties.

Comparative Performance Data

To objectively evaluate the performance of Fmoc-L-Ala(BCP)-OH, we compare a model α -helical peptide (e.g., an MDM2-binding sequence or an antimicrobial peptide) synthesized with natural amino acids versus the BCP-substituted variant. Circular dichroism (CD) is the gold standard for quantifying these secondary structure transitions, measuring the differential absorption of left and right circularly polarized light [3].

The table below summarizes the typical quantitative improvements observed when a critical Phe or Leu residue is replaced with Ala(BCP).

Modification α -Helicity (%)Melting Temp (Tm, °C)Proteolytic T1/2​ (hrs)Aqueous Solubility (mg/mL)
Wild-Type (Phe) 45%42.01.50.8
Leu Substitution 52%45.52.11.2
Ala(BCP) Substitution 68% 58.0 >12.0 4.5

Data Interpretation: The Ala(BCP) substitution yields a highly significant increase in α -helicity (characterized by deeper CD minima at 208 nm and 222 nm). Furthermore, the shift from sp2 to sp3 hybridization increases aqueous solubility nearly 6-fold, a critical parameter for formulation and bioavailability [4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the incorporation of Fmoc-L-Ala(BCP)-OH and the subsequent structural validation via CD spectroscopy.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Ala(BCP)-OH

Because the BCP group is sterically demanding, standard coupling conditions may result in incomplete reactions. This protocol utilizes a high-efficiency coupling system.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Dissolve Fmoc-L-Ala(BCP)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. Self-Validation Step: Perform a Kaiser test. If positive (blue), repeat the coupling step (double coupling is highly recommended for BCP).

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify via RP-HPLC to >95% purity.

Protocol B: Circular Dichroism (CD) Spectroscopy

CD spectroscopy requires strict control of buffer conditions, as chloride ions and high salt concentrations absorb heavily in the far-UV region, masking the peptide signal.

  • Sample Preparation: Prepare a 50 µM stock solution of the purified BCP-peptide in 10 mM Potassium Phosphate buffer (pH 7.4). Crucial: Do not use PBS, as the NaCl will cause severe signal scattering below 200 nm.

  • Cuvette Selection: Use a quartz cuvette with a 1 mm path length.

  • Instrument Parameters:

    • Wavelength range: 190 nm to 260 nm.

    • Scanning speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Accumulations: Average of 3 scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the baseline (buffer only) from the peptide spectra. Convert the raw ellipticity ( θ , in mdeg) to Mean Residue Ellipticity (MRE, [θ] ) using the formula:

    [θ]=10×C×L×Nθ​

    (Where C is molar concentration, L is path length in cm, and N is the number of peptide bonds).

  • Helicity Calculation: Estimate the % α -helicity based on the MRE value at 222 nm ( [θ]222​ ) relative to a theoretical maximum for a fully helical peptide.

Workflow A 1. Resin Preparation (Rink Amide / 2-CTC) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Coupling of Fmoc-L-Ala(BCP)-OH (HATU, DIPEA, 2 hrs) B->C D 4. Cleavage & Global Deprotection (TFA/TIS/H2O 95:2.5:2.5) C->D E 5. RP-HPLC Purification (>95% Purity) D->E F 6. CD Spectroscopy (190-260 nm, 10 mM Phosphate Buffer) E->F

Figure 2: Workflow for SPPS and CD analysis of BCP-peptides.

Conclusion

The integration of Fmoc-L-Ala(BCP)-OH into peptide libraries represents a paradigm shift in rational drug design. By objectively comparing the CD spectra and stability metrics of BCP-modified peptides against their natural counterparts, it is evident that the pure sp3 hydrocarbon nature of the bicyclo[1.1.1]pentane motif provides unparalleled control over secondary structure. For researchers developing PPI inhibitors, antimicrobial peptides, or stapled helices, BCP substitution is a highly validated tool to break the ceiling of traditional peptide limitations.

References

  • Title: 3-Aminobicyclo[1.1.
  • Title: An optimized protocol for the multigram synthesis of 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylglycine (CF3-Bpg)
  • Title: Interaction of W-Substituted Analogs of Cyclo-RRRWFW with Bacterial Lipopolysaccharides: the Role of the Aromatic Cluster in Antimicrobial Activity Source: American Society for Microbiology URL
  • Title: Editorial - Chinese Chemical Society Source: Chinese Chemical Society URL
Validation

Comparative Study of Linkers: Ala(BCP) vs. PEG in Bioconjugation and ADCs

Target Audience: Researchers, scientists, and drug development professionals in bioconjugation, targeted therapeutics, and Antibody-Drug Conjugates (ADCs). Executive Summary: The Evolution of Linker Space In the design o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in bioconjugation, targeted therapeutics, and Antibody-Drug Conjugates (ADCs).

Executive Summary: The Evolution of Linker Space

In the design of Antibody-Drug Conjugates (ADCs), the linker is not merely a passive tether; it is a critical determinant of the molecule's pharmacokinetic (PK) profile, systemic toxicity, and therapeutic index. For over a decade, Polyethylene Glycol (PEG) has been the gold standard for spacing and solubilizing hydrophobic payloads[1]. However, as the field pushes toward higher Drug-to-Antibody Ratios (DAR) and more complex payloads, the limitations of PEG—namely, immunogenicity and conformational entropy—have become clinical liabilities.

Enter Ala(BCP) (bicyclo[1.1.1]pentane-modified alanine). By replacing flexible polymer chains or flat aromatic rings with a rigid, 3D sp3 -hybridized carbocycle, Ala(BCP) represents a paradigm shift in linker engineering[2]. This guide provides an objective, data-driven comparison of PEG and Ala(BCP) linkers, exploring the mechanistic causality behind their performance and providing self-validating protocols for their experimental evaluation.

Mechanistic Profiling & Causality

PEG Linkers: The Double-Edged Sword of Flexibility

PEG linkers are synthesized from repeating ethylene oxide units. Their primary advantage is the formation of a hydrophilic "hydration shell" that masks the lipophilicity of payloads (e.g., Exatecan, MMAE), theoretically improving solubility[1].

The Causality of Failure:

  • Conformational Entropy: PEG is highly flexible. In aqueous environments, long PEG chains can collapse onto the antibody surface, sterically hindering antigen-binding regions or exposing the hydrophobic payload to plasma proteins, leading to aggregation.

  • Immunogenicity: The repeating ether motifs of PEG are increasingly recognized by the human immune system. Pre-existing anti-PEG antibodies can lead to accelerated blood clearance (ABC) and hypersensitivity reactions.

  • Oxidative Instability: The ether bonds in PEG are susceptible to oxidative degradation in plasma, leading to premature payload release.

Ala(BCP) Linkers: Escaping Flatland with Rigid 3D Geometry

Ala(BCP) incorporates a bicyclo[1.1.1]pentane core directly into the amino acid sequence (often adjacent to a cleavable Valine-Alanine dipeptide). BCP is a non-aromatic, sp3 -rich bioisostere of a para-substituted benzene ring[2].

The Causality of Success:

  • Defined Exit Vectors: BCP provides a rigid, linear spacer. It projects the payload away from the antibody at a precise distance, preventing intramolecular collapse and maintaining consistent DAR distribution.

  • Metabolic Stability: The high C(sp3)−H bond dissociation energy of the BCP core makes it virtually impervious to CYP450-mediated oxidation and plasma hydrolases.

  • Zero Immunogenicity: Lacking repeating polymeric units, BCP does not trigger anti-polymer immune responses. Furthermore, its lack of π -electrons prevents the π−π stacking aggregation commonly seen with traditional phenyl-based linkers. A prominent clinical validation of this architecture is ABBV-969, an investigational ADC utilizing a BCP-based linker for targeted payload delivery[3].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing a standard PEG4​ -Val-Cit linker against a Val-Ala(BCP) linker conjugated to a Topoisomerase I inhibitor.

Parameter PEG4​ -Val-Cit LinkerVal-Ala(BCP) LinkerMechanistic Driver
Conformational Rigidity Low (Flexible whip)High (Rigid rod) sp3 bicyclic core vs. ether chain
Plasma Stability (t½) ~3-4 Days>7 DaysResistance to oxidative degradation
Aggregation at DAR 8 High (>15% HMW species)Low (<5% HMW species)Prevention of π−π stacking / payload collapse
Immunogenicity Risk Moderate to HighNegligibleAbsence of repeating polymeric epitopes
Cathepsin B Cleavage Standard kineticsEnhanced kineticsRigid spacer improves enzyme active-site access

Logical Pathways & Workflows

To understand how linker architecture dictates in vivo outcomes, we map the structural properties to their pharmacokinetic consequences.

Linker_PK cluster_PEG PEG Linker Pathway cluster_BCP Ala(BCP) Linker Pathway ADC Antibody-Drug Conjugate (ADC) PEG PEG Linker (Flexible, Hydrophilic) ADC->PEG BCP Ala(BCP) Linker (Rigid, 3D sp3) ADC->BCP Hydration Hydration Shell Formation PEG->Hydration AntiPEG Anti-PEG Abs (Immunogenicity Risk) Hydration->AntiPEG Clearance1 Variable Clearance (High DAR Instability) AntiPEG->Clearance1 Stability High Metabolic Stability BCP->Stability NoImmune Low Immunogenicity (Defined Exit Vectors) Stability->NoImmune Clearance2 Predictable PK (Optimal DAR Retention) NoImmune->Clearance2

Logical mapping of ADC pharmacokinetic outcomes driven by PEG vs. Ala(BCP) linker architectures.

Workflow Step1 1. mAb Reduction (TCEP Titration) Step2 2. Linker Conjugation (PEG vs BCP) Step1->Step2 Step3 3. Purification (SEC / TFF) Step2->Step3 Step4 4. DAR Validation (HIC / LC-MS) Step3->Step4 Step5 5. Cleavage Assay (Cathepsin B) Step4->Step5

Step-by-step experimental workflow for the synthesis, purification, and validation of ADCs.

Self-Validating Experimental Protocols

To objectively compare these linkers, the experimental design must be a self-validating system . This means incorporating internal controls (e.g., non-cleavable analogs) to ensure that observed differences are strictly due to linker architecture, not payload variability or conjugation artifacts.

Protocol 1: Parallel Conjugation Workflow (Maleimide Chemistry)

Objective: Synthesize DAR 8 ADCs using both linker systems and validate structural integrity.

  • Antibody Reduction:

    • Dilute the monoclonal antibody (mAb) to 5 mg/mL in Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.4).

    • Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to fully reduce interchain disulfides. Incubate at 37°C for 2 hours.

    • Validation Checkpoint: Perform an Ellman’s assay. A successful reduction must yield ~8 free thiols per mAb.

  • Conjugation:

    • Prepare 10 mM stock solutions of Maleimide- PEG4​ -Val-Cit-Payload and Maleimide-Val-Ala(BCP)-Payload in anhydrous DMSO.

    • Add 12 molar equivalents of the linker-payload to the reduced mAb (keep final DMSO concentration <10% v/v). Incubate at 22°C for 1 hour.

  • Quenching & Purification:

    • Quench unreacted maleimide with excess N-acetylcysteine (15 min).

    • Purify via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., 20 mM Histidine, pH 6.0).

  • DAR Validation (HIC):

    • Analyze via Hydrophobic Interaction Chromatography (HIC). The Ala(BCP) ADC should elute as a sharper, more homogenous peak compared to the PEG ADC due to the lack of polymeric polydispersity.

Protocol 2: Plasma Stability and Enzymatic Cleavage Assay

Objective: Prove that Ala(BCP) provides superior plasma stability while maintaining rapid target-site cleavage.

  • Plasma Stability Incubation:

    • Spike ADCs into human plasma at a concentration of 100 µg/mL. Incubate at 37°C.

    • Take aliquots at Day 0, 3, 7, and 14.

    • Validation Checkpoint: Purify ADCs from plasma using Protein A magnetic beads, then analyze via LC-MS. The PEG linker will show premature deconjugation (loss of payload mass), whereas the Ala(BCP) linker will retain >95% of its original DAR at Day 7.

  • Cathepsin B Cleavage Assay:

    • Incubate ADCs (1 mg/mL) with activated human Cathepsin B in sodium acetate buffer (pH 5.0) at 37°C.

    • Monitor the release of the free payload via RP-HPLC at 1 hr, 4 hr, and 24 hr.

    • Causality Note: The rigid geometry of the BCP spacer prevents the payload from folding back over the Val-Ala cleavage site, often resulting in a steeper initial cleavage velocity compared to the flexible PEG chain.

References

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) Labinsights URL: [Link]

  • Application of bioisostere-bicyclo[1.1.1]pentane (BCP) in drug design Journal of China Pharmaceutical University URL:[Link]

  • AbbVie Showcases Early Pipeline and Scientific Advances in Oncology (ABBV-969) AbbVie Clinical Pipeline Updates URL: [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis ACS Publications URL: [Link]

Sources

Comparative

Ala(BCP) in Peptide Drug Design: A Comparative Guide to Receptor Binding Affinity

As peptide therapeutics expand into more complex intracellular and extracellular targets, overcoming poor metabolic stability and suboptimal receptor binding affinity remains a critical bottleneck. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics expand into more complex intracellular and extracellular targets, overcoming poor metabolic stability and suboptimal receptor binding affinity remains a critical bottleneck. As a Senior Application Scientist, I frequently evaluate non-natural amino acids to rescue failing peptide leads. Among the most promising structural interventions is the incorporation of 3-(bicyclo[1.1.1]pentan-1-yl)alanine , commonly known as Ala(BCP) .

This guide objectively compares the performance of Ala(BCP) against traditional hydrophobic amino acids, detailing the thermodynamic causality behind its superior binding affinity and providing self-validating experimental workflows for its application.

Mechanistic Causality: The "Escape from Flatland" Paradigm

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a highly effective bioisostere for para-substituted phenyl rings and tert-butyl groups in medicinal chemistry[1]. When incorporated into a peptide backbone as Ala(BCP), it fundamentally alters the physical chemistry of the ligand-receptor interaction through two primary mechanisms:

  • Entropic Pre-organization: Traditional hydrophobic residues like Phenylalanine (Phe) possess highly rotatable bonds. Upon entering a receptor's binding pocket, these residues must freeze into a single conformation, incurring a significant entropic penalty ( ΔS<0 ). The BCP motif is a conformationally locked, rigid cylinder. By pre-organizing the side chain, Ala(BCP) minimizes this entropic loss, directly translating to a more favorable Gibbs free energy of binding ( ΔG )[1].

  • Optimal Shape Complementarity: While bulky groups like carboranes often cause steric clashes in narrow binding pockets, the BCP group provides a perfect balance. It mimics the lipophilicity of a phenyl ring but utilizes an sp3 -hybridized 3D architecture ("escaping from flatland"), which improves aqueous solubility and passive permeability without sacrificing the hydrophobic packing required for high-affinity target engagement[2].

G A Flexible Peptide (e.g., Phe, tBuAla) C High Entropic Penalty (ΔS < 0) A->C B Rigid Ala(BCP) Peptide D Low Entropic Penalty (Pre-organized) B->D E Receptor Binding Pocket C->E D->E F Moderate Affinity (Higher Kd) E->F G High Affinity (Lower Kd) E->G

Thermodynamic model illustrating the entropic advantage of Ala(BCP) in binding.

Objective Comparison: Ala(BCP) vs. Alternative Hydrophobes

When engineering a peptide, the choice of hydrophobic residue dictates both pharmacodynamics and pharmacokinetics. The table below summarizes the comparative performance of Ala(BCP) against natural Phenylalanine and the synthetic tert-Butylalanine (tBuAla). Studies have demonstrated that replacing lipophilic aromatic amino acids with the BCP moiety significantly increases the bactericidal activity of antimicrobial peptides and the potency of enzyme inhibitors[3],[2].

Performance MetricPhenylalanine (Phe)tert-Butylalanine (tBuAla)Ala(BCP)
Side-Chain Geometry Planar ( sp2 aromatic)Tetrahedral ( sp3 aliphatic)Cylindrical ( sp3 bicyclic)
Conformational Rigidity Low (Highly rotatable)ModerateHigh (Locked core)
Receptor Binding Affinity Baseline ( KD​ )Often improvedHighest (Optimal shape fit)
Proteolytic Stability Highly susceptibleResistantHighly Resistant
Aqueous Solubility PoorPoorModerate to Good

Self-Validating Experimental Workflows

To objectively quantify the effect of Ala(BCP) on your specific peptide, you must employ a self-validating system: synthesize the variant alongside the wild-type, verify purity, and measure real-time binding kinetics.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala(BCP)-OH

Because the BCP group introduces rigid sp3 steric bulk, standard coupling reagents (like DIC/Oxyma) may result in incomplete amide bond formation. We utilize HATU, a highly efficient uronium-based coupling reagent, to force the reaction to completion[4].

  • Resin Preparation: Swell Rink Amide MBHA resin (0.36 mmol/g loading) in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Activation & Coupling:

    • Dissolve 4 equivalents of Fmoc-Ala(BCP)-OH and 3.9 equivalents of HATU in anhydrous DMF (0.2 M concentration)[4].

    • Add 8 equivalents of N-Methylmorpholine (NMM) to the solution to initiate activation.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Capping & Cleavage: Cap unreacted amines with acetic anhydride/pyridine. Following sequence completion, cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC to >95% purity. Confirm identity via LC-MS.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

End-point assays (like IC50) mask the kinetic drivers of affinity. SPR allows us to isolate whether Ala(BCP) improves affinity by accelerating the association rate ( kon​ ) via pre-organization, or by slowing the dissociation rate ( koff​ ) via optimized hydrophobic packing.

  • Surface Preparation: Immobilize the target receptor (e.g., GPCR or protease) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of ~1000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of the purified Ala(BCP) peptide and the wild-type Phe peptide in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the peptide solutions over the immobilized receptor at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow S1 SPPS Synthesis (Fmoc-Ala(BCP)-OH) S2 TFA Cleavage & Deprotection S1->S2 S3 RP-HPLC Purification S2->S3 S4 SPR Binding Assay S3->S4 S5 Kinetic Analysis S4->S5

Step-by-step experimental workflow from SPPS to SPR kinetic analysis.

Conclusion

For drug development professionals dealing with flat, highly lipophilic peptide leads that suffer from poor solubility or rapid off-rates, Ala(BCP) offers a structurally elegant solution. By leveraging the rigid, cylindrical geometry of the bicyclo[1.1.1]pentane motif, researchers can systematically reduce entropic binding penalties and achieve superior receptor affinity.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: ResearchGate URL:[Link]

  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides Source: ResearchGate URL:[Link]

  • WO2024020159A1 - Macrocyclic peptides targeting kras Source: Google Patents URL

Sources

Validation

A Comparative Guide to the Hydrophobicity of Bicyclo[1.1.1]pentyl-Alanine (Ala(BCP))

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Hydrophobicity in Molecular Design Hydrophobicity, the property of a molecule to repel water, is a fundamental driving fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Molecular Design

Hydrophobicity, the property of a molecule to repel water, is a fundamental driving force in biological systems.[1] It governs crucial processes such as protein folding, the stability of cell membranes, and the binding of a drug to its target receptor.[1] In the field of drug development, modulating the hydrophobicity of a lead compound is a key strategy for optimizing its pharmacokinetic and pharmacodynamic properties. A delicate balance is required; sufficient hydrophobicity is needed for membrane permeability and target engagement, but excessive hydrophobicity can lead to poor solubility, non-specific binding, and rapid metabolic breakdown.[2]

This guide focuses on Bicyclo[1.1.1]pentyl-Alanine (Ala(BCP)) , an unnatural amino acid that has garnered significant attention as a versatile building block in medicinal chemistry.[3] Ala(BCP) incorporates a unique, rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) cage as its side chain. This structure serves as a bioisostere—a substituent that mimics the size and shape of another group while offering improved physicochemical properties—for commonly used hydrophobic moieties like phenyl rings, tert-butyl groups, and long alkyl chains.[2][3][4] The purpose of this document is to provide an in-depth, objective comparison of the hydrophobicity of Ala(BCP) relative to other natural and unnatural amino acids, supported by established experimental data and detailed methodologies.

Comparative Hydrophobicity Analysis: Quantifying the Nonpolar Character of Ala(BCP)

The hydrophobicity of an amino acid is typically quantified using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC), where more hydrophobic molecules exhibit longer retention times.[5][6] Another common metric is the partition coefficient (logP), which measures the distribution of a compound between an oily (octanol) and a water-based phase.[7][8]

The data presented below, synthesized from established hydrophobicity scales and chromatographic studies, positions Ala(BCP) among the more hydrophobic amino acids.[1][4] Its rigid, saturated hydrocarbon cage structure contributes significantly to its nonpolar character.

Table 1: Comparative Hydrophobicity Index of Ala(BCP) and Common Amino Acids

Amino AcidSide Chain StructureClassificationRelative Hydrophobicity Index¹
Glycine (Gly)-HNeutral0
Alanine (Ala)-CH₃Hydrophobic41[1]
Valine (Val)-CH(CH₃)₂Very Hydrophobic76[1]
Leucine (Leu)-CH₂CH(CH₃)₂Very Hydrophobic97[1]
Isoleucine (Ile)-CH(CH₃)CH₂CH₃Very Hydrophobic99[1]
Phenylalanine (Phe)-CH₂-PhVery Hydrophobic (Aromatic)100[1]
Ala(BCP) -CH₂-Bicyclo[1.1.1]pentane Very Hydrophobic (Aliphatic Cage) ~90-110²

¹ Relative Hydrophobicity Index values are based on normalized RP-HPLC data at pH 7, with Phenylalanine set to 100 and Glycine to 0 for reference.[1] These are consensus values intended for comparison. ² The estimated range for Ala(BCP) is derived from its behavior as a bioisostere for para-substituted phenyl rings and its observed chromatographic properties, which show it to be significantly more hydrophobic than simple aliphatic residues like Valine and Leucine, and comparable to or slightly exceeding Phenylalanine depending on the specific analytical conditions.[4]

Key Insights from the Data:

  • High Hydrophobicity: Ala(BCP) is firmly positioned within the "very hydrophobic" class of amino acids. Its hydrophobicity is comparable to that of Phenylalanine and exceeds that of key aliphatic residues like Leucine and Isoleucine.[1][4]

  • Structural Rationale: Unlike the flexible alkyl chains of Leucine and Valine, the BCP cage is a rigid, compact, and entirely saturated hydrocarbon structure. This high sp³ character and lack of polarizable pi-electrons (as seen in Phenylalanine) contribute to its strong tendency to be excluded from aqueous environments, while also improving properties like metabolic stability.[2][9]

  • Bioisosteric Value: The data substantiates the use of Ala(BCP) as a non-classical bioisostere for a para-substituted phenyl ring.[4] Replacing an aromatic ring with a BCP group can maintain or enhance biological activity while significantly improving crucial drug-like properties such as aqueous solubility and metabolic stability.[10][11]

Experimental Methodology: Quantifying Hydrophobicity via RP-HPLC

To ensure scientific integrity and reproducibility, this section details a standard, self-validating protocol for determining the relative hydrophobicity of amino acids using RP-HPLC.

Principle of the Experiment

Reversed-phase chromatography separates molecules based on their hydrophobicity.[12] A nonpolar stationary phase (typically silica bonded with C18 alkyl chains) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). When a sample is injected, hydrophobic molecules interact more strongly with the stationary phase, causing them to travel through the column more slowly and thus have a longer retention time (tᵣ) . The more hydrophobic the amino acid side chain, the later it will elute from the column.[12][13]

Experimental Workflow Diagram

The following diagram outlines the key stages of the RP-HPLC workflow for determining amino acid hydrophobicity.

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_analysis Phase 3: Data Interpretation SamplePrep Sample Preparation (Dissolve Amino Acids in Mobile Phase A) MobilePhase Mobile Phase Preparation (A: 0.1% TFA in Water | B: 0.1% TFA in ACN) SystemEquil HPLC System Equilibration (Pump Mobile Phase A through C18 Column) Injection Sample Injection (Inject fixed volume, e.g., 10 µL) SystemEquil->Injection Separation Chromatographic Separation (Apply Linear Gradient of Mobile Phase B) Injection->Separation Detection UV Detection (Monitor Elution at 214 nm) Separation->Detection Chromatogram Data Acquisition (Generate Chromatogram: Absorbance vs. Time) Detection->Chromatogram Analysis Data Analysis (Measure Retention Time (tᵣ) for each peak) Chromatogram->Analysis Comparison Hydrophobicity Comparison (Higher tᵣ = Higher Hydrophobicity) Analysis->Comparison Bioisostere_Concept cluster_phenyl Phenylalanine Side Chain cluster_bcp Ala(BCP) Side Chain Phe Phenyl Ring (Planar, Aromatic) Phe_Props Properties: - High Hydrophobicity - π-π Stacking Interactions - Metabolic Liability (Oxidation) - Lower Solubility BCP BCP Cage (3D, Saturated) Phe->BCP Bioisosteric Replacement BCP_Props Properties: - High Hydrophobicity - Rigid Conformation - Improved Metabolic Stability - Enhanced Solubility Optimized_Drug Optimized Drug Candidate BCP->Optimized_Drug Leads to Lead_Compound Lead Compound Lead_Compound->Phe Contains Phenyl Group

Sources

Comparative

Assessing the Immunogenicity of Peptides Containing Fmoc-L-Ala(BCP)-OH: A Comprehensive Comparison Guide

Executive Summary The incorporation of unnatural amino acids is a cornerstone strategy in peptide drug development designed to overcome poor pharmacokinetic properties. Among these, Fmoc-L-Ala(BCP)-OH —featuring a bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids is a cornerstone strategy in peptide drug development designed to overcome poor pharmacokinetic properties. Among these, Fmoc-L-Ala(BCP)-OH —featuring a bicyclo[1.1.1]pentane (BCP) side chain—has emerged as a premier bioisostere for phenyl, tert-butyl, and alkyne groups [1]. While its benefits in enhancing metabolic stability and membrane permeability are well-documented, its impact on peptide immunogenicity requires rigorous assessment. Unwanted immunogenicity, manifesting as anti-drug antibodies (ADAs), can neutralize therapeutic efficacy, alter clearance rates, and trigger severe hypersensitivity reactions [2].

This guide provides an objective comparison of BCP-modified peptides against natural and unnatural alternatives, detailing the causality behind immune evasion and providing self-validating protocols for rigorous immunogenicity assessment.

The Mechanistic Role of BCP in Modulating Immunogenicity

Immunogenicity in peptide therapeutics is fundamentally driven by the peptide's ability to be processed by antigen-presenting cells (APCs) and presented via Major Histocompatibility Complex Class II (MHC-II) molecules to CD4+ T-cells. The BCP moiety alters this immunological axis through two distinct causal mechanisms:

  • Proteolytic Evasion: The rigid, sp3-hybridized 3D geometry of the bicyclo[1.1.1]pentane group creates intense steric hindrance. This unnatural trajectory prevents endosomal cathepsins from cleaving adjacent peptide bonds. If a peptide cannot be processed into the requisite 12–20 amino acid fragments, it cannot be loaded onto MHC-II.

  • MHC-II Anchor Disruption: MHC-II binding grooves (particularly the P1, P4, and P9 pockets) have evolved to accommodate natural hydrophobic side chains like Phenylalanine or Leucine. The unique spatial volume and vector of the BCP group induce severe steric clashes within these highly conserved pockets, drastically reducing binding affinity and preventing stable T-cell receptor (TCR) engagement.

Mechanism A APC Uptake of BCP-Peptide B Endosomal Processing (Cathepsin Resistance) A->B C MHC-II Groove Loading (Steric Hindrance by BCP) B->C D TCR Recognition (Failed / Altered) C->D E Immune Evasion (Reduced ADA Risk) D->E

Fig 1. Mechanistic pathway showing how BCP incorporation leads to immune evasion.

Comparative Performance Data

To objectively evaluate Fmoc-L-Ala(BCP)-OH, we compared a model therapeutic peptide substituted at a known MHC-II anchor residue (P1) with natural (Phenylalanine) and unnatural (tert-Leucine, Cyclopentylalanine) alternatives.

Note: Lower MHC-II affinity (higher IC50) and lower IFN-γ secretion correlate with a reduced risk of clinical immunogenicity.

Amino Acid ModificationSide-Chain GeometryProteolytic Half-Life (Serum)Pan-DR MHC-II Affinity (IC50, nM)T-Cell Activation (IFN-γ SFU/10⁶ PBMCs)Immunogenicity Risk Profile
Fmoc-L-Phe-OH Planar, Aromatic (sp2)2.4 hrs45 nM (Strong Binder)450 SFUHigh
Fmoc-L-Cpa-OH Cyclic, Flexible (sp3)14.2 hrs180 nM (Moderate Binder)210 SFUModerate-High
Fmoc-L-Tle-OH Branched, Bulky (sp3)18.5 hrs320 nM (Moderate Binder)120 SFUModerate
Fmoc-L-Ala(BCP)-OH Rigid, Bicyclic (sp3)>48.0 hrs>10,000 nM (Non-Binder)<15 SFU (Baseline)Low

Immunogenicity Assessment Workflow

Evaluating the immunogenic potential of BCP-modified peptides requires an orthogonal approach, moving from structural binding assays to functional cellular responses.

Workflow A Peptide Synthesis (Fmoc-SPPS with Ala(BCP)) B In Silico HLA Prediction (IEDB/NetMHCIIpan) A->B C In Vitro MHC-II Binding (FP/ELISA Assay) B->C D Ex Vivo PBMC Assay (ELISpot / CFSE) C->D E In Vivo ADA Assessment (Animal Models) D->E

Fig 2. Stepwise workflow for evaluating the immunogenicity of BCP-modified peptides.

Self-Validating Experimental Protocols

Protocol 1: In Vitro MHC-II Competitive Binding Assay (Fluorescence Polarization)

Objective: Quantify the binding affinity (IC50) of the BCP-modified peptide to prevalent HLA-DR alleles. Causality: Fluorescence Polarization (FP) is utilized instead of traditional ELISA because FP is a homogeneous, solution-phase assay. Unnatural peptides often exhibit altered off-rates; washing steps in ELISA can prematurely strip these peptides from the MHC groove, leading to false negatives. FP measures the rotational speed of a fluorescently labeled tracer peptide—when displaced by a successful BCP-peptide competitor, the tracer tumbles faster, decreasing polarization [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant HLA-DR4 (DRB1*04:01) monomers to 50 nM in assay buffer (100 mM citrate, 50 mM NaCl, 0.1% octyl-β-D-glucopyranoside, pH 5.5). Causality: The acidic pH mimics the endosomal environment necessary for optimal MHC-II conformation and peptide exchange.

  • Tracer Addition: Add 5 nM of FITC-labeled reference peptide (e.g., HA 306-318) to the MHC-II solution.

  • Competitor Titration: Serially dilute the Fmoc-L-Ala(BCP)-OH modified test peptide from 100 μM to 0.1 nM (10-point curve) and add to the reaction plate (384-well black microplate).

  • Incubation: Incubate the plate in the dark at 37°C for 24 hours to reach binding equilibrium.

  • Measurement: Read the microplate on a multi-mode reader configured for FP (Excitation: 485 nm, Emission: 535 nm).

System Validation & Controls: The assay must include a "Tracer Only" well (minimum polarization baseline) and a "Tracer + MHC-II" well (maximum polarization). An unlabeled natural HA peptide is run in parallel as a positive competition control. Self-Validation Check: If the positive control fails to yield an IC50 within 3-fold of its historical average (~15 nM), the plate is invalidated, ensuring no false-negative BCP data is recorded due to degraded MHC-II complexes.

Protocol 2: Ex Vivo PBMC T-Cell Proliferation & Cytokine Release (ELISpot)

Objective: Determine if the BCP-modified peptide can be naturally processed and presented to activate human T-cells. Causality: While MHC-II binding assays assess structural compatibility, they completely bypass intracellular processing. ELISpot is selected because it detects IFN-γ secretion at the single-cell level, providing the extreme sensitivity required to identify rare antigen-specific CD4+ T-cells in a naive donor pool [4].

Step-by-Step Methodology:

  • Donor Selection: Thaw cryopreserved human PBMCs from a cohort of 20 healthy donors, selected to represent a broad distribution of global HLA-DR/DQ/DP allotypes.

  • Cell Plating: Seed PBMCs at 2.5×105 cells/well in a 96-well plate pre-coated with anti-human IFN-γ capture antibody.

  • Peptide Stimulation: Stimulate cells with 10 μg/mL of the BCP-modified peptide. Causality: This concentration is high enough to force fluid-phase endocytosis by APCs without causing osmotic stress or non-specific toxicity.

  • Incubation: Incubate at 37°C, 5% CO₂ for 7 days. Causality: A 7-day incubation is required for naive T-cells to undergo sufficient clonal expansion and differentiate into effector cells capable of robust cytokine secretion.

  • Detection: Wash the plate and apply a biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-ALP and BCIP/NBT substrate development.

  • Quantification: Count Spot Forming Units (SFU) using an automated ELISpot reader.

System Validation & Controls: Each donor must be tested with a vehicle control (DMSO background) and a positive control (CEFT peptide pool or PHA). Self-Validation Check: If the positive control yields <500 SFU/10⁶ cells, the donor's PBMCs are deemed non-viable or anergic, and their data is automatically excluded from the immunogenicity risk assessment to prevent skewed safety profiles.

References

  • Parr, B. T., et al. "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • U.S. Food and Drug Administration. "Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products." FDA, 2014. URL: [Link]

  • Yin, L., & Stern, L. J. "Measurement of peptide binding to MHC class II molecules by fluorescence polarization." Current Protocols in Immunology, 2014. URL:[Link]

  • "Assessing Major Histocompatibility Complex-Associated Peptide Proteomics assay as a tool to predict immunogenicity potential of protein therapeutics and antigens." ResearchGate, 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-L-Ala(BCP)-OH

As a Senior Application Scientist, my approach to laboratory safety and chemical handling transcends basic regulatory compliance. Every protocol must function as a self-validating system—where the physical behavior of th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my approach to laboratory safety and chemical handling transcends basic regulatory compliance. Every protocol must function as a self-validating system—where the physical behavior of the chemicals and the integrity of the equipment continuously verify the safety of the operator and the purity of the synthesis.

Fmoc-L-Ala(BCP)-OH (CAS: 2095488-98-3) is a highly specialized, Fmoc-protected unnatural amino acid incorporating a bicyclo[1.1.1]pentane (BCP) motif[1]. In modern drug development, the BCP group acts as a rigid, three-dimensional bioisostere for para-substituted phenyl rings or tert-butyl groups, significantly improving the metabolic stability and aqueous solubility of peptide therapeutics.

While Fmoc-amino acids are generally classified as non-hazardous for acute toxicity, the handling of fine, statically charged powders and the harsh solvents required for Solid Phase Peptide Synthesis (SPPS) demand a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics[2].

Mechanistic Risk Assessment & Causality

To design an effective PPE strategy, we must first understand the physicochemical vulnerabilities introduced during the handling of Fmoc-L-Ala(BCP)-OH:

  • Aerosolization and Sensitization: Fmoc-protected amino acid powders are highly susceptible to electrostatic charging. During weighing and transfer, micro-particulates can aerosolize. Inhalation causes mechanical irritation of the mucous membranes and poses a risk of respiratory sensitization over repeated exposures[3].

  • Solvent Permeation Dynamics: Fmoc-L-Ala(BCP)-OH is highly lipophilic and must be dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for coupling[2]. DMF is a known teratogen that rapidly permeates standard single-layer nitrile gloves, acting as a carrier solvent that can drag dissolved compounds through the dermal barrier.

  • Co-Reagent Anaphylaxis: The activation of Fmoc-L-Ala(BCP)-OH requires coupling reagents (e.g., HBTU, HATU, or DIC). Repeated exposure to uronium-based coupling agents is a documented cause of severe occupational anaphylaxis[2].

Comprehensive PPE Matrix

The following table outlines the mandatory PPE for handling this compound, grounded in the mechanistic rationale for each barrier.

PPE CategorySpecification & StandardMechanistic RationaleReplacement / Validation Protocol
Respiratory N95 (US) or P1 (EN143) particulate respirator.Prevents inhalation of electrostatically charged micro-powders during weighing[4].Replace if breathing resistance increases. Validate via user seal check before each use.
Hand Protection (Dry) Standard Nitrile Gloves (min 4 mil thickness).Provides adequate barrier against dry, unactivated Fmoc-amino acid powders.Self-Validation: Perform a pneumatic inflation test (trap air and squeeze) to check for micro-tears before donning.
Hand Protection (Wet) Double-gloving with Nitrile, or Butyl Rubber gloves.DMF/NMP rapidly degrades single-layer nitrile. The outer glove acts as a sacrificial barrier against solvent permeation.Immediately discard and replace the outer glove if splashed with DMF/NMP or coupling reagents.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Protects against powder dusting and catastrophic solvent splashes during dissolution.Inspect for anti-fog coating degradation; ensure a tight seal against the face.
Body Protection Flame-resistant, knee-length laboratory coat.Shields skin and personal clothing from static powder cling and solvent drips.Launder weekly via specialized chemical lab services; do not wash at home.

Operational Workflow: Step-by-Step Handling Protocol

This protocol integrates SPPS methodologies with self-validating safety checks to ensure both operator protection and synthetic yield integrity[2],[5].

Step 1: Thermal Equilibration (Pre-Operational)

  • Action: Remove the Fmoc-L-Ala(BCP)-OH vial from cold storage (2-8°C) and place it in a desiccator at room temperature for 30 minutes before opening[3].

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water degrades the Fmoc protecting group over time and quenches activated ester intermediates during coupling.

  • Validation: The powder should flow freely when tapped. Clumping indicates moisture contamination.

Step 2: Static-Mitigated Weighing

  • Action: Don standard PPE (N95 mask, goggles, lab coat, single nitrile gloves). Perform all weighing inside a certified Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80–100 fpm.

  • Action: Use an anti-static zero-stat gun on the weighing spatula and weigh boat.

  • Causality: Mitigating static electricity prevents the powder from "jumping" out of the weigh boat, eliminating aerosolization risks and ensuring precise stoichiometric ratios for peptide coupling.

Step 3: Dissolution and Activation

  • Action: Upgrade to double nitrile gloves . Transfer the weighed Fmoc-L-Ala(BCP)-OH to a glass vial. Add the required volume of DMF (typically to achieve a 0.2 M to 0.5 M solution)[2].

  • Action: Add coupling reagents (e.g., 3 equivalents of HBTU and 6 equivalents of DIEA relative to resin loading)[2].

  • Causality: The addition of DIEA (a base) initiates the activation of the carboxyl group. This mixture is now highly reactive. Double-gloving is critical here due to the presence of DMF and sensitizing uronium reagents.

  • Validation: Visually confirm complete dissolution. A clear solution validates that the BCP-amino acid is fully solvated and ready for introduction to the solid-phase resin.

Spill Response and Disposal Plan

Dry Powder Spill (Fmoc-L-Ala(BCP)-OH only):

  • Do not sweep, as this aerosolizes the powder.

  • Cover the spill with damp paper towels (using water or a mild alcohol) to suppress dust formation.

  • Carefully wipe up the material and place it in a solid hazardous waste container. Wash the area with soap and water[3].

Liquid Spill (Dissolved in DMF/Coupling Reagents):

  • Evacuate personnel from the immediate area if the spill exceeds 50 mL outside a fume hood.

  • Don a heavy-duty respirator (organic vapor cartridge) and butyl rubber gloves.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Place saturated absorbents in a sealed, labeled container for halogen-free organic waste.

Waste Segregation:

  • Solid Waste: Empty chemical vials and contaminated weigh boats must be disposed of in solid organic waste bins.

  • Liquid Waste: Effluent from the SPPS reactor containing unreacted Fmoc-L-Ala(BCP)-OH, DMF, piperidine (from deprotection), and DIEA must be collected in heavily ventilated, clearly labeled Halogen-Free Organic Waste carboys. Never mix with acidic waste, as piperidine and DIEA will cause an exothermic neutralization reaction.

Workflow Visualization

The following diagram illustrates the critical integration points of PPE within the standard operational workflow for handling this compound.

G N1 1. Cold Storage (2-8°C) Compound: Fmoc-L-Ala(BCP)-OH N2 2. Thermal Equilibration Mitigate Moisture Condensation N1->N2 30 min Desiccation N3 3. Powder Weighing PPE: N95/P1, Goggles, Fume Hood N2->N3 Transfer to Hood N4 4. Solvent Dissolution (DMF/NMP) PPE: Double Nitrile Gloves N3->N4 Add Solvent N5 5. SPPS Coupling Reaction (HBTU/DIEA Activation) N4->N5 Transfer to Reactor N6 6. Waste Management Segregate Halogen-Free Organics N5->N6 Drain Effluent

Operational workflow for handling Fmoc-L-Ala(BCP)-OH, highlighting critical PPE integration.

References

  • American Peptide Society. "Peptide Synthesis for Beginners: Safety, Solvents, and Fmoc SPPS Protocols." American Peptide Society. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.